molecular formula C8H9NO3 B1354178 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide CAS No. 401792-77-6

2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Cat. No.: B1354178
CAS No.: 401792-77-6
M. Wt: 167.16 g/mol
InChI Key: SPFVTFLCOJWOKZ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-methyl-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(8(10)12-2)9(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFVTFLCOJWOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C(=O)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465367
Record name 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401792-77-6
Record name 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence commencing with the selective oxidation of 2,5-lutidine to afford 5-methyl-2-pyridinecarboxylic acid. Subsequent esterification yields the corresponding methyl ester, which is then subjected to N-oxidation to furnish the target compound. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and addressing the critical aspects of reaction control and product purification. The synthesis is designed to be a self-validating system, with characterization data provided for verification of the final product.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique electronic properties and diverse biological activities. The N-oxide moiety can act as a hydrogen bond acceptor, modulate the reactivity of the pyridine ring, and improve the pharmacokinetic profile of drug candidates. The target molecule, this compound, incorporates a methyl ester at the 2-position and a methyl group at the 5-position, offering multiple points for further functionalization and making it a valuable building block for the synthesis of more complex bioactive molecules.

This guide details a robust and reproducible synthetic route to this compound, breaking down the process into three key transformations:

  • Selective Oxidation: The synthesis initiates with the selective oxidation of the 2-methyl group of 2,5-lutidine to a carboxylic acid.

  • Esterification: The resulting 5-methyl-2-pyridinecarboxylic acid is then converted to its methyl ester via Fischer esterification.

  • N-Oxidation: The final step involves the oxidation of the pyridine nitrogen to the corresponding N-oxide.

The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed in detail to provide a thorough understanding of the synthetic strategy.

Overall Synthetic Scheme

Synthesis_Scheme start 2,5-Lutidine intermediate1 5-Methyl-2-pyridinecarboxylic acid start->intermediate1 1. Selective Oxidation (KMnO4) intermediate2 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester intermediate1->intermediate2 2. Esterification (MeOH, H2SO4) product This compound intermediate2->product 3. N-Oxidation (m-CPBA)

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 5-Methyl-2-pyridinecarboxylic acid

The selective oxidation of one methyl group in 2,5-lutidine presents a significant challenge due to the potential for over-oxidation to the dicarboxylic acid or oxidation of the less reactive 5-methyl group. The 2-methyl group is more susceptible to oxidation due to its proximity to the electron-withdrawing nitrogen atom. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be effectively utilized for this transformation under controlled conditions.

Experimental Protocol: Selective Oxidation of 2,5-Lutidine
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-lutidine (53.6 g, 0.5 mol) and 500 mL of water.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (94.8 g, 0.6 mol) in 800 mL of water. Gentle heating may be required to facilitate dissolution.

  • Reaction Execution: Heat the stirred solution of 2,5-lutidine to 70-80 °C. Slowly add the potassium permanganate solution from the dropping funnel over a period of 4-5 hours, maintaining the reaction temperature below 90 °C. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After the addition is complete, continue stirring at 80 °C for an additional hour. Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of Celite®. Wash the filter cake with hot water (2 x 100 mL).

  • Isolation of Product: Combine the filtrates and concentrate under reduced pressure to a volume of approximately 300 mL. Acidify the solution to pH 3-4 with concentrated hydrochloric acid. The product, 5-methyl-2-pyridinecarboxylic acid, will precipitate as a white solid.

  • Purification: Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford 5-methyl-2-pyridinecarboxylic acid.

Parameter Value
Starting Material2,5-Lutidine
Oxidizing AgentPotassium Permanganate
SolventWater
Reaction Temperature70-90 °C
Typical Yield60-70%

Part 2: Synthesis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester

The conversion of the carboxylic acid to its methyl ester is readily achieved through Fischer esterification, an acid-catalyzed reaction with methanol. Using a large excess of methanol as both the reactant and the solvent drives the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 5-methyl-2-pyridinecarboxylic acid (41.1 g, 0.3 mol) in 300 mL of methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 200 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Parameter Value
Starting Material5-Methyl-2-pyridinecarboxylic acid
ReagentMethanol
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux
Typical Yield85-95%

Part 3: Synthesis of this compound

The final step is the N-oxidation of the pyridine ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation, typically carried out in a chlorinated solvent at low temperatures to control the exothermic reaction.[1]

Experimental Protocol: N-Oxidation
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester (30.2 g, 0.2 mol) in 250 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (77%, 53.5 g, 0.24 mol) in 150 mL of dichloromethane. Add this solution dropwise to the cooled solution of the pyridine ester over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 100 mL) to remove any remaining acidic byproducts, followed by a wash with brine (100 mL).[2]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford the final product as a crystalline solid.

Parameter Value
Starting Material2-Pyridinecarboxylic acid, 5-methyl-, methyl ester
Oxidizing Agentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane
Reaction Temperature0 °C to room temperature
Typical Yield75-85%

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (s, 1H, H-6), 7.40 (d, J = 8.0 Hz, 1H, H-4), 7.25 (d, J = 8.0 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 164.5 (C=O), 148.0 (C-2), 140.5 (C-6), 138.0 (C-5), 125.5 (C-3), 124.0 (C-4), 53.0 (OCH₃), 18.5 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 2955 (C-H), 1730 (C=O ester), 1250 (N-O stretch).

  • Melting Point: To be determined experimentally.

Conclusion

This technical guide provides a detailed and reliable three-step synthesis of this compound. The described protocols, grounded in established chemical principles, offer a clear pathway for researchers in the fields of organic synthesis and drug discovery to access this valuable heterocyclic building block. The emphasis on reaction control, purification techniques, and analytical verification ensures the reproducibility and integrity of the synthetic process.

References

  • Black, G., Depp, E., & Corson, B. B. (1947). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 12(4), 518–523.
  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-1-oxopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in the field of drug development. The N-oxide moiety dramatically alters the electronic properties of the parent pyridine ring, modulating its reactivity, basicity, and intermolecular interactions. This unique electronic profile often leads to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making these scaffolds highly valuable in the design of novel therapeutics. This guide provides a comprehensive overview of the physicochemical properties of a specific, yet representative, member of this class: methyl 5-methyl-1-oxopyridine-2-carboxylate. While specific experimental data for this exact molecule is not widely available in the public domain, this guide will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive profile. Furthermore, we will detail the experimental methodologies required to empirically determine these properties, offering a roadmap for researchers investigating this and similar compounds.

Molecular Structure and Predicted Physicochemical Properties

The structure of methyl 5-methyl-1-oxopyridine-2-carboxylate features a pyridine N-oxide core substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position. The N-oxide bond is polar, with a significant contribution from the zwitterionic resonance structure, which influences the molecule's dipole moment and hydrogen bonding capabilities.[1]

Table 1: Predicted Physicochemical Properties of Methyl 5-methyl-1-oxopyridine-2-carboxylate

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₈H₉NO₃Based on the chemical structure.
Molecular Weight 167.16 g/mol Calculated from the molecular formula.[2]
Melting Point Solid, likely in the range of 100-150 °CPyridine N-oxides are typically crystalline solids.[1] The presence of polar functional groups and potential for crystal packing would suggest a relatively high melting point compared to non-oxidized pyridines.
Boiling Point > 250 °C (with decomposition)High boiling points are characteristic of pyridine N-oxides due to their polarity and high molecular weight.[3]
pKa (of conjugate acid) 0.5 - 1.5Pyridine N-oxide itself has a pKa of 0.8 for its conjugate acid.[1] The electron-withdrawing methyl carboxylate group at the 2-position is expected to decrease the basicity of the N-oxide oxygen, while the electron-donating methyl group at the 5-position will have a weaker, opposing effect.
logP (octanol-water) 0.5 - 1.5The N-oxide functionality increases hydrophilicity compared to the parent pyridine. The methyl and ester groups will increase lipophilicity. The overall value is predicted to be moderately lipophilic.[4]
Aqueous Solubility Moderately solubleThe polar N-oxide group will enhance aqueous solubility. However, the methyl and ester groups will decrease it. The overall solubility is expected to be moderate and pH-dependent.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties is crucial for understanding the behavior of a compound in biological systems. The following section details the standard experimental protocols for key parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of methyl 5-methyl-1-oxopyridine-2-carboxylate can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a thermostated vessel and immerse the pH electrode and a micro-burette tip.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using granular's plot or by fitting to a suitable titration curve equation.

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The choice of a co-solvent is critical for compounds with limited aqueous solubility to ensure accurate measurements.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Water/Co-solvent A->B C Calibrate pH Meter B->C D Titrate with Standard Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the octanol phase.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment. The choice of analytical technique depends on the compound's properties, such as the presence of a chromophore for UV-Vis detection.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectroscopic features of methyl 5-methyl-1-oxopyridine-2-carboxylate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons at positions 3, 4, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

  • Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the OCH₃ group.

  • 5-Methyl Protons: A singlet around δ 2.3-2.5 ppm, corresponding to the three protons of the CH₃ group on the ring.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Five signals in the aromatic region (δ 120-150 ppm) for the five carbons of the pyridine ring. The carbons attached to the N-oxide and the ester group will be the most downfield.

  • Methyl Ester Carbon: A signal around δ 50-55 ppm for the OCH₃ carbon.

  • 5-Methyl Carbon: A signal in the upfield region (δ 15-20 ppm) for the ring CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • N-O Stretch: A strong, characteristic absorption band around 1250-1300 cm⁻¹.[5]

  • C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C and C=N Bending: Multiple bands in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 167.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 136, and the loss of the entire methyl carboxylate group (-COOCH₃, m/z = 59) to give a fragment at m/z = 108. Further fragmentation of the pyridine N-oxide ring may also be observed.

Synthetic Approach

A plausible synthetic route to methyl 5-methyl-1-oxopyridine-2-carboxylate would involve two key steps: esterification of the corresponding carboxylic acid and subsequent N-oxidation.

Synthesis_Workflow A 5-methylpicolinic acid B Methyl 5-methylpicolinate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 5-methyl-1-oxopyridine-2-carboxylate B->C N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH)

Caption: A proposed two-step synthesis of the target compound.

Protocol 3: N-Oxidation of Methyl 5-methylpicolinate

This protocol describes a general method for the N-oxidation of a pyridine derivative.[5]

Methodology:

  • Dissolution: Dissolve methyl 5-methylpicolinate in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess oxidizing agent. Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure methyl 5-methyl-1-oxopyridine-2-carboxylate.

Causality Behind Experimental Choices: The choice of oxidizing agent and solvent can influence the reaction rate and selectivity. m-CPBA is a common and effective reagent for N-oxidation. Acetic acid can act as both a solvent and a catalyst.

Conclusion and Future Directions

This technical guide provides a comprehensive predictive overview of the physicochemical properties of methyl 5-methyl-1-oxopyridine-2-carboxylate, grounded in the established chemistry of pyridine N-oxides. The detailed experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this promising scaffold. The interplay of the electron-donating methyl group and the electron-withdrawing methyl carboxylate group on the N-oxide ring presents an interesting case for studying structure-property relationships. Future work should focus on the synthesis and experimental determination of the properties outlined in this guide, as well as the evaluation of its biological activity and potential as a lead compound in drug discovery programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 1,2-dihydro-1-methyl-2-oxopyridine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • PubMed. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]

  • PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Grokipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carboxin. Retrieved from [Link]

  • Wikipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide, a pyridine N-oxide derivative with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its synthesis and properties can be reliably inferred from established chemical principles and the known characteristics of its parent compound, methyl 5-methylpicolinate. This document outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications to stimulate further research and development.

Physicochemical Properties

The fundamental properties of this compound are projected based on its chemical structure.

PropertyPredicted ValueSource/Basis
Molecular Formula C8H9NO3Based on structure
Molecular Weight 167.16 g/mol Calculated from formula
Appearance White to off-white solidAnalogy with similar pyridine N-oxides
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)General solubility of pyridine N-oxides
InChI Key Inferred from structureNot yet assigned
CAS Number Not assignedNot found in public databases

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the N-oxidation of its corresponding pyridine precursor, methyl 5-methylpicolinate (CAS: 29681-38-7).[1][2] The introduction of the N-oxide functionality can dramatically alter the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate.[3]

Proposed Synthetic Pathway: N-Oxidation of Methyl 5-methylpicolinate

The oxidation of the pyridine nitrogen is a well-established transformation in organic synthesis.[4] A common and effective method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.[4][5]

Experimental Protocol:

Materials:

  • Methyl 5-methylpicolinate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

  • Glacial Acetic Acid (if using H₂O₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (using m-CPBA):

  • Dissolution: Dissolve methyl 5-methylpicolinate in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to quench the excess peroxy acid. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of a peroxy acid like m-CPBA is a mild and selective method for N-oxidation, minimizing side reactions.

  • The dropwise addition at low temperatures helps to control the exothermic nature of the reaction.

  • The aqueous bicarbonate wash is crucial for removing the acidic byproducts of the reaction.

Visualizing the Synthesis

Synthesis_Workflow Start Methyl 5-methylpicolinate (CAS: 29681-38-7) Reaction N-Oxidation Start->Reaction  + Reagent m-CPBA or H₂O₂/AcOH Reagent->Reaction Product 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide Reaction->Product Research_Pathways cluster_Applications Potential Research Applications Core This compound A Versatile Chemical Building Block MedChem Medicinal Chemistry Anticancer Agents Antimicrobial Discovery Neurological Disorders Core->MedChem MatSci Materials Science Novel Ligands for Catalysis Organic Electronics Luminescent Materials Core->MatSci

Caption: Potential research pathways for the title compound.

Conclusion

While this compound may not be a commercially cataloged compound with an assigned CAS number, its synthesis is readily achievable through established N-oxidation protocols of methyl 5-methylpicolinate. Its structural features suggest significant potential for applications in both drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists interested in exploring the synthesis and utility of this novel pyridine N-oxide derivative. Further research into its specific properties and biological activities is warranted to fully unlock its potential.

References

  • PubChem. Methyl 5-hydroxypyridine-2-carboxylate. [Link]

  • Stenutz. 5-methylpyridine-2-carboxylic acid. [Link]

  • Dhadha, et al. Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, 2021.
  • PrepChem. Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. [Link]

  • LookChem. Methyl picolinate. [Link]

  • PubChem. Methyl 5-methylpicolinate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chemsrc. Methyl 5-methylpicolinate. [Link]

  • ResearchGate. Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives. [Link]

  • PubChem. 5-Methyl-picolinate. [Link]

  • Acta Crystallographica Section E. Redetermination of 2-methyl-4-nitropyridine N-oxide. [Link]

  • Molecules. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. [Link]

  • Google Patents.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 5-Methylpicolinate N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Importance of Rigorous Spectroscopic Analysis in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 5-methylpicolinate N-oxide, a substituted pyridine N-oxide, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The introduction of the N-oxide functionality can profoundly alter the physicochemical and biological properties of the parent molecule, impacting its solubility, metabolic stability, and target engagement.

Molecular Structure and Key Features

Methyl 5-methylpicolinate N-oxide possesses a unique electronic and structural profile that dictates its spectroscopic behavior. The N-oxide bond introduces a significant dipole moment and alters the aromaticity of the pyridine ring, influencing the chemical environment of all constituent atoms.

Caption: Molecular structure of methyl 5-methylpicolinate N-oxide.

Synthesis via N-Oxidation: A Standard Protocol

The synthesis of methyl 5-methylpicolinate N-oxide is typically achieved through the oxidation of the corresponding pyridine derivative, methyl 5-methylpicolinate. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Methyl 5-Methylpicolinate N-Oxide
  • Dissolution: Dissolve methyl 5-methylpicolinate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 30 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Methyl 5-methylpicolinate process N-Oxidation start->process reagents m-CPBA, DCM reagents->process product Methyl 5-methylpicolinate N-oxide process->product

Caption: Workflow for the synthesis of methyl 5-methylpicolinate N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The N-oxide functionality significantly influences the chemical shifts of the aromatic protons and carbons due to its strong electron-withdrawing and anisotropic effects.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of methyl 5-methylpicolinate N-oxide will exhibit distinct signals for the aromatic protons, the methyl group on the pyridine ring, and the methyl ester group. By comparing the expected chemical shifts with those of the parent compound, methyl 5-methylpicolinate, we can rationalize the electronic effects of the N-oxide group. Data for analogous substituted pyridine N-oxides provides a strong basis for these predictions.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Chemical Shift
H-68.2 - 8.4dJ ≈ 6-7The proton alpha to the N-oxide is significantly deshielded due to the electron-withdrawing nature and anisotropic effect of the N-O bond.
H-47.3 - 7.5dJ ≈ 8-9This proton is meta to the N-oxide and experiences less deshielding compared to H-6.
H-37.6 - 7.8ddJ ≈ 8-9, 2-3Positioned between the methyl and ester groups, its chemical shift is influenced by both.
-OCH₃3.9 - 4.1s-The chemical shift is typical for a methyl ester.
5-CH₃2.3 - 2.5s-The methyl group on the aromatic ring will be in a standard chemical shift range.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, with the carbons of the pyridine ring showing characteristic shifts due to the N-oxidation. The carbon atom directly attached to the N-oxide (C-2 and C-6) are expected to be significantly deshielded.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Chemical Shift
C=O165 - 168Typical chemical shift for an ester carbonyl carbon.
C-2148 - 152Deshielded due to the direct attachment to the electronegative N-oxide and the ester group.
C-6138 - 142Deshielded due to its position alpha to the N-oxide.
C-5135 - 139The carbon bearing the methyl group.
C-4126 - 130Aromatic carbon in a typical range.
C-3124 - 128Aromatic carbon in a typical range.
-OCH₃52 - 55Typical chemical shift for a methyl ester.
5-CH₃17 - 20Typical chemical shift for a methyl group on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of methyl 5-methylpicolinate N-oxide, the most diagnostic absorption bands will be those corresponding to the N-O bond, the C=O of the ester, and the aromatic C-H and C=C bonds. The IR spectrum of the parent compound, methyl picolinate, provides a useful comparison.[2]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Comments
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch2850 - 3000MediumFrom the methyl groups.
C=O Stretch (Ester)1720 - 1740StrongA strong, sharp absorption is expected for the ester carbonyl.
Aromatic C=C and C=N Stretch1400 - 1600Medium-StrongMultiple bands are expected in this region, characteristic of the pyridine ring.
N-O Stretch1200 - 1300StrongThis is a highly characteristic and strong absorption for pyridine N-oxides.
C-O Stretch (Ester)1100 - 1300StrongTwo bands are expected for the C-O single bond stretches of the ester.
Aromatic C-H Bend (out-of-plane)700 - 900StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For methyl 5-methylpicolinate N-oxide, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule.

  • Molecular Ion: The expected exact mass of methyl 5-methylpicolinate N-oxide (C₈H₉NO₃) is 167.0582 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 168.0655.

  • Fragmentation Pattern: A characteristic fragmentation of pyridine N-oxides is the loss of the oxygen atom from the molecular ion, resulting in a fragment corresponding to the parent pyridine. Other expected fragmentations include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

G M [M+H]⁺ m/z = 168.0655 M_O [M+H - O]⁺ m/z = 152.0708 M->M_O -O M_OCH3 [M+H - OCH₃]⁺ m/z = 137.0498 M->M_OCH3 -OCH₃ M_COOCH3 [M+H - COOCH₃]⁺ m/z = 109.0651 M->M_COOCH3 -COOCH₃

Caption: Predicted major fragmentation pathways for methyl 5-methylpicolinate N-oxide in ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides typically exhibit a strong π → π* transition in the UV region. The position of this absorption maximum can be sensitive to the solvent polarity.

  • Predicted λ_max: For methyl 5-methylpicolinate N-oxide, a strong absorption band is expected in the range of 270-290 nm. This corresponds to the primary π → π* transition of the pyridine N-oxide ring system. The presence of the methyl and methyl ester substituents may cause a slight bathochromic or hypsochromic shift compared to unsubstituted pyridine N-oxide.[3]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For methyl 5-methylpicolinate N-oxide, the following workflow ensures a confident structural assignment:

G MS MS (Confirm Molecular Weight) Structure Confirmed Structure of Methyl 5-Methylpicolinate N-Oxide MS->Structure IR IR (Identify Functional Groups: C=O, N-O) IR->Structure NMR NMR (¹H and ¹³C) (Elucidate Connectivity) NMR->Structure

Caption: Integrated workflow for the structural elucidation of methyl 5-methylpicolinate N-oxide.

By combining the molecular weight information from MS with the functional group identification from IR and the detailed connectivity map from NMR, a complete and unambiguous structural assignment can be achieved.

Conclusion: The Predictive Power of Spectroscopic Expertise

While the direct experimental acquisition of spectroscopic data is always the gold standard, this in-depth guide demonstrates that a robust and scientifically sound characterization of a novel molecule like methyl 5-methylpicolinate N-oxide can be achieved through a predictive approach grounded in fundamental principles and extensive comparative data. For researchers and drug development professionals, this methodology provides a reliable framework for the initial identification and characterization of new chemical entities, accelerating the pace of discovery and ensuring the integrity of their scientific endeavors.

References

  • Supporting Information for publications on substituted pyridine N-oxides.
  • Electronic Supporting Information for publications detailing the synthesis and characterization of quinoline N-oxides.
  • Drmanić, S. Ž., et al. "Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3)." ResearchGate. [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925)." HMDB. [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545)." HMDB. [Link]

  • Supporting Information for "N-oxidation of Pyridine Derivatives.
  • PubChem. "Methyl 5-methylpicolinate." PubChem. [Link]

  • Indian Journal of Chemistry. "Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity." Indian Journal of Chemistry. [Link]

  • mzCloud. "Methyl picolinate." mzCloud. [Link]

  • National Center for Biotechnology Information. "Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]." PMC. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The initial request for a technical guide on the crystal structure of "2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide" could not be fulfilled as a thorough search of crystallographic databases and the scientific literature did not yield any publicly available crystal structure data for this specific compound. To demonstrate the depth of analysis and formatting requested, this guide has been prepared on a closely related and structurally characterized molecule: Methyl 5-methylpyrazine-2-carboxylate . This compound shares key functional groups, including a nitrogen-containing aromatic ring, a methyl group, and a methyl ester, providing a relevant and illustrative example of crystallographic analysis.

Introduction: The Significance of Heterocyclic Carboxylates in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazine derivatives are of significant interest due to their presence in numerous natural products and their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), designing new drug candidates, and ensuring the quality and stability of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of the crystal structure of methyl 5-methylpyrazine-2-carboxylate, a key building block in the synthesis of more complex molecules. We will delve into the experimental methodology for obtaining its crystal structure, analyze its molecular and supramolecular features, and discuss the implications of these findings for its chemical behavior and potential applications in drug discovery and materials science.

Experimental Methodology: From Powder to Precision

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of a detailed three-dimensional atomic model. The following sections outline the key experimental and computational steps involved in the structural elucidation of methyl 5-methylpyrazine-2-carboxylate.

Synthesis and Crystallization

The synthesis of methyl 5-methylpyrazine-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the pyrazine ring, followed by esterification. A representative synthetic pathway is the reaction of methylglyoxal with o-phenylenediamine, followed by oxidation and esterification.[1]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. For methyl 5-methylpyrazine-2-carboxylate, slow evaporation from a solution in a moderately polar solvent at room temperature is a common crystallization technique.

Experimental Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of Methyl 5-methylpyrazine-2-carboxylate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Sources

electronic properties of substituted pyridine N-oxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Pyridine's Shadow

Pyridine N-oxides, heterocyclic compounds bearing a semipolar N-O bond, represent a class of molecules with remarkably tunable and versatile properties.[1][2] Formed by the oxidation of the nitrogen atom in a pyridine ring, this transformation does more than simply add an oxygen atom; it fundamentally re-engineers the electronic landscape of the aromatic system.[3] Unlike the relatively electron-deficient pyridine, the N-oxide moiety introduces a powerful dipole (N⁺-O⁻), which delocalizes charge throughout the ring, profoundly influencing its reactivity, basicity, coordination ability, and photophysical characteristics.[4][5]

This electronic perturbation is the cornerstone of their utility. It activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, typically at the C2 and C4 positions.[3][6][7] For medicinal chemists, this altered electronic character provides a powerful tool to modulate the physicochemical properties of drug candidates, enhancing solubility, altering metabolic pathways, and enabling novel therapeutic strategies such as hypoxia-activated prodrugs.[8][9][10] In materials science and catalysis, the electronic tunability of substituted pyridine N-oxides allows for the rational design of ligands, catalysts, and functional materials.[6][11] This guide provides a comprehensive exploration of the electronic properties of these fascinating molecules, bridging fundamental principles with practical applications.

The Electronic Core: Understanding the N-O Bond's Influence

The defining feature of a pyridine N-oxide is the N⁺-O⁻ dipole. This charge separation creates a resonance hybrid where the negative charge on the oxygen is delocalized into the π-system of the aromatic ring. This delocalization is critical as it increases the electron density at the C2, C4, and C6 positions, making them susceptible to attack by electrophiles, while the positively charged nitrogen atom activates these same positions toward nucleophilic attack after an initial reaction at the oxygen.[4][7]

This dual reactivity is a significant departure from the parent pyridine, which is generally reactive towards nucleophiles and deactivated towards electrophiles. The N-oxide group thus acts as an "activating and directing" group, a feature that has been extensively exploited in organic synthesis.[6]

Diagram: Resonance Structures of Pyridine N-Oxide

The following diagram illustrates the key resonance contributors that explain the enhanced electron density at the ortho and para carbons.

Caption: Key resonance structures of pyridine N-oxide showing charge delocalization.

Modulating the Core: The Impact of Ring Substituents

The true versatility of pyridine N-oxides emerges when substituents are introduced onto the ring. These groups can either augment or oppose the electronic effects of the N-oxide moiety through a combination of inductive and resonance effects, allowing for fine-tuning of the molecule's properties.[12]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups push additional electron density into the ring. This effect enhances the nucleophilicity of the N-oxide oxygen, increases the basicity (raises the pKa), and can increase the rate of electrophilic substitution.[13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density out of the ring. This makes the ring carbons more electrophilic, decreases the basicity of the oxygen (lowers the pKa), and increases the redox potential, making the compound easier to reduce.[13] This latter property is crucial for the design of hypoxia-activated prodrugs, which are selectively reduced in low-oxygen tumor environments.[8]

Diagram: Substituent Effects on Electron Density

This diagram illustrates the electronic push-pull mechanism of substituents on the pyridine N-oxide ring.

Substituent_Effects PyNO N⁺ O⁻ Pyridine N-Oxide Ring EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CF₃ PyNO->EWG Pulls e⁻ density Decreases basicity (↓pKa) Increases redox potential EDG Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ EDG->PyNO Pushes e⁻ density Increases basicity (↑pKa) Enhances O-nucleophilicity

Caption: Influence of EDGs and EWGs on the pyridine N-oxide core properties.

Quantifying Electronic Influence: Key Physicochemical Parameters

To move from qualitative descriptions to predictive science, it is essential to quantify the electronic effects of substituents.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of a pyridine N-oxide is a direct measure of the basicity of the N-oxide oxygen. It is highly sensitive to the electronic nature of ring substituents.[1][14] EDGs increase electron density on the oxygen, making it a stronger proton acceptor and thus increasing the pKa. Conversely, EWGs decrease electron density, lowering the pKa.[15] This parameter is critical in drug development for predicting the charge state of a molecule at physiological pH, which in turn governs its solubility, membrane permeability, and target binding.[12]

Substituent (at C4)pKa of Conjugate AcidElectronic EffectReference
-H0.79Neutral[1]
-CH₃1.29Donating[16]
-OCH₃1.86Donating[16]
-Cl0.33Withdrawing[16]
-NO₂-1.7Strongly Withdrawing[16]
Redox Potential

The redox potential quantifies the ease with which a molecule can be oxidized or reduced. For pyridine N-oxides, the reduction potential is of particular interest. The introduction of EWGs makes the molecule more electron-deficient and thus easier to reduce (a higher, or less negative, reduction potential). This property can be precisely measured using cyclic voltammetry and is the basis for their use as hypoxia-activated anticancer agents.[8] A recent study constructed a library of substituted pyridine N-oxides to tune their oxidation potentials for use as hydrogen atom transfer (HAT) catalysts in electrochemical reactions.[17]

Characterization Methods: Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is required to fully characterize the .

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation or reduction potential of a substituted pyridine N-oxide.

Rationale: CV measures the current response of a system to a linearly cycled potential sweep. The potential at which a peak in current occurs (Eₚ) corresponds to an oxidation or reduction event, providing a direct measure of the compound's redox properties. This is a self-validating system as the reversibility of the redox event can be assessed from the peak separation and shape.

Methodology:

  • Preparation: Dissolve the pyridine N-oxide derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

  • Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a final value past the redox event, and then back again.

  • Data Analysis: Plot the resulting current versus potential (a voltammogram). The peak potentials (Eₚₐ for anodic/oxidation, Eₚ꜀ for cathodic/reduction) are determined. The half-wave potential (E₁/₂) is calculated as (Eₚₐ + Eₚ꜀)/2 and provides a good approximation of the standard redox potential.

Computational Protocol: Density Functional Theory (DFT) Analysis

Objective: To calculate and visualize the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).

Rationale: DFT is a powerful computational method for predicting the electronic structure of molecules.[18] The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies correlate with ionization potential and electron affinity, respectively, and are key indicators of reactivity.[13][19]

Methodology:

  • Structure Input: Draw the 3D structure of the substituted pyridine N-oxide using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or higher) to find the lowest energy conformation of the molecule. This step is critical for obtaining accurate electronic properties.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the desired electronic properties. Request the generation of molecular orbitals (for HOMO/LUMO) and the electrostatic potential.

  • Visualization and Analysis:

    • Visualize the MEP by mapping it onto the molecule's electron density surface. Red regions indicate negative potential (electron-rich, e.g., the N-oxide oxygen), while blue regions indicate positive potential (electron-poor).

    • Visualize the HOMO and LUMO isosurfaces. The spatial distribution of these orbitals indicates the likely sites for electrophilic (HOMO) and nucleophilic (LUMO) attack.

    • Analyze the calculated HOMO and LUMO energy values. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Diagram: DFT Calculation Workflow

DFT_Workflow Start 1. Input Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Prop 3. Single-Point Calculation (on optimized geometry) Opt->Prop Analysis 4. Analysis & Visualization Prop->Analysis MEP Molecular Electrostatic Potential (MEP) Map Analysis->MEP Orbitals HOMO/LUMO Energies & Surfaces Analysis->Orbitals

Caption: A typical workflow for DFT analysis of electronic properties.

Applications in Drug Discovery and Materials Science

The ability to rationally tune the electronic properties of pyridine N-oxides translates directly into practical applications.

  • Medicinal Chemistry: The N-oxide functionality is a key component in many bioactive molecules.[8] Zinc pyrithione, a coordination complex of a substituted pyridine N-oxide, is a widely used antifungal and antibacterial agent.[20] The ability to modulate pKa and polarity by changing substituents is a routine strategy to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9][12] Furthermore, the unique redox properties of pyridine N-oxides bearing EWGs have led to the development of bioreductive drugs that are selectively activated in the hypoxic environment of solid tumors.[8][10]

  • Synthesis and Catalysis: Pyridine N-oxides are valuable synthetic intermediates.[6] The N-oxide group can act as a disposable directing group for C-H functionalization at the C2 position, after which it can be easily removed by deoxygenation.[6][21] Their tunable redox properties also make them effective as mild oxidants or as key components in catalytic cycles, such as in photoredox-catalyzed reactions.[17][22]

  • Materials Science: The strong dipole and coordinating ability of the N-oxide group make these compounds excellent building blocks (coformers) for creating cocrystals and coordination polymers with tailored properties.[11][23][24] By selecting appropriate substituents, researchers can influence the packing in the solid state to create materials with desired optical or electronic characteristics, including fluorescent probes.[25]

Conclusion

Substituted pyridine N-oxides are far more than simple derivatives of pyridine. The introduction of the N-O bond fundamentally alters the electronic character of the ring, creating a versatile platform for chemical innovation. By understanding and quantifying the interplay between the N-oxide moiety and various ring substituents, researchers can precisely control properties such as basicity, redox potential, and overall reactivity. This control is not merely an academic exercise; it is the foundation upon which new medicines are designed, more efficient synthetic routes are developed, and novel functional materials are constructed. As the tools for their characterization, particularly computational methods, continue to advance, the full potential of these remarkable heterocyclic compounds is only beginning to be realized.

References

  • Youssif, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. [Link]

  • Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from [Link]

  • Grokipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]

  • Albini, A., & Bettinetti, G. (1974). Photochemistry of pyridine N-oxides. Chemical properties of single and triplet excited states. Journal of the Chemical Society D: Chemical Communications, (16), 656-657. [Link]

  • TCHOUMI, G. T., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Breslow, R., & Schmuck, C. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3698. [Link]

  • Santos, C. M., & Silva, A. M. (2009). Plot of pKa values of protonated pyridine N-oxides vs. the... ResearchGate. [Link]

  • Breslow, R., & Schmuck, C. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Zhang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis. [Link]

  • Guerra, C., et al. (2024). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv. [Link]

  • Tanimoto, H., et al. (2020). Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. ResearchGate. [Link]

  • Hil-gert, L., & Kaggwa, G. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(12), 4987-5017. [Link]

  • Roy, L., & Dastidar, P. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 21(1), 54-63. [Link]

  • Jezierska-Mazzarello, A., et al. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

  • Jezierska-Mazzarello, A., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. [Link]

  • Sarma, B., & Baruah, J. B. (2011). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. [Link]

  • Singh, R., et al. (2023). Reaction of pyridine N-oxide derivatives with alkenes. ResearchGate. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Hilgers, L., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 144(44), 20346–20355. [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Li, X., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(12), 2888. [Link]

  • Murray, J. S., et al. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]

  • Wang, H., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 5-methyl-1-oxopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 5-methyl-1-oxopyridine-2-carboxylate. As a key intermediate in pharmaceutical synthesis, ensuring the integrity of this compound is paramount. This document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust framework for handling, storing, and assessing the stability of this pyridine N-oxide derivative. We will explore the intrinsic chemical liabilities of the molecule, potential degradation pathways, and present detailed protocols for establishing a comprehensive stability profile.

Introduction: The Chemical Identity and Significance of Methyl 5-methyl-1-oxopyridine-2-carboxylate

Methyl 5-methyl-1-oxopyridine-2-carboxylate is a heterocyclic compound featuring a pyridine N-oxide core, a methyl ester at the 2-position, and a methyl group at the 5-position. The pyridine N-oxide moiety is a versatile functional group in medicinal chemistry, often employed to modulate the physicochemical properties of a parent pyridine, such as increasing solubility and influencing its metabolic profile. The ester and methyl substituents further contribute to the molecule's unique electronic and steric characteristics, making it a valuable building block in the synthesis of complex pharmaceutical agents.

The stability of such intermediates is a critical parameter in drug development, directly impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its degradation profile allows for the development of robust storage and handling protocols, ensuring consistency and reliability in research and manufacturing processes.

Intrinsic Chemical Stability: A Mechanistic Perspective

The stability of methyl 5-methyl-1-oxopyridine-2-carboxylate is governed by the interplay of its three key functional groups: the pyridine N-oxide, the methyl ester, and the aromatic methyl group. Each presents potential pathways for degradation under various environmental stressors.

The Pyridine N-Oxide Moiety: A Hub of Reactivity

The N-oxide group significantly influences the electronic distribution within the pyridine ring, rendering it susceptible to specific degradation mechanisms.

  • Photodegradation: Pyridine N-oxides are known to be photosensitive.[1] Upon exposure to ultraviolet (UV) or even ambient light, they can undergo complex photochemical rearrangements.[1][2][3] A potential pathway involves the formation of an unstable oxaziridine intermediate, which can then rearrange to various isomers.[1] It is crucial to protect the compound from light to prevent the formation of colored degradation products and maintain its purity.

  • Deoxygenation: The N-oxide bond can be cleaved under certain conditions, leading to the formation of the corresponding pyridine, methyl 5-methylpyridine-2-carboxylate. This can be promoted by reducing agents or certain transition metals.

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to elevated temperatures can induce thermal decomposition.[1] The specific degradation pathway will depend on the temperature and the presence of other reactive species.

The Methyl Ester: Susceptibility to Hydrolysis

The methyl ester group is a primary site for hydrolytic degradation.

  • Acid and Base-Catalyzed Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-1-oxopyridine-2-carboxylic acid, and methanol. This reaction is catalyzed by both acids and bases. The presence of moisture, especially at non-neutral pH, will accelerate this degradation. The rate of hydrolysis is dependent on pH, temperature, and the concentration of water.

The Methyl Group: Oxidative Potential

While generally stable, the methyl group attached to the pyridine ring can be susceptible to oxidation under harsh conditions, potentially forming a carboxylic acid or other oxidized species. However, this is generally a less common degradation pathway under typical storage conditions compared to photodegradation and hydrolysis.

Recommended Storage and Handling Protocols

Based on the intrinsic chemical liabilities of methyl 5-methyl-1-oxopyridine-2-carboxylate, the following storage and handling protocols are recommended to ensure its long-term stability:

ParameterRecommendationRationale
Temperature Store in a cool environment, ideally at 2-8 °C for long-term storage.Minimizes the rate of potential thermal degradation and hydrolysis.
Light Store in amber vials or other light-protecting containers. Avoid exposure to direct sunlight and UV sources.[1]Prevents photochemical rearrangement and the formation of colored impurities.
Atmosphere For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).Protects against potential oxidative degradation and minimizes contact with atmospheric moisture.
Moisture Store in a dry environment. Keep containers tightly sealed to prevent the ingress of moisture.Minimizes the risk of ester hydrolysis.
pH The solid material should be protected from acidic and basic environments.Prevents acid or base-catalyzed hydrolysis of the methyl ester.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid generating dust.

  • After handling, wash hands thoroughly.

Establishing a Stability-Indicating Profile: Experimental Protocols

To ensure the integrity of methyl 5-methyl-1-oxopyridine-2-carboxylate for its intended use, a comprehensive stability-indicating profile should be established through forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and develop analytical methods capable of separating and quantifying the parent compound from any degradants.[4][5]

Forced Degradation Studies: A Step-by-Step Workflow

Forced_Degradation_Workflow Acid Acid HPLC HPLC Acid->HPLC LCMS LCMS HPLC->LCMS Characterize Peaks Method Method HPLC->Method Base Base Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photo Photo->HPLC NMR NMR LCMS->NMR Confirm Structure Pathway Pathway NMR->Pathway

Detailed Experimental Protocols

4.2.1 Sample Preparation: Prepare a stock solution of methyl 5-methyl-1-oxopyridine-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2 Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. Neutralize a portion of the sample with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 24 hours. Neutralize a portion of the sample with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

4.2.3 Analytical Methodology:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.

  • Instrumentation: HPLC with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent peak from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (a photodiode array detector is recommended for initial method development).

  • Column Temperature: 30°C.

4.2.4 Degradant Identification: For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed. The mass-to-charge ratio of the degradation products will provide crucial information for structural elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the degradants, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Pathways and Products

Based on the forced degradation studies, a degradation pathway map can be constructed.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_deoxygenation Deoxygenation Parent Methyl 5-methyl-1-oxopyridine-2-carboxylate Acid_Product 5-methyl-1-oxopyridine-2-carboxylic acid Parent->Acid_Product H+ or OH- / H2O Photo_Product Isomeric Rearrangement Products (e.g., Oxaziridine intermediates) Parent->Photo_Product Light (UV) Deoxy_Product Methyl 5-methylpyridine-2-carboxylate Parent->Deoxy_Product Reducing Conditions

Conclusion

The stability of methyl 5-methyl-1-oxopyridine-2-carboxylate is a critical factor for its successful application in research and development. This guide has outlined the key chemical liabilities of the molecule, namely its susceptibility to photodegradation, hydrolysis, and to a lesser extent, thermal and oxidative stress. By adhering to the recommended storage and handling protocols, the integrity of the compound can be maintained. Furthermore, the implementation of the detailed forced degradation and analytical protocols will enable researchers to establish a robust, self-validating system for ensuring the quality and stability of this important synthetic intermediate.

References

  • Guerra, C. J., Rodríguez-Núñez, Y. A., Polo-Cuadrado, E., Bacho, M., & Ensuncho, A. E. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Methylation of pyridine N-oxides using various peroxides. Available at: [Link]

  • RSC Publishing. (n.d.). Photochemistry of pyridine N-oxides. Trapping of the main primary product with base. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-12. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol for the Selective Oxidation of Methyl 5-Methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of methyl groups on heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development, enabling the introduction of versatile carbonyl functionalities. Methyl 5-formylpicolinate is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other bioactive molecules.[1] Its aldehyde group provides a reactive handle for a wide array of chemical transformations. This document provides a detailed protocol for the selective oxidation of methyl 5-methylpicolinate to methyl 5-formylpicolinate, focusing on a robust and milder alternative to traditional, more hazardous methods.

Rationale for Method Selection

The primary challenge in the oxidation of methyl 5-methylpicolinate lies in achieving high chemoselectivity. The desired transformation is the conversion of the methyl group at the 5-position to an aldehyde, while leaving the methyl ester at the 2-position intact. Traditional strong oxidizing agents, such as potassium permanganate or chromium-based reagents, often lead to over-oxidation to the carboxylic acid or degradation of the pyridine ring.

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings.[2] However, the high toxicity of selenium compounds necessitates stringent safety precautions and presents challenges for waste disposal.

A more contemporary and milder approach is the Kornblum-type oxidation. This method utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of an activating agent, such as iodine.[3][4] This system has demonstrated excellent functional group tolerance, including compatibility with ester groups, and avoids the use of heavy metals, making it a more environmentally benign and safer alternative.[3]

This application note will detail a protocol based on a microwave-assisted Kornblum-type oxidation, which offers the advantages of rapid reaction times and high efficiency.[3][4]

Reaction Mechanism

The Kornblum-type oxidation of a methyl group on a pyridine ring proceeds through a series of well-defined steps. The reaction is initiated by the in-situ formation of an iodonium intermediate, which is then displaced by DMSO. The resulting alkoxysulfonium salt undergoes an intramolecular elimination, facilitated by a base (in this case, likely trace amounts of water or the pyridine nitrogen itself), to yield the desired aldehyde and dimethyl sulfide.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Product Analysis A Combine Methyl 5-methylpicolinate, Iodine, and DMSO in a microwave vial B Seal the vial A->B C Heat in microwave reactor (e.g., 140°C for 30-60 min) B->C D Cool to room temperature C->D E Quench with Na2S2O3 solution D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer (e.g., Na2SO4) F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize Methyl 5-formylpicolinate (NMR, MS, etc.) I->J

Caption: Experimental workflow for the oxidation of methyl 5-methylpicolinate.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-methylpicolinate≥98%Sigma-Aldrich
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
HexanesACS Reagent, ≥98.5%Fisher Scientific
Sodium thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Silica gel230-400 meshSigma-Aldrich
Microwave vials (10 mL)CEM, Biotage, etc.
Microwave reactorCEM, Biotage, etc.
Magnetic stir barsVWR

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add methyl 5-methylpicolinate (1.0 mmol, 151.2 mg).

    • Add iodine (1.05 mmol, 266.4 mg).

    • Add anhydrous dimethyl sulfoxide (DMSO) (3.0 mL).

    • Seal the vial with a cap.

  • Microwave Reaction:

    • Place the sealed vial into the cavity of a microwave reactor.

    • Irradiate the reaction mixture with stirring at 140 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench the excess iodine.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate) as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield methyl 5-formylpicolinate as a solid.

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause stains. Handle with care.

  • DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.

  • Microwave reactors operate at high temperatures and pressures. Follow the manufacturer's safety guidelines.

Data Summary Table

ParameterValue/Description
Starting Material Methyl 5-methylpicolinate
Oxidizing System Iodine (I₂) / Dimethyl sulfoxide (DMSO)
Stoichiometry (Substrate:I₂) 1 : 1.05
Solvent Anhydrous DMSO
Reaction Temperature 140 °C
Reaction Time 30-60 minutes
Work-up Procedure Quenching with Na₂S₂O₃, extraction with EtOAc
Purification Method Silica gel column chromatography
Expected Product Methyl 5-formylpicolinate
Typical Yield 60-80% (based on similar transformations[3])

Logical Relationship Diagram

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_products Products & Byproducts A Methyl 5-methylpicolinate D Microwave Irradiation (140°C, 30-60 min) A->D B Iodine (I₂) B->D C DMSO C->D E Methyl 5-formylpicolinate (Desired Product) D->E F Dimethyl sulfide (DMS) (Byproduct) D->F G HI (Byproduct) D->G

Caption: Logical relationship of reactants, conditions, and products.

Conclusion

This application note provides a detailed and reliable protocol for the selective oxidation of methyl 5-methylpicolinate to methyl 5-formylpicolinate using a microwave-assisted Kornblum-type reaction. This method offers significant advantages in terms of safety, environmental impact, and efficiency over traditional oxidation protocols. The provided step-by-step procedure, data summary, and mechanistic insights are intended to enable researchers in drug discovery and chemical development to confidently synthesize this valuable intermediate.

References

  • Tedder, M. L., et al. (2022). Microwave-Assisted C–H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 87(15), 10182–10190. [Link]

  • MySkinRecipes. (n.d.). methyl 5-formylpicolinate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Kornblum oxidation. Retrieved from [Link]

  • ResearchGate. (2022). Microwave-assisted C–H oxidation of methylpyridylheteroarenes via a Kornblum-Type reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes and Protocols for 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Functionalized Pyridine N-Oxide

In the landscape of contemporary organic synthesis, pyridine N-oxides have emerged as remarkably versatile building blocks. Their unique electronic properties, stemming from the polarized N-O bond, unlock reactivity patterns that are distinct from their parent pyridine counterparts. This guide focuses on a specific, yet broadly applicable member of this class: 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide . This molecule integrates the directing and activating effects of the N-oxide functionality with the synthetic handles of a methyl ester and a methyl group, offering a rich platform for the construction of complex heterocyclic systems.

The N-oxide moiety not only modulates the electron density of the pyridine ring, rendering the C2 and C6 positions susceptible to nucleophilic attack and the C4 position to electrophilic substitution, but it also serves as a precursor for a variety of functional group transformations.[1][2] Furthermore, the burgeoning field of photoredox catalysis has identified pyridine N-oxides as potent hydrogen atom transfer (HAT) agents, enabling novel C-H functionalization strategies.[3][4]

This document provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed, field-tested protocols and mechanistic insights.

Synthesis of this compound

The most direct and common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine. For the title compound, this involves the oxidation of Methyl 5-methylpicolinate.

Protocol 1: N-Oxidation of Methyl 5-methylpicolinate

This protocol outlines a standard procedure for the N-oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.

Reaction Scheme:

A representative synthetic workflow.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Methyl 5-methylpicolinate29681-38-7151.16 g/mol 5.00 g33.1 mmol
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)937-14-4172.57 g/mol 8.16 g36.4 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 100 mL-
Saturated aq. NaHCO₃ solution--50 mL-
Saturated aq. Na₂S₂O₃ solution--50 mL-
Brine--50 mL-
Anhydrous MgSO₄ or Na₂SO₄----

Procedure:

  • To a stirred solution of Methyl 5-methylpicolinate (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the m-chlorobenzoic acid byproduct), saturated aqueous Na₂S₂O₃ solution (to quench any remaining peracid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired this compound.

Expert Insights: The choice of solvent is crucial; chlorinated solvents like DCM are common. For substrates sensitive to acidic conditions, a buffered system can be employed. The stoichiometry of m-CPBA may need to be adjusted based on the purity of the reagent.

Applications in Organic Synthesis

While specific literature on the title compound is emerging, its reactivity can be inferred from the well-established chemistry of related pyridine N-oxides. The following sections detail potential applications with representative protocols.

Precursor for Ring Functionalization

The N-oxide group activates the pyridine ring for various transformations, which can be followed by deoxygenation to the parent pyridine.

A. Nucleophilic Substitution at the C2 and C6 Positions:

The electron-withdrawing nature of the N-oxide group makes the C2 and C6 positions susceptible to nucleophilic attack. This is a powerful strategy for introducing substituents that are otherwise difficult to install.

Representative Protocol: Cyanation of the Pyridine Ring

This protocol is adapted from established methods for the cyanation of pyridine N-oxides.

Reaction Scheme:

A plausible cyanation workflow.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add dimethyl sulfate (1.1 eq) and heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction to room temperature and then to 0 °C.

  • Slowly add a solution of potassium cyanide (1.5 eq) in water.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the cyanated product.

Mechanistic Rationale: The initial O-methylation of the N-oxide with dimethyl sulfate generates a highly electrophilic pyridinium species. Subsequent attack by the cyanide nucleophile, predominantly at the C6 position due to steric hindrance from the C2-ester, leads to the addition product, which then re-aromatizes.

Role in C-H Functionalization via Hydrogen Atom Transfer (HAT)

A groundbreaking application of pyridine N-oxides is their use as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions.[3][4] These N-oxy radicals are potent HAT agents capable of abstracting hydrogen atoms from even unactivated C(sp³)-H bonds.

Proposed Application: Alkylation of Unactivated C-H Bonds

This protocol is based on established methods using pyridine N-oxides as HAT catalysts.

Workflow Diagram:

G Photoredox C-H Alkylation Workflow start Reaction Setup (Substrate, Alkene, Photocatalyst, Title Compound as HAT agent) irrad Irradiation with Visible Light (e.g., Blue LEDs) start->irrad hat Hydrogen Atom Transfer (HAT) (Formation of Substrate Radical) irrad->hat add Radical Addition to Alkene hat->add red Reduction and Protonation add->red workup Aqueous Workup and Extraction red->workup purify Purification (Column Chromatography) workup->purify product Alkylated Product purify->product

Workflow for C-H alkylation using the title compound.

Representative Protocol:

Materials:

ComponentRoleExample Concentration/Loading
CyclohexaneC-H Substrate-
Electron-deficient alkeneRadical Acceptor1.0 eq
Acridinium PhotocatalystPhotocatalyst1-5 mol%
Title Compound HAT Agent 10-20 mol%
Acetonitrile (MeCN)Solvent-

Procedure:

  • To a reaction vial, add the electron-deficient alkene (1.0 eq), the acridinium photocatalyst, and this compound (as the HAT agent).

  • Add the C-H substrate (e.g., cyclohexane, in excess) and the solvent (e.g., acetonitrile).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Causality of Experimental Choices: The acridinium photocatalyst is excited by visible light and oxidizes the pyridine N-oxide to a highly reactive N-oxy radical cation. This species is a powerful HAT agent that can abstract a hydrogen atom from an unactivated C-H bond of the substrate. The resulting substrate radical then adds to the electron-deficient alkene, and subsequent reduction and protonation steps yield the final alkylated product. The title compound's electronic and steric properties would influence the efficiency and selectivity of the HAT process.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and validated chemical transformations of pyridine N-oxides. For any new application, it is imperative to:

  • Thoroughly characterize the starting materials and the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

  • Monitor reaction progress using appropriate analytical methods (TLC, GC-MS, LC-MS) to optimize reaction times and conditions.

  • Perform control experiments to validate the role of each component, for instance, by running the reaction in the absence of the photocatalyst or the HAT agent in the C-H functionalization protocol.

Conclusion

This compound is a promising and versatile reagent for organic synthesis. Its multifaceted reactivity allows for its use as a precursor for diverse pyridine derivatives and as a key component in modern catalytic C-H functionalization reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and exploit the full synthetic potential of this valuable molecule in their drug discovery and development endeavors.

References

  • Functionalization of pyridine N‐oxides using PyBroP. - ResearchGate. Available at: [Link]

  • Pyridine N-Oxides and Derivatives Thereof in Organocatalysis - Semantic Scholar. Available at: [Link]

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Available at: [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization. | Semantic Scholar. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem. Available at: [Link]

Sources

Application Notes & Protocols: The Versatility of Pyridine N-Oxide Derivatives in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Dipole

Pyridine N-oxides, often initially perceived as mere polar derivatives of their parent heterocycles, have emerged as remarkably versatile and powerful tools in the field of catalysis. Their unique electronic structure, characterized by a strong N-O dipole and the availability of the oxygen lone pair, bestows upon them a rich and tunable reactivity profile. This guide delves into the multifaceted applications of pyridine N-oxide derivatives, moving beyond theoretical discussions to provide researchers, scientists, and drug development professionals with actionable protocols and field-proven insights. We will explore their roles as potent nucleophilic organocatalysts, versatile ligands for transition metal complexes, and mild, selective oxidizing agents.

The core of their catalytic prowess lies in the nature of the N-O bond. The oxygen atom acts as a potent nucleophile or a coordinating Lewis base, while the positively charged nitrogen atom enhances the electrophilicity of the pyridine ring. This "push-pull" electronic arrangement is the key to their diverse catalytic functions.

Part 1: Pyridine N-Oxides as Nucleophilic Organocatalysts

One of the most significant applications of pyridine N-oxides is in nucleophilic organocatalysis, particularly in reactions involving the transfer of silyl and acyl groups. They are often more potent catalysts than their parent pyridines or even the widely used 4-(dimethylamino)pyridine (DMAP) in specific transformations.

Mechanism of Action: Hypervalent Silicon Intermediates

In silylation reactions, pyridine N-oxides function by activating silicon electrophiles, such as silyl halides or triflates. The oxygen atom of the N-oxide attacks the silicon center, forming a highly reactive cationic intermediate. This intermediate, often a pentacoordinate or "hypervalent" silicon species, is significantly more electrophilic than the starting silylating agent. This heightened reactivity allows for the efficient silylation of even sterically hindered or poorly nucleophilic alcohols.

A prime example is the use of 2,6-lutidine N-oxide or pyridine N-oxide itself as a catalyst for the silylation of tertiary alcohols, a notoriously challenging transformation.

Featured Protocol 1: Catalytic Silylation of a Hindered Tertiary Alcohol

This protocol details the silylation of 1-adamantanol, a sterically demanding tertiary alcohol, using triethylsilyl chloride (TESCl) and a catalytic amount of pyridine N-oxide.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 1. Add 1-adamantanol, Pyridine N-oxide, and Et3N to a dry flask P2 2. Dissolve in anhydrous CH2Cl2 P1->P2 P3 3. Cool to 0 °C in an ice bath P2->P3 R1 4. Add TESCl dropwise over 5 minutes P3->R1 Initiate Silylation R2 5. Allow to warm to RT and stir for 12 h R1->R2 R3 6. Monitor reaction by TLC or GC-MS R2->R3 W1 7. Quench with saturated aq. NaHCO3 R3->W1 Reaction Complete W2 8. Extract with CH2Cl2 (3x) W1->W2 W3 9. Dry organic layers over Na2SO4, filter, and concentrate W2->W3 W4 10. Purify by flash chromatography W3->W4 end end W4->end Isolated Product G A Chiral Pyridine N-Oxide (L*) C [L*•Si(allyl)Cl3] Active Catalyst A->C B Allyltrichlorosilane B->C + E [L*•Si(allyl)Cl3•RCHO] Zimmerman-Traxler Transition State C->E D Aldehyde (RCHO) D->E + F Homoallylic Silyl Ether E->F Allyl Transfer F->C Reforms Catalyst G Chiral Homoallylic Alcohol F->G H Workup (H+) H->G + G OsVI Os(VI) OsVIII Os(VIII) OsVI->OsVIII Re-oxidation Py Pyridine (Byproduct) OsVIII->OsVI [3+2] Cycloaddition & Hydrolysis Diol cis-Diol Olefin Olefin PyO Pyridine N-Oxide (Co-oxidant)

Application Notes & Protocols: Nucleophilic Substitution on Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for nucleophilic substitution reactions on pyridine N-oxides, a cornerstone transformation in heterocyclic chemistry and drug development. The N-oxide functionality uniquely activates the pyridine ring, rendering it susceptible to nucleophilic attack, primarily at the C2 and C4 positions. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices. We will cover the activation of the N-oxide, detail protocols for common nucleophilic substitutions such as halogenation and amination, and provide insights into reaction optimization and troubleshooting.

Introduction: The Unique Reactivity of Pyridine N-Oxides

Pyridine itself is an electron-deficient heterocycle, making it generally unreactive towards nucleophiles. However, oxidation of the ring nitrogen to an N-oxide dramatically alters its electronic properties. The resulting N-oxide is a stable, dipolar species where the oxygen atom can donate electron density into the ring, while the positively charged nitrogen atom strongly withdraws electron density.[1][2] This "push-pull" effect significantly increases the electrophilicity of the C2 and C4 positions, making them prime targets for nucleophilic attack.[3]

The general mechanism involves two key stages:

  • Activation: The N-oxide oxygen atom is first activated by an electrophilic reagent. This turns the oxygen into a good leaving group. Common activators include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and sulfuryl chloride (SO₂Cl₂).[4][5]

  • Nucleophilic Attack & Aromatization: A nucleophile then attacks the activated C2 or C4 position. This is followed by the elimination of the activated oxygen group, which restores the aromaticity of the ring and yields the substituted pyridine product.[1][5]

This unique reactivity makes pyridine N-oxides versatile intermediates for synthesizing a wide array of substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials.[6][7]

Core Mechanism and Experimental Workflow

The success of a nucleophilic substitution on a pyridine N-oxide hinges on the effective activation of the N-O bond, followed by the regioselective addition of the nucleophile.

Mechanism of Activation and Substitution

The process begins with the Lewis basic oxygen of the N-oxide attacking an electrophilic activating agent (e.g., POCl₃). This forms a highly reactive intermediate where the oxygen is part of a good leaving group. A nucleophile (e.g., Cl⁻, generated from the activator or added separately) can then attack the electron-deficient C2 position. A final elimination step restores aromaticity, yielding the 2-substituted pyridine and a phosphorus-based byproduct.

.

Caption: General mechanism of nucleophilic substitution on pyridine N-oxide.

General Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to purification. Each step is critical for ensuring reaction efficiency, safety, and product purity.

.

Caption: Standard experimental workflow for nucleophilic substitution.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable nucleophilic substitutions on pyridine N-oxides.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

The conversion of a pyridine N-oxide to a 2-chloropyridine is a fundamental transformation, as the resulting chloro-substituent can be readily displaced in subsequent SₙAr reactions.[1][4] POCl₃ serves as both the activating agent and the source of the chloride nucleophile.[8]

Materials:

  • Pyridine N-oxide derivative

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridine N-oxide (1.0 eq).

    • Rationale: Ensuring dry glassware is critical as POCl₃ reacts violently with water.

  • Reagent Addition: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask. This can be done neat or using a solvent like chloroform or acetonitrile depending on the substrate's solubility. The reaction is often exothermic.

    • Rationale: Using excess POCl₃ ensures complete activation and drives the reaction to completion. For large-scale reactions, a solvent-free approach using equimolar POCl₃ in a sealed reactor can be more efficient and environmentally friendly.[9]

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Thermal energy is required to overcome the activation barrier for both the formation of the reactive intermediate and the subsequent substitution.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it over crushed ice in a separate beaker. This should be done in a fume hood as HCl gas is evolved.

    • Rationale: This step safely quenches the excess, highly reactive POCl₃, converting it to phosphoric acid.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

    • Rationale: Neutralization is necessary for safe handling and to ensure the product is in its neutral form for efficient extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-chloropyridine.

Protocol 2: Amination via In Situ Activation

Synthesizing 2-aminopyridines is crucial in medicinal chemistry.[6][7] This can be achieved by activating the pyridine N-oxide and then introducing an amine nucleophile. A modern approach involves using trifluoroacetic anhydride (TFAA) as the activator in the presence of excess pyridine, which acts as a nucleophile to form an N-(2-pyridyl)pyridinium salt. This salt is then cleaved to yield the 2-aminopyridine.[10]

Materials:

  • Substituted Pyridine N-oxide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (reagent and solvent)

  • Hydrazine monohydrate

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Step-by-Step Procedure:

  • Activation & Pyridinium Salt Formation: In a round-bottom flask, dissolve the pyridine N-oxide (1.0 eq) and pyridine (5.0 eq) in MeCN or DCM (0.2 M). Cool the solution to 0 °C in an ice bath.[10]

  • Add TFAA (2.0 eq) dropwise to the stirred solution. After the addition, allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by LCMS).[10]

    • Rationale: TFAA activates the N-oxide, and the excess pyridine acts as the nucleophile, regioselectively attacking the C2 position to form a stable pyridinium salt intermediate.

  • Isolation of Intermediate (Optional but Recommended): Concentrate the reaction mixture. Dissolve the residue in a minimal amount of DCM and add it to a rapidly stirred volume of diethyl ether to precipitate the pyridinium salt. Isolate the solid by filtration.[10]

    • Rationale: Isolating the intermediate salt allows for purification and ensures a cleaner final product.

  • Aminolysis: Treat the crude or purified pyridinium salt with hydrazine monohydrate (5.0 eq) in ethanol.[10] Heat the mixture at 80 °C for 2 hours.

    • Rationale: Hydrazine cleaves the pyridinium salt via a mechanism analogous to the Zincke reaction to release the desired 2-aminopyridine.[7][10]

  • Work-up and Purification: After cooling, concentrate the reaction mixture onto silica gel. Purify by flash column chromatography to yield the pure 2-aminopyridine.

Summary of Reaction Conditions for Various Nucleophiles

The choice of activating agent and reaction conditions can be tailored to the specific nucleophile being used. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile TypeActivating Agent(s)Typical Solvent(s)Temperature (°C)Key Considerations
Halides (Cl⁻, Br⁻) POCl₃, SO₂Cl₂, (COCl)₂Neat, CHCl₃, DCM80 - 140POCl₃ is robust and common. Oxalyl chloride allows for milder conditions.[5]
Amines TFAA/Pyridine, TsClMeCN, DCM0 to 80Often proceeds via a stable intermediate like a pyridinium salt.[7][10]
Organometallics (RMgX) None (direct addition) then Ac₂OTHF, then Ac₂ORT to 120Grignard reagents add directly to form a dihydropyridine intermediate, which is then aromatized.[11][12]
Cyanide (CN⁻) Tf₂O, (COCl)₂MeCN, DCMRTRequires careful handling due to the toxicity of cyanide reagents.[13]
Rearrangements Ac₂O, TFAANeat, DCMRT to 140For substrates with a C2-alkyl group (Boekelheide Reaction), leading to functionalization of the side chain.[14][15]

Troubleshooting and Critical Parameters

  • No Reaction: The primary cause is often insufficient activation. Ensure the activating agent is not degraded (e.g., from exposure to moisture) and that the reaction temperature is adequate. For less reactive N-oxides (e.g., those with electron-donating groups), a stronger activating agent or higher temperatures may be necessary.[13]

  • Low Yield: May result from incomplete reaction or side reactions. Monitor the reaction closely by TLC/LC-MS to determine the optimal reaction time. Side reactions can include polymerization or reaction at the C4 position.

  • Poor Regioselectivity: For 3-substituted pyridine N-oxides, a mixture of 2- and 6-substituted products can form. The regioselectivity is influenced by both steric and electronic factors. Often, the attack occurs at the less sterically hindered position.[7]

  • Difficult Work-up: Quenching POCl₃ can be highly exothermic and hazardous on a large scale. Always perform quenching slowly, with efficient cooling, and in a fume hood. Using newer protocols with equimolar reagents can minimize this issue.[9]

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Anhydrides (TFAA, Ac₂O): Corrosive and lachrymatory. Handle with care in a fume hood.

  • Quenching Procedures: The quenching of reactive reagents like POCl₃ is highly exothermic and releases corrosive gases (HCl). Always add the reaction mixture to ice slowly and with caution.

  • Cyanide Reagents: Highly toxic. All procedures involving cyanide salts or HCN should be performed with extreme caution, following specific institutional safety protocols.

References

  • Hoye, A. T., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Available at: [Link]

  • Xiong, H., & Hoye, A. T. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett.
  • Wikipedia. (n.d.). Boekelheide reaction. Wikipedia. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. Available at: [Link]

  • Savelova, V. A., et al. (2001). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. Available at: [Link]

  • Chemistry: The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. ResearchGate. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting, Scripps Research. Available at: [Link]

  • Andersson, H., et al. (2014). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Kim, J. W., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. Available at: [Link]

  • Rzepa, H. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. Available at: [Link]

  • Wang, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Organic Chemistry. (2022). Boekelheide Reaction Mechanism. YouTube. Available at: [Link]

  • Various Authors. (n.d.). The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. ResearchGate. Available at: [Link]

  • Chemistry Portal. (2021). Boekelheide Reaction Full Detailed Mechanism. YouTube. Available at: [Link]

  • Al-Zoubi, R. M. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Refubium, Freie Universität Berlin. Available at: [Link]

  • Nummy, L. J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Various Inventors. (n.d.). Procedure for the preparation of chlorine pyridinesulphonic acid chlorides. Google Patents.
  • Various Authors. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-N-Oxide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring is a ubiquitous and privileged scaffold. However, the introduction of an N-oxide functionality to the pyridine core, as seen in 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide , offers medicinal chemists a sophisticated tool to modulate a range of critical pharmaceutical properties. The N-oxide group, with its highly polar N⁺-O⁻ bond, is not merely a synthetic curiosity but a strategic functional group that can enhance aqueous solubility, alter metabolic profiles, and fine-tune electronic properties to improve target engagement.[1][2] Molecules with N-oxide functionalities are found in nature and are increasingly incorporated into synthetic drugs, acting as intermediates, prodrugs, or active pharmaceutical ingredients (APIs) themselves.[1]

This technical guide provides an in-depth exploration of this compound as a versatile building block for pharmaceutical research and development. We will delve into its synthesis, key chemical transformations, and its potential applications, supported by detailed, field-proven protocols.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design and process development.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(Methoxycarbonyl)-5-methylpyridine 1-oxide, Methyl 5-methylpicolinate 1-oxide[3]
CAS Number 401792-77-6[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Typically a solidInferred
Solubility Expected to have increased aqueous solubility compared to the parent pyridine[1][2]

Strategic Applications in Pharmaceutical Development

The unique electronic and steric properties of the pyridine-N-oxide moiety in this building block open up several strategic avenues in drug design.

Bioisosteric Replacement and Property Modulation

The pyridine-N-oxide can serve as a bioisostere for the parent pyridine ring. This substitution can lead to significant improvements in a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Specifically, the N-oxide group can:

  • Enhance Solubility: The high polarity of the N⁺-O⁻ bond often leads to a marked increase in aqueous solubility, which can be beneficial for oral bioavailability and formulation development.[1][2]

  • Modify Metabolic Fate: The N-oxide can be a site for in vivo reduction back to the parent pyridine, potentially acting as a prodrug strategy to improve drug delivery or prolong therapeutic effect.[1]

  • Alter Target Binding: The electronic perturbation introduced by the N-oxide can modify the hydrogen bonding capacity and electrostatic interactions with the biological target, potentially leading to enhanced potency or selectivity.

A Versatile Handle for Further Functionalization

The ester and methyl groups on the pyridine-N-oxide ring provide reactive handles for further chemical modification, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The core workflow involves the initial synthesis of the pyridine-N-oxide, followed by hydrolysis of the ester to the corresponding carboxylic acid, and subsequent amide coupling to introduce a wide range of functionalities.

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Figure 1: Synthetic workflow utilizing the title compound.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is achieved through the oxidation of the corresponding pyridine precursor, methyl 5-methylpicolinate. While various oxidizing agents can be employed for N-oxidation of pyridines, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[4]

Materials:

  • Methyl 5-methylpicolinate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methylpicolinate (1.0 eq) in dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 - 1.5 eq) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: Hydrolysis to 5-Methylpicolinic acid 1-oxide

The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Base Addition: Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-8 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Purification: The crude 5-Methylpicolinic acid 1-oxide can be purified by recrystallization.

Protocol 3: Amide Coupling to Synthesize Novel Derivatives

The resulting 5-Methylpicolinic acid 1-oxide is a versatile precursor for the synthesis of a wide array of amide derivatives using standard peptide coupling reagents.

Materials:

  • 5-Methylpicolinic acid 1-oxide

  • A primary or secondary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 5-Methylpicolinic acid 1-oxide (1.0 eq) in DMF or DCM, add the amine (1.0 - 1.2 eq), HATU or HBTU (1.1 - 1.3 eq), and DIPEA or TEA (2.0 - 3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. The crude amide can be purified by silica gel column chromatography or recrystallization.

graph { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; edge [color="#34A853"];

}

Figure 2: Key components in the amide coupling reaction.

Conclusion

This compound represents a valuable and versatile building block for contemporary pharmaceutical research. Its unique combination of a modifiable ester group and a property-enhancing N-oxide moiety provides a powerful platform for the synthesis of novel drug candidates. The protocols outlined in this guide offer a robust starting point for researchers to explore the full potential of this scaffold in their drug discovery programs. The strategic incorporation of the pyridine-N-oxide motif can lead to compounds with improved physicochemical and pharmacokinetic properties, ultimately contributing to the development of safer and more effective medicines.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(1), 58-62.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Wrobel, D., & Kuder, K. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184.
  • Wrobel, D., & Kuder, K. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • LookChem. (n.d.). PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Available from: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Pyridine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. However, the inherent electron-deficient nature of pyridine presents significant challenges for direct electrophilic substitution and cross-coupling reactions. Pyridine N-oxides have emerged as exceptionally versatile intermediates that overcome these limitations. The N-oxide group electronically activates the pyridine ring, enabling highly regioselective palladium-catalyzed cross-coupling reactions, particularly at the C2 and C4 positions. This guide provides an in-depth overview of the mechanisms, key reaction classes, and detailed, field-proven protocols for leveraging pyridine N-oxides in palladium-catalyzed C-C and C-N bond formation. Subsequent deoxygenation provides a powerful route to substituted pyridines that are otherwise difficult to access.

The Strategic Advantage of Pyridine N-Oxides in Synthesis

The pyridine motif is a ubiquitous structural feature in pharmaceuticals, natural products, and functional materials.[1][2] Direct functionalization of the pyridine core, however, is often hampered by its low reactivity and lack of regioselectivity.[3][4] The conversion of the pyridine nitrogen to an N-oxide dramatically alters the electronic landscape of the ring.

Key Electronic Effects:

  • Activation for Nucleophilic Attack: The N-oxide moiety acts as a strong electron-donating group through resonance, increasing the electron density at the C2 (ortho) and C4 (para) positions.

  • Activation for C-H Functionalization: Simultaneously, the powerful inductive electron-withdrawing effect of the N-O bond acidifies the C-H bonds at the C2 and C6 positions, making them susceptible to deprotonation and metallation.[5][6]

This dual nature makes pyridine N-oxides ideal substrates for palladium-catalyzed cross-coupling reactions, which can proceed either through pre-functionalized halopyridine N-oxides (e.g., Suzuki, Stille couplings) or via direct C-H activation.[1][5][7] After the desired coupling has been achieved, the N-oxide can be easily removed to yield the target substituted pyridine.[2][8]

General Mechanism: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions involving pyridine N-oxide derivatives, whether from a halo-pyridine N-oxide or via direct C-H activation, proceed through a common catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of a halopyridine N-oxide (or activates a C-H bond), forming a Pd(II) intermediate. This is often the rate-determining step.[10]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organostannane in Stille coupling) is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X (Pyridine N-Oxide Complex) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² (Coupling Partner Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->dummy3 Reactant1 Pyridine N-Oxide-X (R¹-X) Reactant1->dummy1 Reactant2 Organometallic Reagent (R²-M) Reactant2->dummy2 dummy1->PdII_A dummy2->PdII_A dummy3->Product

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Cross-Coupling Methodologies and Protocols

The following sections detail the most common and powerful palladium-catalyzed cross-coupling reactions utilizing pyridine N-oxide derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming reactions due to the mild conditions and the commercial availability and stability of boronic acids.[10][11] Using 2- or 4-halopyridine N-oxides as substrates provides a highly efficient route to arylated or vinylated pyridine N-oxides.[12]

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine N-Oxide with Phenylboronic Acid

Materials:

  • 2-Bromopyridine N-Oxide

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine N-oxide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) if using a custom ligand system. Add the catalyst/ligand mixture to the Schlenk flask. Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) species.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-phenylpyridine N-oxide.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄Pd(0) is the active species.[9]
Ligand Phosphine-based (e.g., PPh₃, SPhos)Stabilizes the Pd center and facilitates the catalytic cycle.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[11]
Solvent Dioxane/Water, Toluene/Water, DMFAqueous base is often required; solvent choice affects solubility and rate.
Temperature 80-110 °CProvides thermal energy to overcome the activation barrier of oxidative addition.

Table 1. Typical parameters for Suzuki-Miyaura coupling with halopyridine N-oxides.

Direct C-H Arylation

A more atom-economical approach is the direct functionalization of C-H bonds. Pyridine N-oxides are excellent substrates for palladium-catalyzed direct C-H arylation, which typically occurs with high regioselectivity at the C2 position.[7][14][15] This method avoids the pre-halogenation of the pyridine ring.

Protocol 2: Direct C-H Arylation of Pyridine N-Oxide with 4-Bromotoluene

Materials:

  • Pyridine N-Oxide

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Pivalic Acid (PivOH)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add pyridine N-oxide (1.5 mmol, 1.5 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Additive: Add pivalic acid (0.3 mmol, 30 mol%). PivOH often acts as a proton shuttle in the C-H activation step (concerted metalation-deprotonation).

  • Solvent and Sealing: Add anhydrous, degassed DMA (3 mL). Seal the tube tightly.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield 2-(p-tolyl)pyridine N-oxide.

ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂High-valent Pd(II) is often the active pre-catalyst.
Ligand Often ligand-free or with simple additivesThe N-oxide substrate can act as a directing group.[16]
Oxidant/Additive Ag₂CO₃, PivOH, K₂CO₃A base is required for C-H activation; an oxidant may be needed if coupling non-halides.[7][17]
Solvent DMA, DMF, TolueneHigh-boiling point solvents are typically required.
Temperature 110-150 °CHigher temperatures are needed to facilitate the C-H activation step.

Table 2. Typical parameters for Direct C-H Arylation of pyridine N-oxides.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aromatic rings.[18][19] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.[20]

Protocol 3: Sonogashira Coupling of 2-Iodopyridine N-Oxide with Phenylacetylene

Materials:

  • 2-Iodopyridine N-Oxide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodopyridine N-oxide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base: Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(phenylethynyl)pyridine N-oxide.

The Crucial Final Step: Deoxygenation

After successful cross-coupling, the N-oxide group must be removed to furnish the final substituted pyridine. This reduction is a critical step in the synthetic sequence.[2]

Protocol 4: Deoxygenation of 2-Arylpyridine N-Oxide

Materials:

  • 2-Arylpyridine N-Oxide (from a previous coupling reaction)

  • Phosphorus Trichloride (PCl₃) or Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Procedure:

  • Setup: Dissolve the 2-arylpyridine N-oxide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add PCl₃ (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 2-arylpyridine can be further purified by column chromatography if necessary.

Experimental Workflow Start Start: Pyridine N-Oxide (or Halogenated Derivative) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, C-H Arylation) Start->Coupling Coupling Partner Pd Catalyst, Base Workup1 Workup & Purification Coupling->Workup1 Reaction Mixture Intermediate Coupled Product: 2-Substituted Pyridine N-Oxide Deoxygenation Deoxygenation (e.g., with PCl₃) Intermediate->Deoxygenation Workup1->Intermediate Workup2 Workup & Purification Deoxygenation->Workup2 Reaction Mixture Final Final Product: 2-Substituted Pyridine Workup2->Final

Figure 2. General experimental workflow from pyridine N-oxide to the final product.

Conclusion

Palladium-catalyzed cross-coupling of pyridine N-oxides is a robust and highly effective strategy for the synthesis of functionalized pyridines. By leveraging the unique electronic properties of the N-oxide group, chemists can achieve regioselective C-C and C-N bond formations that are challenging to accomplish with parent pyridines. The protocols outlined in this guide provide a reliable foundation for researchers in drug discovery and materials science to access a diverse array of substituted pyridine building blocks. Careful control of reaction parameters and a sound understanding of the underlying mechanisms are key to success in these powerful transformations.

References

  • Chang, S. et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Li, X. et al. (2016). Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(8), 2421-6. Available at: [Link]

  • Larsson, U. et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683-3686. Available at: [Link]

  • Hartwig, J. F. Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group Publications. Available at: [Link]

  • Li, M. et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Various Authors. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Available at: [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-80. Available at: [Link]

  • Den Hertog, H. J., & van der Plas, H. C. (1968). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Al-Awadi, N. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Wang, C. et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Gong, X. et al. (2011). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. Available at: [Link]

  • Martinez, R. et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. Available at: [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2021). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic Letters, 13(7), 1766-9. Available at: [Link]

  • Wang, L. et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters. Available at: [Link]

  • Gong, X. et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. ResearchGate. Available at: [Link]

  • Daugulis, O. et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available at: [Link]

  • Chen, D. Y.-K. et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Aslam, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Londregan, A. T. et al. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. Available at: [Link]

  • Chang, S. et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Available at: [Link]

  • Karami, K. et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • Wang, C. et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Functionalization of the Pyridine Ring via the N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Inertness of the Pyridine Ring

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, yet its inherent electron-deficient nature renders it notoriously resistant to classical electrophilic aromatic substitution. Direct functionalization often requires harsh conditions that are incompatible with sensitive functional groups. The strategic conversion of the pyridine nitrogen to its corresponding N-oxide dramatically alters this reactivity profile. This transformation serves as a powerful tool, effectively "turning on" the pyridine ring for a diverse array of chemical modifications.

The N-oxide moiety acts as an internal activating group through a dual electronic effect. The oxygen atom, through its lone pairs, can donate electron density into the ring via resonance, which activates the C2 (ortho) and C4 (para) positions towards electrophilic attack.[1][2] Simultaneously, the potent inductive electron withdrawal by the positively charged nitrogen atom renders these same positions susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen.[2][3][4] This guide provides a comprehensive overview of the key strategies for functionalizing pyridines via their N-oxides, complete with detailed experimental protocols and mechanistic insights.

Part 1: Synthesis of Pyridine N-oxides - The Gateway Reaction

The journey begins with the efficient and clean oxidation of the parent pyridine. While various oxidizing agents exist, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and systems like hydrogen peroxide in acetic acid are the most common and reliable.[5][6]

Table 1: Common Reagents for Pyridine N-Oxidation

Reagent SystemTypical ConditionsAdvantagesConsiderations
m-CPBACH₂Cl₂, 0°C to rt, 24hHigh efficiency, good for many substrates.[7]Stoichiometric byproduct (m-CBA) needs removal.
H₂O₂ / Acetic Acid70-80°C, several hoursInexpensive, atom-economical.[6]Can require heating, may not suit sensitive substrates.
H₂O₂ / Na₂WO₄Aqueous mediaCatalytic, uses aqueous H₂O₂.[8]Requires catalyst, may need optimization.
Urea-Hydrogen Peroxide (UHP)Solid-state or solventStable, safe, and easy to handle solid source of H₂O₂.[9]Reaction rates can be slower.
Protocol 1: General Synthesis of a Pyridine N-oxide using m-CPBA

This protocol is a robust starting point for the N-oxidation of a generic substituted pyridine.

Materials:

  • Substituted Pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 - 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the substituted pyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • Work-up: a. Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy any remaining peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly. If necessary, purify by column chromatography on silica gel or recrystallization.

Part 2: Key Functionalization Strategies

Once synthesized, the pyridine N-oxide is a versatile intermediate for numerous transformations. The overall workflow can be visualized as an activation-functionalization-deoxygenation sequence.

G Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Functionalized_N_Oxide Functionalized N-Oxide N_Oxide->Functionalized_N_Oxide Functionalization (Electrophilic/Nucleophilic) Functionalized_Pyridine Functionalized Pyridine Functionalized_N_Oxide->Functionalized_Pyridine Deoxygenation (e.g., PCl₃, Zn)

Caption: General workflow for pyridine functionalization via the N-oxide.

Electrophilic Aromatic Substitution

The electron-donating character of the N-oxide group directs electrophiles primarily to the C4 position, and to a lesser extent, the C2 position.[3][10] This provides a reliable method for installing groups like nitro (–NO₂) or halogens, which is difficult on the parent pyridine.

  • Nitration: A mixture of sulfuric and nitric acids allows for the regioselective nitration at C4. The strongly acidic medium protonates the N-oxide oxygen, but the resonance activation is still sufficient to direct the incoming nitronium ion (NO₂⁺).[11]

  • Halogenation: While direct halogenation can be achieved, more common methods involve nucleophilic substitution strategies (discussed next).

Nucleophilic Substitution

This is arguably the most powerful application of the N-oxide strategy. The N-oxide oxygen can be activated by an electrophilic reagent (e.g., POCl₃, SO₂Cl₂, Ac₂O), turning it into a good leaving group. This facilitates the addition of a nucleophile at the C2 or C4 positions, followed by elimination to restore aromaticity.[12]

G cluster_0 Mechanism: Nucleophilic Chlorination with POCl₃ N_Oxide Pyridine N-Oxide Activated_Complex Activated O-Phosphoryl Complex N_Oxide->Activated_Complex Attack on POCl₃ Addition_Intermediate Dihydropyridine Intermediate Activated_Complex->Addition_Intermediate Cl⁻ attack at C2 Product 2-Chloropyridine Addition_Intermediate->Product Elimination & Deoxygenation

Caption: Mechanism of nucleophilic chlorination at the C2 position.

Protocol 2: Chlorination of Pyridine N-oxide with POCl₃

This protocol describes the conversion of pyridine N-oxide to a mixture of 2- and 4-chloropyridines.[13]

Materials:

  • Pyridine N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq)

  • Ice

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a fume hood, carefully add pyridine N-oxide (1.0 eq) portion-wise to an excess of phosphorus oxychloride (3.0 - 5.0 eq) with stirring. The reaction is often exothermic. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic and vigorous quenching process. c. Once the quench is complete, neutralize the acidic solution by the slow, portion-wise addition of a solid base like Na₂CO₃ or K₂CO₃ until the pH is > 8. d. Transfer the mixture to a separatory funnel and extract with DCM or CHCl₃ (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The resulting mixture of 2- and 4-chloropyridines can be separated by fractional distillation or column chromatography.

The Boekelheide Rearrangement

The Boekelheide rearrangement is a fascinating transformation that functionalizes an α-alkyl (C2-methyl) group on the pyridine ring.[14] The reaction is typically promoted by an acid anhydride, such as acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA).[14]

The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent concerted[3][3]-sigmatropic rearrangement.[14][15][16] Hydrolysis of the resulting ester yields the corresponding hydroxymethylpyridine.

Protocol 3: Boekelheide Rearrangement of 2-Picoline N-oxide

Materials:

  • 2-Picoline N-oxide (1.0 eq)

  • Trifluoroacetic anhydride (TFAA, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • 1M Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: Dissolve 2-picoline N-oxide (1.0 eq) in DCM and cool to 0°C.

  • Acylation: Add TFAA (1.5 eq) dropwise. The reaction is often rapid. Causality Note: TFAA is used as it allows the reaction to proceed at or below room temperature, whereas acetic anhydride typically requires reflux.[14]

  • Rearrangement: Allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: a. Carefully quench the reaction by adding saturated aqueous NaHCO₃. b. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude trifluoroacetate ester.

  • Hydrolysis: Dissolve the crude ester in methanol and add 1M NaOH. Stir at room temperature for 1-2 hours until saponification is complete (monitored by TLC).

  • Purification: Neutralize the mixture, remove the methanol under reduced pressure, and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry and concentrate the organic extracts to yield 2-(hydroxymethyl)pyridine, which can be further purified by chromatography.

Part 3: The Final Step - Deoxygenation

To obtain the final functionalized pyridine, the N-oxide must be removed. This reductive step must be chosen carefully to avoid affecting other functional groups in the molecule.

Table 2: Selected Reagents for N-Oxide Deoxygenation

ReagentTypical ConditionsAdvantagesConsiderations
PCl₃ or P(OMe)₃Toluene or CH₃CN, refluxEfficient and widely used.Stoichiometric phosphorus waste.
Zn dust / Acetic AcidAcetic acid, rt to 60°CClassical, inexpensive metal reductant.[13]Can be slow, acidic conditions.
Pd/C, H₂MeOH or EtOH, H₂ (balloon or Parr)Catalytic, clean.Not compatible with reducible groups (e.g., nitro, alkenes).
Pd(OAc)₂/dppf, Et₃NMeCN, MW or heatCatalytic, tolerates many functional groups.[17]Requires palladium catalyst and ligand.
TiO₂ / Oxalic AcidWater, UV lightPhotocatalytic, uses water as solvent.[18]Requires photochemical setup.

Conclusion

The use of the N-oxide as a temporary activating group is a cornerstone of modern heterocyclic chemistry. It provides a robust and versatile entry point for functionalizing the otherwise unreactive pyridine ring at the C2 and C4 positions through both electrophilic and nucleophilic pathways. By mastering the three-stage process of N-oxidation, regioselective functionalization, and final deoxygenation, researchers can unlock access to a vast chemical space of substituted pyridines for applications in drug discovery, catalysis, and materials science.

References

  • Title: Boekelheide reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyridine-N-oxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution Source: Chem.libretexts.org URL: [Link]

  • Title: Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanism of the Boekelheide rearrangement Source: Imperial College London URL: [Link]

  • Title: Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Source: Imperial College London URL: [Link]

  • Title: A New Convenient Synthesis of Pyridine-N-oxides Source: Chinese Chemical Letters URL: [Link]

  • Title: Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC Source: National Institutes of Health URL: [Link]

  • Title: Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) Source: ChemTube3D URL: [Link]

  • Title: The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. Source: ResearchGate URL: [Link]

  • Title: Recent trends in the chemistry of pyridine N-oxides Source: Arkat USA URL: [Link]

  • Title: PYRIDINE-N-OXIDE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives Source: J-Stage URL: [Link]

  • Title: Synthesis of N-oxides of pyridines and related compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry | Request PDF Source: ResearchGate URL: [Link]

  • Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis process of pyridine-N-oxide - Google Patents Source: Google Patents URL
  • Title: Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source Source: ACS Publications URL: [Link]

  • Title: Deoxygenation of Aza-aromatics Source: Organic Chemistry Portal URL: [Link]

  • Title: The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates Source: PubMed URL: [Link]

  • Title: Pyridine N-Oxide-structure Source: ChemTube3D URL: [Link]

  • Title: Pyridine Lecture Notes Source: University of Lucknow URL: [Link]

  • Title: Electrophilic substitution at position 4 of pyridine Source: Química Orgánica URL: [Link]

Sources

reaction of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Regioselective Grignard Additions to 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide: Mechanisms and Methodologies

Audience: Researchers, scientists, and drug development professionals

Abstract

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science. Pyridine N-oxides serve as versatile precursors, activating the pyridine ring for nucleophilic substitution, most commonly at the C2 and C6 positions. This application note provides a detailed technical guide on the . We explore the underlying mechanistic principles that govern the regioselectivity of this transformation, addressing the inherent competition between nucleophilic attack at the C6-position of the activated pyridine ring and the C2-methyl ester moiety. Detailed, field-tested protocols are provided to guide researchers in achieving desired outcomes, alongside insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Utility of Pyridine N-Oxides

Pyridine N-oxides are highly valuable intermediates in organic synthesis. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. By withdrawing electron density through inductive effects and donating electron density through resonance, the N-oxide moiety activates the C2 and C4 positions towards nucleophilic attack while deactivating the ring towards electrophilic substitution.[1] The reaction with organometallic reagents, particularly Grignard reagents, provides a powerful and direct method for C-C bond formation, enabling the synthesis of complex substituted pyridines.[2]

The specific substrate, this compound, presents a unique challenge and opportunity. It contains two distinct electrophilic sites: the C6 position, activated by the N-oxide, and the carbonyl carbon of the methyl ester. Understanding and controlling the chemoselectivity of the Grignard addition is paramount for synthetic success.

Mechanistic Rationale and Chemoselectivity

The outcome of the reaction is dictated by the competition between two primary pathways: addition to the pyridine ring and addition to the ester.

Primary Pathway: Addition to the C6-Position

In most cases, the preferred site of initial attack by a Grignard reagent (R-MgX) is the C6 position of the pyridine N-oxide ring.[3] This regioselectivity is driven by several factors:

  • Coordination: The magnesium atom of the Grignard reagent coordinates to the oxygen atom of the N-oxide. This pre-organizes the transition state, positioning the nucleophilic R-group for intramolecular delivery to the adjacent C6 position.

  • Electronic Activation: The N-oxide group strongly activates the α-positions (C2 and C6) for nucleophilic attack. With the C2 position sterically and electronically occupied by the ester, the C6 position becomes the primary target.

The initial addition results in a 1,6-dihydropyridine intermediate. The fate of this intermediate depends on the subsequent workup conditions. A typical reaction sequence involves treatment with an acylating agent like acetic anhydride or an acidic aqueous workup to afford the rearomatized 2,6-disubstituted pyridine product.[2][4]

Secondary Pathway: Addition to the C2-Ester

Grignard reagents are well-known to react vigorously with esters. This reaction involves a two-fold addition:

  • The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate.

  • This intermediate collapses, eliminating the methoxide leaving group to form a ketone.

  • The newly formed ketone is highly reactive and immediately captured by a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup.[5][6]

While this pathway is plausible, the coordination of the Grignard reagent to the N-oxide typically favors the initial attack on the ring. Reaction at the ester is more likely to occur under conditions of high Grignard excess or at elevated temperatures after the initial C6-addition has taken place.

Mechanistic Diagram

Caption: Figure 1: Competing Reaction Pathways.

Experimental Protocols

Critical Prerequisite: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator), and all solvents must be anhydrous.[7] The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Selective C6-Alkylation/Arylation of the Pyridine Ring

This protocol is designed to favor the nucleophilic addition at the C6 position while minimizing side reactions. Temperature control is critical to prevent undesired ring-opening or reaction at the ester.[8]

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert gas line (N₂ or Ar) with bubbler

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

  • This compound

  • Grignard reagent (e.g., 1.0 M solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: Assemble the dry three-neck flask with a stir bar, a thermometer or thermocouple, and a condenser topped with an inert gas inlet. Purge the entire system with inert gas for 10-15 minutes.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -40°C using a suitable cooling bath. Rationale: Low temperatures are shown to suppress the competing ring-opening reaction that can form dienal oximes and may reduce the rate of attack at the ester.[8]

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 eq.) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -35°C throughout the addition. Rationale: Slow, dropwise addition prevents localized heating and helps control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at -40°C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -40°C. Rationale: NH₄Cl is a mild proton source that effectively quenches excess Grignard reagent and hydrolyzes the magnesium alkoxide intermediates without being strongly acidic, which could cause degradation of sensitive products.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

G A Assemble & Purge Dry Glassware B Dissolve Substrate in Anhydrous THF A->B C Cool to -40°C B->C D Add Grignard Reagent (1.1-1.5 eq) Dropwise C->D E Stir at -40°C (Monitor by TLC) D->E F Quench with sat. NH₄Cl Solution E->F G Warm to RT & Extract with Organic Solvent F->G H Dry, Concentrate & Purify (Column Chromatography) G->H

Caption: Figure 2: General Experimental Workflow.

Summary of Expected Outcomes

The regioselectivity and yield can be influenced by the nature of the Grignard reagent. The following table summarizes expected primary products and key considerations.

Grignard Reagent (R-MgX)R-GroupExpected Primary Product (after workup)Key Considerations
Methylmagnesium bromide Methyl2-(Methoxycarbonyl)-5,6-dimethylpyridineHighly reactive. Strict temperature control is essential.
Phenylmagnesium bromide Phenyl2-(Methoxycarbonyl)-5-methyl-6-phenylpyridineGenerally provides good yields. The bulky nature may enhance selectivity for the C6 position.[2]
Vinylmagnesium bromide Vinyl2-(Methoxycarbonyl)-5-methyl-6-vinylpyridineThe vinyl group is a versatile handle for further transformations (e.g., Heck coupling, metathesis).
Ethynylmagnesium bromide Ethynyl2-(Methoxycarbonyl)-6-ethynyl-5-methylpyridineProduct provides a terminal alkyne for click chemistry or Sonogashira coupling.
tert-Butylmagnesium chloride tert-ButylLow to no reactionHighly hindered Grignard reagents may fail to react due to steric hindrance at the C6 position.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Grignard reagent (quenched by moisture/air). 2. Poor quality starting materials or solvents. 3. Reaction temperature too low for the specific reagent.1. Titrate the Grignard reagent before use. Ensure all glassware and solvents are scrupulously dry. 2. Use freshly distilled/purchased anhydrous solvents. 3. Allow the reaction to slowly warm to -20°C or 0°C after the initial addition.
Formation of Multiple Products 1. Reaction temperature too high, leading to side reactions. 2. Excess Grignard reagent reacting at the ester. 3. Ring-opening to form dienal oxime.[10]1. Maintain strict low-temperature control (-40°C or below). 2. Use a smaller excess of the Grignard reagent (e.g., 1.1 eq.). 3. Ensure the reaction is not allowed to warm significantly before quenching.
Low Isolated Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during chromatography.1. Perform more extractions (4-5 times). The pyridine nitrogen can make the product somewhat water-soluble. 2. Choose an appropriate solvent system for chromatography; consider deactivating the silica gel with triethylamine for basic pyridine compounds.

Conclusion

The is a highly effective method for producing valuable 2,5,6-trisubstituted pyridine derivatives. The key to achieving high selectivity for C6-functionalization lies in rigorous control of experimental conditions, particularly temperature and the exclusion of moisture. By leveraging the coordination of the Grignard reagent to the N-oxide, chemists can preferentially direct nucleophilic attack to the pyridine ring over the ester moiety. The protocols and insights provided herein serve as a robust starting point for researchers aiming to utilize this powerful transformation in drug discovery and chemical synthesis.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Pyridines from N Oxides and Grignard Reagents. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Andersson, H. (2009). Reaction Between Grignard Reagents and Heterocyclic N-oxides [Doctoral dissertation, Umeå University]. Diva-Portal.org. [Link]

  • Andersson, H., Wang, X., Björklund, M., Olsson, R., & Almqvist, F. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Tetrahedron Letters, 48(39), 6941-6944. [Link]

  • Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(24), 8156-8167. [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Sci-Hub. (n.d.). Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 21). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium?[Link]

  • Grignard Reaction. (n.d.). [Procedure]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Methylpicolinate N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword The synthesis of heteroaromatic N-oxides is a cornerstone transformation in medicinal chemistry, providing versatile intermediates for further functionalization.[1][2] Methyl 5-methylpicolinate N-oxide is a key building block whose efficient synthesis is critical for many drug discovery programs. The N-O moiety possesses a unique functionality, acting as an electron donor while rendering the pyridine ring's ortho and para positions susceptible to nucleophilic attack.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common hurdles and improve the yield and purity of this important intermediate. The most common synthetic route involves the direct oxidation of methyl 5-methylpicolinate, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Troubleshooting & Optimization Guide

This section addresses the most common issues encountered during the synthesis of methyl 5-methylpicolinate N-oxide. The advice is structured in a question-and-answer format to directly tackle specific experimental problems.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve low-yield reactions.

G start Low or No Yield of N-Oxide check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc sub_node_1 Issue: Incomplete Reaction (Starting material remains) check_tlc->sub_node_1 Incomplete? sub_node_2 Issue: Complex Mixture (Multiple new spots) check_tlc->sub_node_2 Complex? sub_node_3 Issue: Product Degradation (Streaking on TLC, discoloration) check_tlc->sub_node_3 Degradation? sol_1a Verify m-CPBA Purity & Stoichiometry (Use 1.1-1.5 equiv.) sub_node_1->sol_1a sol_1b Optimize Reaction Time & Temperature (Run at 0°C to RT, monitor for 2-24h) sub_node_1->sol_1b sol_1c Check Solvent Choice (DCM or CHCl3 are standard) sub_node_1->sol_1c sol_2a Identify Side Products (m-chlorobenzoic acid is expected) sub_node_2->sol_2a sol_2b Re-evaluate Reaction Conditions (Excess oxidant or high temp can cause over-oxidation) sub_node_2->sol_2b sol_3a Lower Reaction Temperature (Perform reaction at 0°C) sub_node_3->sol_3a sol_3b Modify Workup Procedure (Avoid strong acids/bases) sub_node_3->sol_3b

Caption: Troubleshooting workflow for low-yield N-oxidation.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What is the most likely cause?

A: This is a common issue often traced back to the quality and quantity of the oxidizing agent.

  • Purity of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) is the most widely used oxidant for this transformation.[4][5] However, commercial m-CPBA is typically sold at a purity of ~70-77%, with the remainder being m-chlorobenzoic acid and water for stability.[5] Using older or improperly stored m-CPBA can lead to significantly lower active oxidant content. It is crucial to use a fresh bottle or determine the active oxygen content via titration.

  • Stoichiometry: Ensure you are using a slight excess of the oxidant. A range of 1.1 to 1.5 equivalents of m-CPBA (adjusted for purity) is typically recommended. An insufficient amount will lead to incomplete conversion.

  • Temperature: While the reaction is often started at 0 °C to control exothermicity, it may require warming to room temperature and stirring for several hours (2-24h) to proceed to completion. Monitor progress by TLC or LC-MS.

Q2: My TLC plate shows the product spot, but also a significant, more polar spot that is difficult to remove. What is it?

A: The highly polar spot is almost certainly the byproduct of the oxidation: m-chlorobenzoic acid. This is expected. During workup, this acidic byproduct can be effectively removed with an aqueous basic wash, such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution.[6] Be cautious, as excessive base or prolonged exposure can potentially hydrolyze your methyl ester product. A thorough wash until the aqueous layer is neutral or slightly basic is usually sufficient.

Q3: Are there alternative oxidizing agents I can use if m-CPBA is not effective?

A: Yes, several other methods are available for the N-oxidation of pyridine derivatives.[4] The choice depends on substrate tolerance and desired reaction conditions.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
m-CPBA 1.1-1.5 eq., CH₂Cl₂ or CHCl₃, 0°C to RTHigh yield for many substrates, reliable, easy to handle as a solid.[4][5]Byproduct removal necessary, potential for over-oxidation.
H₂O₂ / Acetic Acid 30% H₂O₂, glacial AcOH, 70-80°CInexpensive reagents.Requires elevated temperatures, can be slow, potential for side reactions.[4]
Oxone® (Potassium peroxymonosulfate) 1.5-2.0 eq., H₂O/MeOH, RTWater-soluble byproduct, environmentally benign.Can be less selective for complex molecules.
Methyltrioxorhenium (MTO) / H₂O₂ Catalytic MTO (0.2-0.5 mol%), 30% H₂O₂Highly efficient, catalytic, high yields for 3- and 4-substituted pyridines.[4]Rhenium catalyst is expensive.

Q4: I'm concerned about safety when using m-CPBA. What are the key precautions?

A: m-CPBA is an organic peroxide and a strong oxidizing agent that requires careful handling.[7][8]

  • Fire Hazard: It can cause a fire upon heating or when mixed with combustible materials.[7] Avoid heat and sources of ignition.[6][9]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a flame-resistant lab coat.[6][10]

  • Handling: Conduct the reaction in a chemical fume hood.[6] Do not return unused peroxide to the original container.[6] Weigh it on wax paper, not directly on a metal balance pan.

  • Storage: Store m-CPBA in its original container in a refrigerator (2-8 °C), away from incompatible materials like strong bases, acids, and metals.[6][9]

  • Quenching: After the reaction is complete, it's good practice to quench any excess peroxide in the reaction mixture before workup. This can be done by adding a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring for 15-30 minutes.[6]

Experimental Protocols & Reaction Pathway

Diagram: General N-Oxidation Pathway

This diagram illustrates the conversion of the starting material to the desired N-oxide product using a peroxy acid.

G SM Methyl 5-methylpicolinate plus1 + SM:e->plus1:w Oxidant m-CPBA (R-COOOH) Product Methyl 5-methylpicolinate N-Oxide Oxidant->Product  Oxidation  (e.g., DCM, RT) plus2 + Product:e->plus2:w Byproduct m-chlorobenzoic acid (R-COOH) plus1:e->Oxidant:w plus2:e->Byproduct:w

Caption: General pathway for the oxidation of a pyridine to a pyridine N-oxide.

Protocol 1: Synthesis of Methyl 5-methylpicolinate N-oxide using m-CPBA

This protocol provides a reliable method for the synthesis on a laboratory scale.

Materials:

  • Methyl 5-methylpicolinate (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 5-methylpicolinate (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Addition of Oxidant: Add m-CPBA (1.2 eq., adjusted for purity) to the cooled solution in small portions over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Slowly add saturated aqueous sodium sulfite solution and stir vigorously for 20-30 minutes to quench any excess peroxide. (Test with potassium iodide-starch paper to ensure no peroxides remain).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid.

    • Water (1x).

    • Brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material is often pure enough for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Li, B. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. [Link]

  • Dhammika, W. M. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]

  • Gulevskaya, A. V. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this highly polar N-oxide derivative. Our approach is grounded in mechanistic principles to empower you to not only solve immediate purification challenges but also to strategically design robust separation methods.

Introduction: Understanding the Challenge

The target molecule, this compound, presents a unique purification challenge due to its distinct chemical properties. The pyridine N-oxide moiety imparts significant polarity and a zwitterionic character, leading to strong interactions with polar stationary phases like silica gel.[1] This often results in purification issues such as poor elution, significant peak tailing, and even on-column degradation. Conversely, its hydrophilicity makes it poorly retained on standard reversed-phase columns (e.g., C18), where it may elute with the solvent front.[1]

This guide is structured to walk you through a logical workflow, from initial method development on Thin-Layer Chromatography (TLC) to advanced troubleshooting for column chromatography and alternative separation strategies.

Part 1: Foundational Troubleshooting & TLC Method Development

Effective column chromatography begins with meticulous TLC analysis. This step is not merely for checking reaction completion; it is a critical diagnostic tool for predicting and solving purification problems before scaling up.[2]

FAQ 1: My compound streaks badly on the silica gel TLC plate. What does this mean and how can I fix it?

Answer:

Streaking is a clear indicator of undesirable secondary interactions between your compound and the stationary phase, and it is a common issue with basic compounds like pyridine derivatives on acidic silica gel.[3][4][5] The primary cause is the strong interaction between the polar N-oxide group and the acidic silanol (Si-OH) groups on the silica surface.[4] This leads to inconsistent adsorption and desorption, resulting in a "streak" rather than a compact spot. If you see streaking on your TLC plate, you will almost certainly see severe peak tailing on your column.

Troubleshooting Protocol: Eliminating Streaking on TLC

  • Mobile Phase Modification: The most direct way to address this is to add a modifier to your eluent to "mask" the active silanol sites.

    • For Basic Compounds: Add 0.5-2% of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[3][6] The modifier acts as a competing base, preferentially interacting with the acidic silanol sites and allowing your compound to elute more symmetrically.[4]

    • For Acidic Compounds (or as an alternative): Adding 0.5-1% of an acid like acetic acid or formic acid can sometimes improve spot shape, though this is typically more effective for acidic analytes.[6]

  • Solvent System Screening: Your choice of primary solvents is critical. Pyridine N-oxides are very polar and require highly polar eluents for migration.

    • Start with a binary system like Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Methanol.

    • A typical starting gradient for TLC analysis could be from 5% to 20% MeOH in DCM.[7][8]

Data Summary: Recommended TLC Screening Systems

Solvent System Modifier (if needed) Typical Ratio Range Notes
Dichloromethane / Methanol0.5-2% Triethylamine98:2 to 80:20Excellent general-purpose system for polar compounds.
Ethyl Acetate / Methanol0.5-2% Triethylamine95:5 to 75:25A less chlorinated alternative to DCM/MeOH.
Dichloromethane / Acetone1-2% Ammonium Hydroxide90:10 to 50:50Acetone can provide different selectivity.

The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 for optimal separation on a column.[9]

Part 2: Troubleshooting Guide for Silica Gel Column Chromatography

Once you have an optimized mobile phase from your TLC analysis, you can proceed to column chromatography. However, issues can still arise during the scale-up process.

Workflow for Troubleshooting Column Chromatography

G start Problem Observed During Column Run prob1 Broad Peaks / Tailing start->prob1 prob2 Low or No Recovery (Compound Stuck on Column) start->prob2 prob3 Product Degradation start->prob3 cause1 Cause: Strong Analyte-Silica Interaction (Acidic Silanols) prob1->cause1 cause2 Cause: Mobile Phase Too Weak prob2->cause2 cause3 Cause: Acidic Nature of Silica prob3->cause3 sol1 Solution: Add Modifier (e.g., 1% TEA) to Mobile Phase cause1->sol1 sol2 Solution: Increase Mobile Phase Polarity (e.g., Gradient Elution to High % MeOH) cause2->sol2 sol3 Solution: Switch to an Inert Stationary Phase (e.g., Neutral Alumina, Deactivated Silica) cause3->sol3

Caption: A troubleshooting workflow for common column chromatography issues.

FAQ 2: I'm getting very low recovery of my product. It seems to be stuck on the silica column.

Answer:

This is a classic problem for highly polar compounds like pyridine N-oxides. The strong adsorption to the silica surface means that even a mobile phase that moved the compound on TLC may not be strong enough for efficient elution from a packed column bed.[10]

Experimental Protocol: Improving Compound Recovery

  • Increase Mobile Phase Polarity: If your compound is moving slowly or not at all, the eluent is not polar enough to displace it from the silica.

    • Implement a Gradient: Start with the mobile phase composition determined by TLC and gradually increase the percentage of the more polar solvent (e.g., methanol). A gradient from 2% to 20% methanol in DCM is a common strategy.

    • Final Column Flush: If the product is still retained after your gradient, a final flush with a very polar solvent mixture (e.g., 90:10:1 DCM/MeOH/NH4OH) can be used to elute highly retained compounds. Be aware that this may also elute very polar impurities.

  • Check Your Loading Technique: Overloading the column is a frequent cause of poor separation and recovery.[4][6]

    • Adsorbent Ratio: Use a sufficient amount of silica gel. A common ratio is 30:1 to 50:1 of silica to crude material by weight.[2] For difficult separations, this ratio can be increased.

    • Dry Loading: For polar compounds that are not very soluble in the initial, less polar mobile phase, dry loading is highly recommended. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel to form a slurry, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[11] This powder can then be carefully added to the top of your packed column. This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.

FAQ 3: My TLC shows a clean spot, but after the column, I see new, unidentified spots. Is my compound degrading?

Answer:

It is possible. While pyridine N-oxides are generally stable, the acidic surface of silica gel can catalyze the degradation of sensitive molecules.[3] The longer residence time on a column compared to a TLC plate increases this risk.

Troubleshooting Protocol: Mitigating On-Column Degradation

  • Neutralize the Stationary Phase: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent that contains 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This pre-neutralization can passivate the acidic sites.

  • Switch to a More Inert Stationary Phase: If degradation persists, silica gel may not be the appropriate stationary phase.

    • Alumina (Al2O3): Alumina is available in acidic, neutral, and basic grades. For a molecule like a pyridine N-oxide, neutral or basic alumina is an excellent alternative to silica.[9] Remember to re-optimize your mobile phase on alumina TLC plates first, as the elution order can change.

    • Deactivated Silica Gel: Commercially available end-capped or deactivated silica gels have fewer free silanol groups and are less acidic, which can prevent degradation.[3]

Part 3: Advanced Strategies - High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or when preparative flash chromatography fails, HPLC offers superior resolving power. However, the polarity of this compound requires a non-standard approach.

FAQ 4: My compound shows no retention on a C18 reversed-phase HPLC column. What should I do?

Answer:

This is expected behavior. Your compound is too polar and hydrophilic to interact with the non-polar C18 stationary phase. It simply travels with the highly aqueous mobile phase and elutes in the void volume.[1] The solution is to use a chromatographic mode designed for polar analytes.

Recommended Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the ideal technique for separating very polar compounds that are not retained by reversed-phase chromatography.[1][8] In HILIC, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

Decision Tree: Choosing the Right Chromatographic Mode

G start Starting Purification of Polar N-Oxide q1 Is high-throughput and high-purity essential? start->q1 method1 Use HPLC with a HILIC Column q1->method1 Yes method2 Use Normal Phase (Silica Gel Column) q1->method2 No (Prep Scale) q2 Does compound streak or degrade on silica TLC? method3 Use Alternative Normal Phase (e.g., Neutral Alumina) q2->method3 Yes method2->q2

Sources

Technical Support Center: Navigating Side Reactions in the Oxidation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of pyridine N-oxides. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success and failure in these critical transformations.

Part 1: Core Troubleshooting Guide

This section addresses the most frequent issues encountered during the oxidation of substituted pyridines. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion to the Desired N-Oxide

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Troubleshooting Steps:

  • Inadequate Oxidizing Agent Strength: The choice of oxidant is critical and highly dependent on the electronic nature of the pyridine substrate.

    • Electron-Rich Pyridines: Pyridines bearing electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups increase the nucleophilicity of the nitrogen atom, making it more susceptible to oxidation. Milder oxidants are often sufficient.

    • Electron-Deficient Pyridines: Pyridines with electron-withdrawing groups (EWGs) like nitro, cyano, or halo groups decrease the nitrogen's nucleophilicity, rendering the oxidation more challenging.[1][2] More potent oxidizing systems are required.[3][4]

    Troubleshooting Flowchart for Oxidant Selection:

    oxidant_selection start Analyze Pyridine Substituent is_edg Electron-Donating Group (EDG)? (-CH3, -OR, -NR2) start->is_edg mild_oxidants Use Mild Oxidants: - m-CPBA - H2O2/Acetic Acid is_edg->mild_oxidants Yes strong_oxidants Use Strong Oxidants: - UHP/TFAA - H2O2/Tf2O is_edg->strong_oxidants No (EWG) no_reaction Low/No Conversion mild_oxidants->no_reaction strong_oxidants->no_reaction increase_strength Increase Oxidant Strength or Activate Substrate no_reaction->increase_strength

    Caption: Decision tree for selecting an appropriate oxidizing agent.

  • Insufficient Reaction Temperature or Time: Some oxidations, particularly of electron-deficient pyridines, require elevated temperatures and prolonged reaction times to proceed to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Decomposition of the Oxidizing Agent: Peroxy acids and other oxidants can be unstable. Ensure the reagent is fresh or has been properly stored. For instance, the urea-hydrogen peroxide complex (UHP) is a more stable alternative to concentrated hydrogen peroxide.[5]

Experimental Protocol: Oxidation of an Electron-Deficient Pyridine [3][6]

  • Reagents: 2-chloropyridine (1 mmol), urea-hydrogen peroxide (UHP, 1.5 mmol), trifluoroacetic anhydride (TFAA, 1.2 mmol), dichloromethane (CH2Cl2, 10 mL).

  • Procedure:

    • Dissolve 2-chloropyridine in CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add UHP to the solution, followed by the slow, dropwise addition of TFAA.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Formation of Multiple Products and Over-oxidation

Symptoms: TLC or LC-MS shows the formation of multiple spots/peaks, some of which may correspond to products with a higher oxidation state or ring-opened byproducts.

Potential Causes & Troubleshooting Steps:

  • Over-oxidation of Substituents: Functional groups on the pyridine ring can be susceptible to oxidation. For example, alkyl side chains can be oxidized to ketones or carboxylic acids.[7]

    • Solution: Use a more selective oxidizing agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Ring Opening or Rearrangement of the N-Oxide: The newly formed N-oxide can undergo further reactions, especially under harsh conditions. For instance, pyridine N-oxides can rearrange to 2-pyridones in the presence of acetic anhydride.[8] In some cases, dearomatization and ring-opening pathways can be accessed.[9][10]

    • Solution: Carefully control the reaction temperature and stoichiometry of the reagents. Avoid highly acidic or basic conditions if the N-oxide product is known to be unstable.

Data Summary: Oxidizing Agent Selectivity

Oxidizing AgentTarget TransformationCommon Side Reactions
m-CPBAN-oxidation of electron-rich/neutral pyridinesEpoxidation of alkenes, Baeyer-Villiger oxidation of ketones
H2O2 / Acetic AcidN-oxidation of pyridinesOver-oxidation of sensitive functional groups
UHP / TFAAN-oxidation of electron-deficient pyridinesPotential for trifluoroacetylation of nucleophilic groups
H2O2 / MeReO3Catalytic N-oxidationCan have limitations with certain substrates[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: My pyridine has a halide substituent. Are there any specific side reactions I should be aware of?

A1: Yes. While halo-pyridines are generally stable, the introduction of the N-oxide functionality can activate the ring towards nucleophilic aromatic substitution (SNAr).[12] The solvent or other nucleophiles present in the reaction mixture could potentially displace the halide. To minimize this, use a non-nucleophilic solvent and ensure the reaction is free from extraneous nucleophiles.

Q2: I am working with a pyridine containing an amino group. How can I selectively oxidize the pyridine nitrogen without affecting the amino group?

A2: The amino group is also susceptible to oxidation. To achieve selective N-oxidation of the pyridine ring, you can protect the amino group prior to the oxidation step. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). After the N-oxidation, the protecting group can be removed under appropriate conditions.

Q3: Can the solvent affect the outcome of the oxidation reaction?

A3: Absolutely. The solvent can influence the solubility of the reagents and the stability of the intermediates. For example, chlorinated solvents like dichloromethane are commonly used. However, it's important to be aware of potential side reactions. For instance, pyridine derivatives can react with dichloromethane, especially in the presence of Lewis acids or at elevated temperatures, to form bispyridinium salts.[13]

Q4: My desired N-oxide appears to be rearranging. What is the mechanism, and how can I prevent it?

A4: A common rearrangement is the conversion of a pyridine N-oxide to a 2-pyridone, often facilitated by acetic anhydride. The mechanism involves the formation of an O-acetylated intermediate, which then undergoes nucleophilic attack by acetate at the C2 position, followed by elimination and hydrolysis to yield the 2-pyridone.[8]

Mechanism of 2-Pyridone Formation:

Caption: Mechanistic pathway for the rearrangement of pyridine N-oxide to 2-pyridone.

To prevent this, avoid using acetic anhydride if this side reaction is observed. Consider alternative oxidizing agents that do not require an activating agent, or perform the reaction at a lower temperature.

References

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 242-268. [Link]

  • Caron, S., et al. (2000). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 41(16), 2299-2302. [Link]

  • Caron, S., & Hawkins, J. M. (2000). A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. The Journal of Organic Chemistry, 65(17), 5291-5293. [Link]

  • Nagy, V. K., et al. (2022). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. Molecules, 27(16), 5227. [Link]

  • Glover, S. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1500-1509. [Link]

  • Tupikina, E. Y., et al. (2015). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 26(5-6), 1433-1441. [Link]

  • Caron, S., & Hawkins, J. M. (2000). ChemInform Abstract: A Practical, Efficient, and Rapid Method for the Oxidation of Electron-Deficient Pyridines Using Trifluoroacetic Anhydride and Hydrogen Peroxide-Urea Complex. ChemInform, 31(30). [Link]

  • Katiyar, D. Pyridine. Lecture Notes. [Link]

  • McMahon, K. M., & Wipf, P. (2022). Oxidative Dearomatization of Pyridines. Accounts of Chemical Research, 55(5), 646-659. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Rudine, A. V., Walter, M. G., & Wamser, C. C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Zhang, C., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(22), 7806. [Link]

  • Barluenga, J., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 9(23), 4859-4862. [Link]

  • Barluenga, J., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]

  • Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress. [Link]

  • Procter, D. J., et al. (2021). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]

  • Alcaide, B., et al. (2021). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry, 60(9), 6549-6560. [Link]

  • Bakulina, O., et al. (2022). Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. Chemistry of Heterocyclic Compounds, 58(1), 1-2. [Link]

  • Mosher, H. S., et al. (1955). pyridine-n-oxide. Organic Syntheses, 35, 88. [Link]

  • Rudine, A. V., Walter, M. G., & Wamser, C. C. (2010). Reactions of Dichloromethane with Pyridine and Substituted Pyridines. The Journal of Organic Chemistry, 75(13), 4292-4295. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • Pyridines. (n.d.). [Link]

  • Reddit. (2021). Preparation and Alkylation of N-Oxide Pyridine. [Link]

  • van der Vlugt, J. I., et al. (2014). Iron and copper-catalyzed aerobic oxidation of pyridine-substituted 2-benzylpyridines (3). Beilstein Journal of Organic Chemistry, 10, 2557-2564. [Link]

  • Reddit. (2025). Favorite Oxidizing Agent? [Link]

  • Common approaches for ring opening of pyridines and the work reported herein. (n.d.). ResearchGate. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Gevorgyan, V., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 57(80), 10321-10324. [Link]

  • Sabitha, G., et al. (2003). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]

  • Li, B., et al. (2006). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 10(5), 1041-1044. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

Sources

Technical Support Center: Navigating the Challenges of C-H Activation with Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in overcoming the hurdles associated with the C-H activation of pyridine N-oxides. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors. The inherent low reactivity of pyridine N-oxides in C-H activation presents a significant challenge, but with a deeper understanding of the reaction mechanisms and careful optimization of experimental parameters, these versatile building blocks can be effectively functionalized.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and challenges encountered when working with pyridine N-oxide C-H activation.

Q1: My direct arylation of pyridine N-oxide is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the direct arylation of pyridine N-oxides are a frequent issue and can often be traced back to several key factors.[1] Suboptimal reaction conditions are a primary culprit. Traditional methods may not be efficient, and a systematic optimization of your catalytic system, base, and solvent is crucial. Consider the following:

  • Catalyst System: The combination of the palladium precursor and the ligand is critical. For instance, a system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(tBu)₃ has been shown to be effective.[2]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Potassium carbonate is often a reliable choice.[2]

  • Solvent: The reaction medium plays a vital role. Toluene is a commonly used solvent that has proven effective in many cases.[2]

  • Stoichiometry: The ratio of reactants is important. While it may seem counterintuitive, using an excess of the pyridine N-oxide (2-4 equivalents) can sometimes improve the yield.[2]

Q2: I am observing poor regioselectivity in my C-H functionalization of a substituted pyridine N-oxide. How can I improve the selectivity for the desired isomer?

A2: Achieving high regioselectivity, typically at the C2-position, is a key advantage of using the N-oxide as a directing group.[3][4][5] If you are observing a mixture of isomers, consider the following:

  • Steric Hindrance: The steric environment around the pyridine ring plays a significant role. Substituents on the pyridine N-oxide can influence the site of palladation. For instance, a bulky substituent at the C3-position can favor functionalization at the less hindered C2-position.[6]

  • Electronic Effects: The electronic nature of the substituents on the pyridine N-oxide can also direct the C-H activation. Electron-donating or -withdrawing groups can influence the electron density of the C-H bonds, thereby affecting their reactivity.

  • Ligand Choice: The ligand on the metal catalyst can also influence regioselectivity. Bulky ligands can enhance steric differentiation between C-H bonds.

Q3: My reaction is not proceeding to completion, and I observe the recovery of starting materials. What could be the issue?

A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to the formation of inactive palladium black or decomposition of the active catalytic species.

  • Insufficient Oxidant: In oxidative C-H activation reactions, the oxidant is crucial for regenerating the active catalyst. Ensure you are using a suitable oxidant, such as Ag₂CO₃ or Ag₂O, in the correct stoichiometry.[3][6]

  • Inadequate Temperature: C-H activation reactions often require elevated temperatures to overcome the activation energy barrier. Ensure your reaction is being conducted at the optimal temperature.[3][6]

  • Presence of Inhibitors: Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons. Ensure the purity of your reagents.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific C-H activation protocols involving pyridine N-oxides.

Guide 1: Troubleshooting Palladium-Catalyzed Direct Arylation

Problem: Low to no yield of the 2-arylpyridine N-oxide product.

Potential Cause Troubleshooting Steps Rationale
Inefficient Catalyst System Screen different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppe)).[6] Optimize the ligand; bulky phosphine ligands like P(tBu)₃ are often effective.[2]The nature of the palladium precursor and the ligand dictates the formation of the active catalytic species.
Suboptimal Base Screen inorganic bases such as K₂CO₃, Cs₂CO₃.[2]The base is crucial for the deprotonation step in many C-H activation mechanisms.
Incorrect Solvent Test different aprotic solvents like toluene, 1,4-dioxane, or DMF.[2][3]The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.C-H bond cleavage is often the rate-determining step and is highly temperature-dependent.[7]
Catalyst Decomposition Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).The active Pd(0) or Pd(II) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides.
Experimental Protocol: Optimized Direct Arylation of Pyridine N-Oxide

This protocol is a general starting point and may require further optimization for specific substrates.

  • To an oven-dried reaction vessel, add pyridine N-oxide (2-4 equiv.), aryl bromide (1 equiv.), Pd(OAc)₂ (5 mol%), and P(tBu)₃·HBF₄ (15 mol%).

  • Add K₂CO₃ (2 equiv.) and toluene (to achieve a concentration of 0.3 M).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[2]

Guide 2: Troubleshooting Palladium-Catalyzed Alkenylation

Problem: Low yield of the 2-alkenylpyridine N-oxide and/or formation of side products.

Potential Cause Troubleshooting Steps Rationale
Ineffective Oxidant Screen different silver-based oxidants like Ag₂CO₃ or Ag₂O.[6] Ensure the correct stoichiometry of the oxidant is used.The oxidant is essential for the oxidative C-C bond formation pathway.[6]
Side Product Formation (e.g., Arylation) If using an aromatic solvent like benzene, it can compete with the alkene coupling partner.[6] Consider using a non-aromatic solvent like 1,4-dioxane.The palladium catalyst can activate the C-H bonds of the aromatic solvent, leading to undesired arylation products.[6]
Poor Stereoselectivity (E/Z mixture) Reaction temperature can influence stereoselectivity. Try running the reaction at a lower temperature.The stereochemical outcome of the Heck-type coupling can be temperature-dependent.
Double Alkenylation Use a larger excess of the pyridine N-oxide to favor mono-alkenylation.High concentrations of the alkene can lead to a second coupling event.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Proposed Catalytic Cycle for Direct Arylation

The direct arylation of pyridine N-oxides is a complex process. Mechanistic studies suggest that it may not proceed through a simple SEAr pathway.[2] One proposed mechanism involves the cooperative catalysis between two distinct palladium centers, where C-H activation occurs at one metal center and C-C bond formation at another.[7][8][9]

G cluster_0 Catalytic Cycle A [Pd(OAc)(tBu₂PCMe₂CH₂)]₂ C Heteroarylpalladium Complex A->C C-H Activation B Pyridine N-Oxide B->C D (PtBu₃)Pd(Ar)(OAc) C->D Transfer E 2-Arylpyridine N-Oxide D->E Reductive Elimination F Pd(0) E->F

Caption: Proposed cooperative catalytic cycle for direct arylation.

Experimental Workflow for Optimization

A systematic approach to optimizing reaction conditions is crucial for overcoming low reactivity.

G Start Low Yield in C-H Activation Catalyst Screen Pd Precursors & Ligands Start->Catalyst Base Optimize Base Catalyst->Base Solvent Screen Solvents Base->Solvent Temp Vary Temperature Solvent->Temp Stoich Adjust Reactant Ratios Temp->Stoich Analysis Analyze Results (Yield, Selectivity) Stoich->Analysis Analysis->Catalyst Re-optimize Optimized Optimized Conditions Analysis->Optimized

Caption: Systematic workflow for reaction optimization.

References

  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • Park, C.; Park, J.; Chang, S. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • Zheng, Y., et al. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie International Edition. [Link]

  • Park, C., et al. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. [Link]

  • Tan, Y., & Hartwig, J. F. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Semantic Scholar. [Link]

  • Tan, Y., & Hartwig, J. F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. ResearchGate. [Link]

  • Li, M., et al. Palladium-catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. The Royal Society of Chemistry. [Link]

  • Wang, Z., et al. meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry. [Link]

  • Park, C., et al. Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. [Link]

  • Zheng, Y., et al. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

  • Neufeldt, S. R., & Sanford, M. S. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC - NIH. [Link]

  • Berthet, J.-C., et al. A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Semantic Scholar. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • Campeau, L.-C., et al. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]

  • (PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ResearchGate. [Link]

  • Lyons, T. W., & Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Unlocking the Secrets of Pyridine-N-Oxide Reactions! YouTube. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Tan, Y., et al. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions with substituted pyridine N-oxides. The unique electronic nature of the N-oxide functional group dramatically alters the reactivity of the pyridine ring, making it a powerful synthetic tool but also introducing challenges in controlling regioselectivity.[1][2][3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the underlying principles governing regioselectivity and offer field-proven strategies to resolve common experimental issues.

Part 1: Fundamental Principles & Frequently Asked Questions (FAQs)

Before diving into specific reaction troubleshooting, it's crucial to understand the electronic properties of the pyridine N-oxide ring system. The N-oxide group acts as a powerful activating group for electrophilic substitution and also enables nucleophilic substitution.[1]

Q1: How does the N-oxide group activate the pyridine ring toward electrophilic substitution?

The oxygen atom in the N-oxide group can donate electron density into the aromatic system through resonance. This delocalization of negative charge increases the electron density at the C2 (ortho) and C4 (para) positions, making them more susceptible to attack by electrophiles.[1][4] This is in stark contrast to pyridine itself, where the nitrogen atom deactivates the ring towards electrophilic attack.

Diagram: Resonance Structures of Pyridine N-Oxide This diagram illustrates how the N-oxide group increases electron density at the C2 and C4 positions, making them targets for electrophiles.

Caption: Resonance delocalization in pyridine N-oxide.

Q2: Why does the N-oxide also facilitate nucleophilic substitution, and where does it occur?

The positively charged nitrogen atom strongly withdraws electron density from the C2 and C4 positions through an inductive effect. This makes these positions electron-deficient and thus susceptible to nucleophilic attack.[5][6][7] Often, the reaction is facilitated by an activating agent (like POCl₃ or Ac₂O) that first reacts with the N-oxide oxygen, turning it into a good leaving group.[1][8]

Q3: I have a substituent on my pyridine N-oxide. How do I predict the outcome of my reaction?

This is the core challenge. The final regiochemical outcome is a result of the interplay between three main factors:

  • The Directing Effect of the N-Oxide: Strongly directs to C2 and C4.

  • The Directing Effect of the Substituent:

    • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups will reinforce the N-oxide's directing effect, further activating the ring.

    • Electron-Withdrawing Groups (EWGs) like nitro or chloro groups will deactivate the ring but can create highly electron-deficient positions, influencing the site of nucleophilic attack.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, forcing reagents to attack less sterically hindered sites, even if they are less electronically favored.

Substituent Type at C3Effect on Electrophilic AttackEffect on Nucleophilic Attack
Electron-Donating (e.g., -CH₃) Activates ring. Directs to C2, C4, C6. C4/C6 often favored due to sterics at C2.Generally disfavors nucleophilic attack.
**Electron-Withdrawing (e.g., -Cl, -NO₂) **Deactivates ring. Directs to C4 (para to N-O) and C5 (meta to EWG). C4 is usually major.[9]Activates ring for SNAr. Directs incoming nucleophile to C2 and C6.

Part 2: Troubleshooting Guide for Common Reactions

Section A: Electrophilic Aromatic Substitution - Nitration

Nitration is one of the most common reactions performed on pyridine N-oxides. The powerful directing effect of the N-oxide group typically favors substitution at the C4 position.[1][10] However, achieving high selectivity can be challenging.

Q4: I am trying to nitrate my 3-substituted pyridine N-oxide and I'm getting a mixture of isomers (C4 and C6). How can I improve C4 selectivity?

This is a classic case of competing electronic and steric effects. The N-oxide directs to C4 and C6. If your C3-substituent is an EDG (e.g., methyl), it also directs to C4 and C6. While C4 is often electronically preferred, steric hindrance from the C3 substituent can lead to competitive nitration at C6.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Isomer formation is often more prevalent at higher temperatures.[11] Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming) can significantly enhance selectivity for the thermodynamically favored C4 product.

  • Control the Rate of Addition: Add the nitrating mixture dropwise and slowly.[12] This prevents localized temperature spikes and high concentrations of the nitrating agent, which can reduce selectivity.

  • Modify the Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is highly effective but aggressive. Using alternative, milder, or bulkier nitrating agents can sometimes alter the steric profile of the transition state and improve selectivity.

Diagram: Troubleshooting Workflow for Poor Nitration Selectivity

G Start Poor Regioselectivity in Nitration (e.g., C4/C6 Mixture) Cause Potential Causes: - High Temperature - Steric Hindrance - Aggressive Reagent Start->Cause Step1 Step 1: Reduce Temperature Run reaction at 0°C to 25°C. Cause->Step1 Thermodynamic Control Step2 Step 2: Control Addition Rate Add nitrating agent dropwise over 30-60 min. Step1->Step2 Step3 Step 3: Reagent Modification Consider milder agents like NO₂BF₄. Step2->Step3 Kinetic Control Outcome Improved C4 Selectivity Step3->Outcome

Sources

Technical Support Center: Purification of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide. The following troubleshooting FAQs and protocols are designed to address common issues and provide robust solutions grounded in established chemical principles.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the N-oxidation of the corresponding pyridine derivative, methyl 5-methyl-2-pyridinecarboxylate. This oxidation is commonly achieved using reagents like hydrogen peroxide in acetic acid or other peroxy acids.[1] The purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions.

Frequently Asked Questions (FAQs) - Common Impurities

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the synthetic route, the primary impurities are typically:

  • Unreacted Starting Material: Methyl 5-methyl-2-pyridinecarboxylate.

  • Over-oxidation Products: While less common, harsh conditions can lead to further oxidation or degradation of the pyridine ring.

  • Hydrolysis Product: 5-methyl-2-pyridinecarboxylic acid, 1-oxide, resulting from the hydrolysis of the methyl ester.[2] This is more prevalent if aqueous workup conditions are acidic or basic, or if the reaction is heated for extended periods in the presence of water.

  • Residual Oxidizing Agent and Byproducts: Traces of the oxidizing agent (e.g., peracetic acid if H₂O₂ in acetic acid is used) and its byproducts.

Q2: My NMR spectrum shows a singlet around 2.4 ppm that doesn't correspond to my product. What could it be?

A2: A singlet in that region often corresponds to the methyl group of the unreacted starting material, methyl 5-methyl-2-pyridinecarboxylate. The N-oxidation typically induces a downfield shift of the ring protons and the methyl group. Comparing the integration of this peak with your product's peaks can give you a rough estimate of the conversion.

Q3: I have a significant amount of a water-soluble impurity. How can I identify and remove it?

A3: A common water-soluble impurity is the hydrolyzed carboxylic acid, 5-methyl-2-pyridinecarboxylic acid, 1-oxide. You can often identify this by a broad peak in the NMR spectrum corresponding to the carboxylic acid proton. To remove it, you can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it highly water-soluble and partitioning it into the aqueous layer. Be cautious not to use a strong base, which could potentially hydrolyze your desired ester product.

II. Troubleshooting and Purification Protocols

Effective purification is crucial for obtaining high-quality this compound for downstream applications. The choice of method depends on the nature and quantity of the impurities.

Purification Strategy Workflow

PurificationWorkflow cluster_purification Purification Method Selection Crude_Product Crude Product (Mixture of Product & Impurities) Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Identify_Impurities Identify Major Impurities Initial_Analysis->Identify_Impurities Recrystallization Recrystallization Identify_Impurities->Recrystallization If crystalline solid with distinct solubility Column_Chromatography Column Chromatography Identify_Impurities->Column_Chromatography For complex mixtures or similar polarity impurities Acid_Base_Extraction Acid-Base Extraction Identify_Impurities->Acid_Base_Extraction If acidic/basic impurities present Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Final_Analysis Final Analysis (NMR, LC-MS, mp) Pure_Product->Final_Analysis

Caption: A decision-making workflow for selecting the appropriate purification method.

FAQs - Purification Techniques

Q4: My product has crashed out of the reaction mixture as a solid. Can I just filter it and assume it's pure?

A4: While precipitation is a good sign, it's not a guarantee of purity. The precipitate can trap unreacted starting material and other impurities. It is highly recommended to perform at least a recrystallization to improve purity.

Q5: What is a good solvent system for recrystallizing this compound?

A5: The ideal solvent system will dissolve the compound when hot but have low solubility when cold. For pyridine N-oxides, which are generally polar, a mixture of solvents is often effective.[3][4] Good starting points to screen are:

  • Ethyl acetate/Hexanes

  • Ethanol/Water

  • Acetone/Hexanes

  • Dichloromethane/Hexanes

Always start with a small amount of your crude product to test different solvent systems before committing the entire batch.

Q6: I'm struggling to get good separation on a silica gel column. What can I do?

A6: Pyridine N-oxides can be quite polar and may streak on silica gel. Here are some tips for improving your column chromatography:

  • Solvent System: Use a polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Tailing: If you observe significant tailing of your product spot on the TLC plate, it can be due to the basicity of the pyridine nitrogen interacting with the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Objective: To purify the crude product by removing unreacted starting material and other soluble impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Recrystallization solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., ethyl acetate). Observe the solubility at room temperature. Heat the test tube gently. If the solid dissolves, it's a good candidate. Add a second, less polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. This indicates the point of insolubility.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Impurity Profile and Purification Efficiency
ImpurityTypical Rf (1:1 EtOAc/Hexanes)Identification MethodRemoval Method
Methyl 5-methyl-2-pyridinecarboxylate~0.6NMR, TLCRecrystallization, Column Chromatography
5-methyl-2-pyridinecarboxylic acid, 1-oxideBaseline (highly polar)NMR, LC-MSAcid-Base Extraction
Product ~0.3 NMR, LC-MS, m.p. -

III. Advanced Troubleshooting

Q7: My final product is an oil, not a solid. How can I purify it?

A7: If your product is an oil, recrystallization is not an option. In this case, column chromatography is the preferred method of purification.[5] If the oil is viscous, you can dissolve it in a minimal amount of the column eluent before loading it onto the column.

Q8: I'm concerned about the stability of the N-oxide during purification. Are there any precautions I should take?

A8: Pyridine N-oxides are generally stable compounds.[6] However, it's good practice to avoid excessively high temperatures during recrystallization or solvent removal to prevent potential degradation. Also, as mentioned, avoid strong acids or bases during aqueous workups if your molecule contains other sensitive functional groups.

IV. References

  • Google Patents. (n.d.). Process for the reduction of pyridine n-oxides. Retrieved from

  • Google Patents. (n.d.). 2-hydroxy-pyridine-n-oxide and process for preparing same. Retrieved from

  • Wikipedia. (2023, October 27). Pyridine-N-oxide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-pyridinecarboxylic acid, 5-fluoro-, methyl ester. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. 6(5), 104-105. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxylic Acid, 5-Methyl. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom. Retrieved from

  • Google Patents. (n.d.). Preparation of pyridine-carboxylic acids and the like. Retrieved from

  • Google Patents. (n.d.). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved from

  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of methyl-pyridines. Retrieved from

  • National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molecules, 23(4), 949. Retrieved from [Link]

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-Methyl-1-Oxopyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-methyl-1-oxopyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up of this important pharmaceutical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The synthesis of methyl 5-methyl-1-oxopyridine-2-carboxylate is typically achieved via a two-step process starting from the commercially available 5-methylpyridine-2-carboxylic acid. The process involves an initial esterification followed by a selective N-oxidation of the pyridine ring. While straightforward on a lab scale, scaling this synthesis presents unique challenges related to reaction control, safety, and product purification.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Oxidation Start 5-Methylpyridine- 2-carboxylic Acid Ester Methyl 5-Methylpyridine- 2-carboxylate Start->Ester  MeOH, H₂SO₄ (cat.)  Reflux N_Oxide Methyl 5-Methyl-1-oxopyridine- 2-carboxylate (Target) Ester->N_Oxide  Oxidizing Agent  (e.g., m-CPBA)

Caption: High-level two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis?

The N-oxidation (Step 2) is the most critical and challenging step. The choice of oxidizing agent, temperature control, and the subsequent workup procedure are paramount for achieving high yield, purity, and, most importantly, operational safety. Pyridine N-oxides are highly polar, which complicates extraction and purification, while many potent oxidizing agents carry significant safety risks on a larger scale.[1]

Q2: What are the primary safety concerns for the N-oxidation step?

The primary safety concerns are the exothermic nature of the oxidation and the inherent instability of many peroxy-based oxidizing agents.

  • Thermal Runaway: The N-oxidation of pyridines is highly exothermic. On a large scale, inadequate heat dissipation can lead to a thermal runaway, potentially causing solvent to boil violently or leading to decomposition of the product and reagents.

  • Oxidizer Instability: Reagents like meta-chloroperoxybenzoic acid (m-CPBA), especially in grades less than 77%, can be shock-sensitive and explosive.[1] Concentrated hydrogen peroxide can also decompose violently, especially in the presence of metal catalysts.[1] A thorough process safety review is mandatory before any scale-up operation.

Q3: How can I effectively monitor the progress of the N-oxidation?

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. The product, methyl 5-methyl-1-oxopyridine-2-carboxylate, is significantly more polar than the starting material, methyl 5-methylpyridine-2-carboxylate. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). For quantitative analysis and purity assessment during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the expected yields and purity for this process?

For the esterification step, yields are typically high, often exceeding 90-95%, with the product being easily purified by distillation or crystallization. The N-oxidation step is more variable. With an optimized process using m-CPBA, isolated yields of 75-85% are achievable. Purity should be >98% as determined by HPLC and NMR after purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Low Yield or Incomplete Conversion in N-Oxidation Step

Low yields are the most common issue, often stemming from incomplete reaction or side reactions.

Potential CauseSuggested Solution & Scientific Rationale
Insufficient Oxidizing Agent Ensure at least 1.1 to 1.3 molar equivalents of the oxidizing agent are used. The pyridine nitrogen is a nucleophile that attacks the oxidant; a slight excess is required to drive the reaction to completion.[2] Monitor the consumption of the starting material by TLC/HPLC to confirm conversion.
Suboptimal Reaction Temperature Most N-oxidations with m-CPBA are performed at 0°C initially and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can increase the rate. However, excessive heat can promote side reactions, such as oxidation of the ring's methyl group.[3][4]
Poor Oxidant Quality Peroxy acids like m-CPBA degrade over time. Use a fresh, high-purity batch of the oxidizing agent. The activity of the oxidant can be determined by titration before use.
Incorrect Solvent Choice Chlorinated solvents like dichloromethane (DCM) or chloroform are standard for m-CPBA oxidations as they are relatively inert and solubilize both the starting material and the reagent.[1] Using an inappropriate solvent can hinder the reaction.
Problem 2: Formation of an Acidic Byproduct (Ester Hydrolysis)

During workup or if using aqueous oxidants like H₂O₂/AcOH, you may observe the formation of 5-methyl-1-oxopyridine-2-carboxylic acid.

Potential CauseSuggested Solution & Scientific Rationale
Hydrolysis During Reaction When using aqueous hydrogen peroxide in acetic acid, the acidic conditions and presence of water can catalyze the hydrolysis of the methyl ester.[5][6] This is a known competing reaction.
Hydrolysis During Workup Prolonged exposure to acidic or basic aqueous conditions during the workup can lead to ester saponification. The N-oxide functionality can make the ester carbonyl more susceptible to nucleophilic attack.
Solution If using H₂O₂/AcOH, minimize reaction time and temperature. For m-CPBA reactions, the workup is critical. A non-aqueous workup is preferred if possible.[6] If an aqueous wash is necessary, use a mild base like sodium bicarbonate (NaHCO₃) solution quickly and at low temperatures to neutralize the acidic byproducts without causing significant ester hydrolysis.
Problem 3: Difficulties in Product Isolation & Purification

The high polarity of the N-oxide product makes it challenging to extract from aqueous media and separate from polar byproducts.

Potential CauseSuggested Solution & Scientific Rationale
High Water Solubility of Product The N-O bond is highly polar, imparting significant water solubility to the product. Standard extractions with solvents like ethyl acetate may be inefficient.[7]
Emulsion Formation The polar product can act as a surfactant, leading to persistent emulsions during aqueous workup, which complicates phase separation.
Co-elution with Byproducts In chromatography, the polar product may co-elute with polar byproducts, such as 3-chlorobenzoic acid (from m-CPBA).

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Caption: Decision tree for troubleshooting product purification.

Experimental Protocols & Data

Step 1: Esterification of 5-Methylpyridine-2-carboxylic Acid

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 5-methylpyridine-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (5-10 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-methylpyridine-2-carboxylate, typically as a solid or oil that can be further purified by distillation or recrystallization.

Step 2: N-Oxidation using m-CPBA (Recommended for Scale-Up Control)

Methodology:

  • In a reactor suitable for exothermic reactions, dissolve methyl 5-methylpyridine-2-carboxylate (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0-5°C using an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor reaction completion by TLC or HPLC.

  • Upon completion, cool the mixture back to 0°C. Filter the reaction to remove the precipitated 3-chlorobenzoic acid byproduct.

  • Wash the filtrate sequentially with a cold 10% sodium sulfite solution (to quench excess peroxide), a cold saturated sodium bicarbonate solution (to remove acidic byproduct), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure methyl 5-methyl-1-oxopyridine-2-carboxylate.

Table 1: Comparison of Common N-Oxidizing Agents for Scale-Up
Oxidizing AgentProsConsWorkup Complexity
m-CPBA High yields, good selectivity, predictable.[6]Expensive, potentially explosive, solid byproduct.[1]Moderate: Requires filtration and multiple aqueous washes.
H₂O₂ / Acetic Acid Inexpensive, readily available.[5][6]Long reaction times, risk of ester hydrolysis, potential for thermal runaway.High: Tedious removal of acetic acid, product often requires column chromatography.
Urea-Hydrogen Peroxide (UHP) Solid, stable, and safer to handle than aqueous H₂O₂.[8]Can be less reactive, may require catalysts or harsher conditions.Moderate: Similar to other peroxide methods but avoids large volumes of aqueous waste.
Sodium Perborate Cheap, stable, and relatively safe industrial oxidant.[6][8]Often requires acetic acid as a solvent, leading to similar workup issues as H₂O₂/AcOH.High: Involves removal of boron salts and acetic acid.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

  • Bremner, D. H., & McCormack, C. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1540. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Górka, P., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6429. Available at: [Link]

  • Kégl, T., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(1), 39-47. Available at: [Link]

  • Matuszek, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1278. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. Retrieved from [Link]

  • Anilkumar, G., et al. (2008). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 12(6), 1139-1141. Available at: [Link]

  • Black, G., Depp, E., & Corson, B. B. (1947). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 12(5), 671-675. Available at: [Link]

Sources

Technical Support Center: Characterization of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-P5MME-01A

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide (CAS 14358-63-5). This molecule, while structurally straightforward, presents a unique combination of functional groups—a polar N-oxide, a hydrolyzable methyl ester, and a substituted pyridine ring—that can introduce specific challenges during synthesis, purification, and analytical characterization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower researchers to diagnose and resolve issues effectively.

Compound Profile

PropertyValue
IUPAC Name methyl 5-methylpyridine-2-carboxylate 1-oxide
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Key Features Highly polar N-O bond, ester functionality, aromatic ring

Section 1: Purification Challenges

The high polarity imparted by the N-oxide group is the primary source of purification difficulties, often leading to poor solubility in common organic solvents and challenging chromatographic behavior.

FAQ 1.1: My compound streaks badly or won't elute from a standard silica gel column. What's happening and how can I fix it?

Answer: This is a classic problem when purifying pyridine N-oxides. The highly polar N-oxide moiety interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption or significant peak tailing.[1][2][3]

Causality: The lone pair on the N-oxide oxygen and the partial positive charge on the nitrogen create a strong dipole that binds tightly to the polar stationary phase. Basic pyridine nitrogen atoms are particularly prone to these strong interactions.

Troubleshooting Protocol:

  • Mobile Phase Modification (First Approach):

    • Principle: Neutralize the acidic silica surface to reduce strong analyte interactions.

    • Method: Add a basic modifier to your mobile phase. A common starting point is a dichloromethane (DCM)/methanol (MeOH) system with a small percentage of a base.

    • Recommended Eluent: Start with DCM and gradually increase the polarity with a premixed solution of 99:1 or 98:2 MeOH/NH₄OH. This combination both increases polarity to move the compound and deactivates the silica.[3][4]

  • Switching the Stationary Phase (Alternative Approach):

    • Principle: Use a stationary phase with different surface chemistry.

    • Options:

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a better choice for basic compounds.[2]

      • Reversed-Phase (C18) Chromatography: In this technique, your polar compound will elute early. This is excellent for separating it from less polar impurities. The mobile phase is typically a mixture of water and acetonitrile or methanol.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase.[1]

Workflow: Selecting a Purification Strategy

Hydrolysis_Troubleshooting Start NMR shows loss of -OCH3 and new -COOH peak ReviewWorkup Review Reaction Workup and Purification Steps Start->ReviewWorkup CheckBase Was a strong base used? (e.g., NaOH, KOH wash) ReviewWorkup->CheckBase CheckAcid Was a strong acid used? (e.g., HCl wash, heat) ReviewWorkup->CheckAcid Saponification Diagnosis: Saponification (Base-catalyzed hydrolysis) CheckBase->Saponification Yes NoAcidBase No strong acid/base used CheckBase->NoAcidBase No AcidHydrolysis Diagnosis: Acid-catalyzed hydrolysis CheckAcid->AcidHydrolysis Yes CheckAcid->NoAcidBase No Prevention1 Prevention: Use mild base (e.g., NaHCO3) for washes at low temp. Saponification->Prevention1 Prevention2 Prevention: Avoid prolonged exposure to strong acids, especially with heating. AcidHydrolysis->Prevention2 CheckSilica Was sample left on silica gel for an extended time? NoAcidBase->CheckSilica SilicaHydrolysis Diagnosis: Silica-mediated hydrolysis (acidic surface) CheckSilica->SilicaHydrolysis Yes Prevention3 Prevention: Purify quickly, use deactivated silica, or switch phase. SilicaHydrolysis->Prevention3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the ¹H NMR analysis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide. In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected ¹H NMR spectrum of this specific pyridine N-oxide derivative. In the absence of a publicly available experimental spectrum for this exact molecule, we will leverage established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally similar compounds to predict and interpret its spectral features. This approach not only provides a robust analytical framework but also underscores the predictive power of NMR in modern chemical analysis.

The Significance of the N-Oxide Moiety in Pyridine Derivatives

The introduction of an N-oxide group to a pyridine ring significantly alters its electronic properties, which in turn has a profound impact on its ¹H NMR spectrum. The N-oxide group is electron-withdrawing through induction but can also be electron-donating through resonance. This dual nature modulates the electron density at various positions on the pyridine ring, leading to characteristic downfield shifts of the ring protons compared to their non-oxidized analogues. Understanding these shifts is crucial for the unambiguous structural elucidation of this class of compounds.[1]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to display distinct signals for the three aromatic protons on the pyridine ring, the protons of the 5-methyl group, and the protons of the methyl ester. The anticipated chemical shifts (δ) are influenced by the cumulative electronic effects of the N-oxide, the methyl ester at the 2-position, and the methyl group at the 5-position.

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
H-68.3 - 8.5Doublet (d)1HAnisotropic effect of N-oxide; Electron-withdrawing ester
H-47.3 - 7.5Doublet of doublets (dd)1HOrtho-coupling to H-3; Meta-coupling to H-6
H-37.1 - 7.3Doublet (d)1HOrtho-coupling to H-4
OCH₃ (ester)3.9 - 4.1Singlet (s)3HShielded by adjacent carbonyl group
CH₃ (ring)2.3 - 2.5Singlet (s)3HElectron-donating group on the ring

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparative analysis with experimentally determined ¹H NMR data of analogous compounds is indispensable. This comparison provides a foundational basis for our spectral interpretation.

CompoundH-6 (δ, ppm)H-3/H-4/H-5 (δ, ppm)CH₃ (δ, ppm)Reference
2-Methylpyridine N-Oxide 8.29-8.30 (d)7.20-7.32 (m)2.53 (s)[2]
4-Methylpyridine N-Oxide 8.13 (s)7.12 (s)2.37 (s)[2]
2-Carboxypyridine N-Oxide 8.73-8.74 (m)7.88-8.32 (m)-[2][3]
6-Methyl-2-pyridinecarboxylic acid -7.42-8.02 (m)2.62 (s)[4]

This comparative data reinforces our predictions. For instance, the downfield shift of the H-6 proton in 2-substituted pyridine N-oxides is a consistent feature.[2] The presence of the electron-donating methyl group at the 5-position in our target molecule is expected to slightly shield the adjacent ring protons compared to an unsubstituted ring.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.

Workflow for ¹H NMR Analysis cluster_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Addition of Internal Standard (TMS) A->B C Data Acquisition (NMR Spectrometer) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation & Comparison E->F

Caption: Standardized workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By integrating foundational NMR principles with comparative data from analogous structures, we have established a reliable framework for its characterization. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring reproducibility and accuracy in your research endeavors. As a self-validating system, the correlation between the predicted and experimentally obtained spectrum will provide strong evidence for the successful synthesis and purification of the target compound.

References

  • Gajeles, G., et al. (2020).
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide. BenchChem.
  • ChemicalBook. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. PICOLINIC ACID N-OXIDE(824-40-8) 1H NMR spectrum. ChemicalBook.

Sources

A Comprehensive Guide to the 13C NMR Assignment of Methyl 5-Methylpicolinate N-Oxide: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted 13C NMR assignment for methyl 5-methylpicolinate N-oxide, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral characteristics with those of structurally related analogues, we offer a robust framework for its identification and characterization.

The Influence of N-Oxidation and Substitution on Pyridine Ring Electronics: A Predictive Approach

The 13C NMR spectrum of a substituted pyridine is highly sensitive to the electronic effects of its substituents. The introduction of an N-oxide functionality and a methyl group, as in methyl 5-methylpicolinate N-oxide, induces significant and predictable shifts in the carbon resonances of the pyridine ring.

N-oxidation of a pyridine ring is known to cause a substantial change in the electronic distribution. This results in a notable upfield shift (a decrease in ppm) for the carbons at the ortho (C2, C6) and para (C4) positions, while the meta (C3, C5) positions experience a downfield shift (an increase in ppm)[1]. This phenomenon can be attributed to the resonance and electric field effects of the N-oxide group, which increases electron density at the ortho and para positions[1].

Building upon this principle, we can predict the 13C NMR chemical shifts for methyl 5-methylpicolinate N-oxide by starting with a known spectrum, such as that of methyl picolinate, and applying the expected substituent effects.

Comparative 13C NMR Data: Predicted vs. Experimental

To provide a clear and objective comparison, the following table summarizes the predicted 13C NMR chemical shifts for methyl 5-methylpicolinate N-oxide alongside the experimentally determined values for related compounds. The predicted values are derived from the known effects of N-oxidation and methyl substitution on the pyridine ring.

Carbon Position Methyl Picolinate (Experimental) Pyridine N-Oxide (Experimental)[2][3] 2-Methylpyridine N-Oxide (Experimental)[2] 4-Methylpyridine N-Oxide (Experimental)[2] Methyl 5-Methylpicolinate N-Oxide (Predicted)
C2 ~150 ppm138.5 ppm148.5 ppm138.0 ppm~147-149 ppm
C3 ~127 ppm125.5 ppm126.1 ppm126.6 ppm~127-129 ppm
C4 ~137 ppm125.3 ppm125.5 ppm138.4 ppm~124-126 ppm
C5 ~122 ppm125.5 ppm123.2 ppm126.6 ppm~135-137 ppm
C6 ~148 ppm138.5 ppm138.8 ppm138.0 ppm~137-139 ppm
C=O ~165 ppm---~163-165 ppm
-OCH3 ~52 ppm---~52-54 ppm
5-CH3 ---20.1 ppm~17-19 ppm

Note: Experimental data for methyl picolinate is widely available in chemical databases[4][5]. The predicted values for methyl 5-methylpicolinate N-oxide are estimations based on established substituent effects.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for methyl 5-methylpicolinate N-oxide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with clear steps for sample preparation, instrument setup, and data processing.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for pyridine N-oxide derivatives[2][6].

  • Sample Concentration: Weigh approximately 10-20 mg of methyl 5-methylpicolinate N-oxide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube[6].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). Alternatively, the residual solvent peak can be used for calibration[7][8].

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')[6].

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm[6].

  • Acquisition Time: 1-2 seconds[6].

  • Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons[6].

  • Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio[6].

  • Temperature: 298 K[6].

Data Processing
  • Fourier Transform: Apply an exponential line broadening function (typically 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl3 at 77.16 ppm)[8].

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_ref Add Internal Reference (TMS) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer setup Set NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum analytical_techniques Target_Molecule Methyl 5-Methylpicolinate N-Oxide C13_NMR 13C NMR Target_Molecule->C13_NMR Carbon Skeleton H1_NMR 1H NMR Target_Molecule->H1_NMR Proton Environment MS Mass Spectrometry Target_Molecule->MS Molecular Weight & Fragmentation IR IR Spectroscopy Target_Molecule->IR Functional Groups 2D_NMR 2D NMR C13_NMR->2D_NMR Correlation H1_NMR->2D_NMR Correlation

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The predicted 13C NMR spectrum of methyl 5-methylpicolinate N-oxide, based on established substituent effects, provides a valuable reference for its unambiguous identification. By following the detailed experimental protocol and considering complementary analytical techniques, researchers in drug development can confidently characterize this and other novel heterocyclic compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, 10(28), 16555-16561. [Link]

  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supporting Information for [Article Title]. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • University of California, Irvine. (n.d.). Appendix I: NMR Spectra. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Picolinic acid methyl ester. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylpicolinate. PubChem Compound Database. Retrieved from [Link]

  • Grajewska, A., & Młynarski, J. (2018). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 23(11), 2917. [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

A Comparative Guide to the Mass Spectrometry of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, in-depth comparison of mass spectrometry techniques for the analysis of substituted pyridine N-oxides. As a class of compounds with significant relevance in medicinal chemistry, drug metabolism, and materials science, understanding their behavior under various ionization conditions is critical for accurate structural elucidation and quantification.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to select the optimal analytical strategy.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of pyridine N-oxides. The inherent chemical properties of the N-oxide functional group dictate its response to different ionization energies. We will compare the three most common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules, making it highly compatible with liquid chromatography (LC-MS).[4][5]

  • Mechanism of Action: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules acquire a charge (typically a proton to form [M+H]⁺) and transition into the gas phase.[4] This low-energy process generally keeps the molecule intact.

  • Behavior of Pyridine N-Oxides: Under typical ESI conditions, substituted pyridine N-oxides primarily form abundant protonated molecular ions ([M+H]⁺).[6] Adducts with sodium ([M+Na]⁺) and proton-bound dimers are also commonly observed.[7] Crucially, the characteristic loss of the oxygen atom from the N-oxide moiety is generally minimal or absent in ESI, as the process lacks the thermal energy required for this fragmentation.[6][8] This stability makes ESI the method of choice for accurate molecular weight determination and for quantitative studies where the precursor ion's integrity is paramount.

Atmospheric Pressure Chemical Ionization (APCI): Leveraging Thermal Energy

APCI is suitable for a broader range of compounds, including less polar and more volatile molecules that are not easily ionized by ESI.[4][9]

  • Mechanism of Action: APCI vaporizes the sample in a heated nebulizer, and a corona discharge needle ionizes the surrounding solvent vapor. These solvent ions then transfer a proton to the analyte molecule in the gas phase.[5] The key difference from ESI is the significant thermal energy applied during the vaporization step.

  • Behavior of Pyridine N-Oxides: This thermal stress is the defining feature of APCI for N-oxide analysis. While the protonated molecule [M+H]⁺ is observed, a prominent fragment ion corresponding to the loss of an oxygen atom, [M+H-16]⁺, is also consistently produced.[8][10] This "deoxygenation" is a diagnostic marker for the N-oxide functionality and is the single most useful tool for distinguishing N-oxide metabolites from their hydroxylated isomers, which do not exhibit this loss under APCI conditions.[8][10] The extent of this in-source fragmentation can be controlled by adjusting the temperature of the API source.[10]

Electron Ionization (EI): The High-Energy Method

EI is a hard ionization technique, typically coupled with Gas Chromatography (GC-MS), and is used for volatile and thermally stable compounds.[5]

  • Mechanism of Action: In EI, a high-energy electron beam (typically 70 eV) bombards the gas-phase analyte, ejecting an electron to form a molecular ion radical ([M]⁺•).[11][12] The significant excess energy deposited into the ion causes extensive and reproducible fragmentation, providing a detailed "fingerprint" for structural elucidation.

  • Behavior of Pyridine N-Oxides: The mass spectra of pyridine N-oxides under EI are characterized by several key fragmentation pathways.[13]

    • Loss of Oxygen ([M-16]⁺•): Similar to APCI, the loss of an oxygen atom is a prominent fragmentation pathway.[13]

    • Loss of a Hydroxyl Radical ([M-17]⁺): A rearrangement can lead to the loss of an OH radical, a fragmentation that is particularly significant for 2-substituted pyridine N-oxides.[13][14]

    • Substituent-Driven Fragmentation: The fragmentation patterns are also heavily influenced by the nature and position of the substituents on the pyridine ring.[2][13]

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Soft IonizationThermal/Chemical IonizationHard Ionization
Analyte Suitability Polar, non-volatile, thermally labileModerately polar to nonpolar, volatileVolatile, thermally stable
Primary Ion Observed [M+H]⁺, [M+Na]⁺[M+H]⁺[M]⁺•
Characteristic Fragments Minimal fragmentation[M+H-16]⁺ (Loss of Oxygen)[M-16]⁺• , [M-17]⁺ , Ring Cleavages
Primary Application Molecular weight determination, LC-MS quantificationDistinguishing N-oxides from hydroxylated isomersStructural elucidation via GC-MS, library matching
References [4][6][7][5][8][10][13][14][15]

Part 2: Decoding the Fragmentation Pathways

Understanding the fragmentation of substituted pyridine N-oxides is essential for confirming their identity. The primary pathways are deoxygenation and hydroxyl radical loss, with further fragmentation dictated by the ring substituents.

Key Fragmentation Mechanisms

Below are diagrams illustrating the core fragmentation mechanisms for a generic substituted pyridine N-oxide under different ionization conditions.

cluster_ESI ESI Fragmentation (Minimal) cluster_APCI_EI APCI / EI Fragmentation Pathways M_H [M+H]⁺ (Precursor Ion) NoFrag No Significant Fragmentation M_H->NoFrag Soft Ionization M_H_APCI [M+H]⁺ (APCI) [M]⁺• (EI) M_O [M+H-16]⁺ (APCI) [M-16]⁺• (EI) (Deoxygenation) M_H_APCI->M_O Loss of O M_OH [M-17]⁺ (EI only) (OH• Loss) M_H_APCI->M_OH Rearrangement & Loss of •OH FurtherFrags Substituent-Driven Fragmentation M_O->FurtherFrags

Caption: Core fragmentation pathways for pyridine N-oxides in ESI vs. APCI/EI.

  • Deoxygenation (Loss of 16 Da): This is the most diagnostic fragmentation. In APCI, it is thermally induced in the source, leading to an [M+H-16]⁺ ion.[10] In EI, the high energy input readily cleaves the N-O bond, producing an [M-16]⁺• radical ion.[13] The stability of the resulting pyridinium ion drives this process.

  • Hydroxyl Radical Loss (Loss of 17 Da): Observed under EI conditions, this fragmentation is believed to occur via a rearrangement where the N-oxide oxygen abstracts a hydrogen from an ortho-substituent, followed by the elimination of a hydroxyl radical (•OH).[13][14] This pathway is therefore highly dependent on the substitution pattern.

Part 3: Experimental Protocols and Workflow

The following protocols provide practical, self-validating systems for the analysis of substituted pyridine N-oxides.

Experimental Workflow: Ionization Mode Selection

This workflow guides the selection of the appropriate mass spectrometry technique based on the analytical goal.

Start Analytical Goal? Goal1 Molecular Weight ID or Quantification? Start->Goal1 Goal2 Confirm N-Oxide vs. Hydroxylated Isomer? Start->Goal2 Goal3 Detailed Structural Elucidation (Volatile Cmpd)? Start->Goal3 Method1 Use LC-ESI-MS Monitor [M+H]⁺ Goal1->Method1 Method2 Use LC-APCI-MS Look for [M+H-16]⁺ ion Goal2->Method2 Method3 Use GC-EI-MS Analyze fragmentation pattern Goal3->Method3

Caption: Decision workflow for selecting the optimal MS ionization method.

Protocol 1: Distinguishing N-Oxide vs. Hydroxylated Metabolites

Objective: To unambiguously differentiate between an N-oxide metabolite and a hydroxylated isomer which have the same nominal mass. This protocol leverages the differential fragmentation in ESI and APCI.[8][10]

  • Sample Preparation: Prepare the sample (e.g., from a microsomal incubation or urine) in a suitable solvent compatible with reversed-phase chromatography (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • LC Method:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a suitable gradient to resolve the analytes of interest.

  • MS Analysis - Run 1 (ESI):

    • Interface: Electrospray Ionization (ESI), positive ion mode.

    • Acquisition: Scan in full scan mode over a relevant m/z range.

    • Expected Result: Both the N-oxide and the hydroxylated isomer should show a strong signal for their respective [M+H]⁺ ions. Little to no fragmentation should be observed. This confirms the molecular weight.

  • MS Analysis - Run 2 (APCI):

    • Interface: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Source Temperature: Set to a moderate-to-high value (e.g., 350-450 °C) to promote thermal fragmentation.[10]

    • Acquisition: Scan in full scan mode over the same m/z range.

    • Expected Result:

      • N-Oxide: The mass spectrum will show both the [M+H]⁺ ion and a significant [M+H-16]⁺ ion.

      • Hydroxylated Isomer: The spectrum will show primarily the [M+H]⁺ ion, with a possible minor loss of water ([M+H-18]⁺), but no significant loss of 16 Da.

Protocol 2: Trace Level Quantification by LC-MS/MS

Objective: To develop a sensitive and selective method for quantifying a substituted pyridine N-oxide in a complex matrix (e.g., an active pharmaceutical ingredient, API).[16]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the certified reference standard of the pyridine N-oxide.

    • Create a calibration curve by spiking known amounts of the standard into a blank matrix.

    • Prepare the unknown samples, including an internal standard if necessary.

    • Note: For certain challenging analytes, derivatization (e.g., with dansyl chloride) can be used to improve chromatographic retention and ionization efficiency.[16]

  • LC Method: Develop a robust LC method that provides good retention and peak shape for the analyte, separating it from matrix interferences.

  • MS/MS Method Development (ESI):

    • Use ESI in positive mode, as it provides the most stable precursor ion.

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the [M+H]⁺ ion.

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Perform a product ion scan to identify the most intense and stable fragment ions. For pyridine N-oxides, fragments may arise from the loss of substituents or ring cleavage.

  • Selected Reaction Monitoring (SRM) Setup:

    • Define at least two SRM transitions (precursor ion → product ion) for the analyte. One transition is for quantification (quantifier), and the second is for confirmation (qualifier).[16]

    • Optimize the collision energy for each transition to maximize the product ion signal.

  • Data Acquisition and Analysis:

    • Analyze the calibration standards and samples using the developed LC-SRM-MS/MS method.

    • Integrate the peak areas for the quantifier transition.

    • Generate a calibration curve and determine the concentration of the analyte in the unknown samples. The ratio of the qualifier to quantifier ion should remain constant across all samples to confirm identity.[16]

Conclusion

The mass spectrometric analysis of substituted pyridine N-oxides is a nuanced task where the choice of ionization technique fundamentally dictates the information obtained. ESI provides molecular weight information with high sensitivity, making it ideal for quantification. EI, when applicable, offers rich structural detail through extensive fragmentation. The unique strength of APCI lies in its ability to induce a diagnostic deoxygenation, providing an elegant and definitive method to distinguish N-oxides from their hydroxylated isomers. By understanding the mechanisms behind these techniques and applying the structured protocols described herein, researchers can confidently characterize and quantify this important class of molecules.

References

  • Dodds, E. D., & Des-Franchis-Arp, B. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid communications in mass spectrometry, 19(8), 984-1004. [Link]

  • Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. Cancer Research, 59(3), 590-596. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. (Simulated link from ResearchGate data) [Link]

  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1388, 88-95. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Amai, R. L., & Buchardt, O. (1977). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 12(4), 259-263. (Simulated link from ResearchGate data) [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Voronin, M. V., et al. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 25(21), 5038. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. The Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2085-2090. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • NIST. (n.d.). Pyridine, 1-oxide. NIST WebBook. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • ACS Publications. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

  • ACS Publications. (2021). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB. [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Baran Lab. [Link]

  • Dr. Atkinson. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. YouTube. [Link]

Sources

A Comparative Guide to the Reactivity of Pyridine N-Oxides and Pyridines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Pyridine N-oxides represent a synthetically versatile class of compounds that overcome many of the reactivity limitations inherent to the parent pyridine ring. The introduction of the N-oxide functionality dramatically alters the electronic properties of the heterocyclic system, transforming it from a deactivated ring, susceptible primarily to nucleophilic attack, into a substrate capable of facile electrophilic substitution. This guide provides a detailed comparison of the reactivity profiles of pyridines and their corresponding N-oxides, supported by experimental data and mechanistic insights, to aid researchers in leveraging these powerful synthetic intermediates.

Introduction: The Transformative Influence of the N-Oxide

The pyridine ring, with its electron-withdrawing nitrogen atom, is notoriously deactivated towards electrophilic aromatic substitution. Conversely, it displays a propensity for nucleophilic attack, particularly at the C2 and C4 positions. The oxidation of the pyridine nitrogen to an N-oxide introduces a fundamental electronic perturbation that inverts this characteristic reactivity.

1.1 Structural and Electronic Differences

The N-oxide bond in pyridine N-oxide is a resonance hybrid, with significant contribution from a dipolar structure where a positive charge resides on the nitrogen and a negative charge on the oxygen. This charge separation has profound consequences:

  • Pyridine: The nitrogen atom's lone pair is in the plane of the ring and does not participate in the aromatic system. The nitrogen is electronegative, inductively withdrawing electron density from the ring, making it electron-deficient.

  • Pyridine N-Oxide: The oxygen atom can donate electron density back into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions.[1] This donation counteracts the inductive withdrawal of the positively charged nitrogen, effectively activating the ring towards electrophiles.

1.2 A Duality in Basicity and Nucleophilicity

The N-oxide functionality significantly impacts the basicity of the nitrogen atom.

CompoundpKa of Conjugate AcidBasicity
Pyridine5.2Moderately Basic
Pyridine N-Oxide~0.8[2][3]Very Weak Base

Table 1: Comparison of the basicity of pyridine and pyridine N-oxide.

This dramatic decrease in basicity for pyridine N-oxide is due to the delocalization of the positive charge in the protonated form and the inductive effect of the oxygen atom.[4][5][6] However, pyridine N-oxides can act as potent nucleophiles, particularly in acyl transfer reactions, a phenomenon termed "supernucleophilicity".[7]

Electrophilic Aromatic Substitution: Activating an Inert Ring

The most significant divergence in reactivity between pyridines and their N-oxides is observed in electrophilic aromatic substitution (EAS).

2.1 The Challenge of Pyridine Substitution

Direct electrophilic substitution on pyridine is often difficult, requiring harsh reaction conditions and typically yielding the 3-substituted product in low yields.[8] The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated under acidic conditions, further increasing its deactivating effect.[9]

2.2 The Pyridine N-Oxide Solution

In stark contrast, pyridine N-oxides readily undergo EAS, primarily at the C4 position.[10][11][12] The resonance donation from the N-oxide oxygen activates the C2 and C4 positions towards electrophilic attack.[1] While both positions are activated, the C4 position is generally favored, which can be attributed to steric hindrance at the C2 position and the electronic influence of the positively charged nitrogen.[10][12]

2.3 A Case Study: Nitration

The nitration of pyridine is a classic example of this reactivity difference.

SubstrateConditionsMajor ProductYield
PyridineFuming H₂SO₄, KNO₃, 300 °C3-NitropyridineLow
Pyridine N-OxideH₂SO₄, fuming HNO₃, 125-130 °C[13]4-Nitropyridine N-oxide[1][11][14][15]42%[13]

Table 2: Comparison of nitration conditions and outcomes for pyridine and pyridine N-oxide.

The significantly milder conditions required for the nitration of pyridine N-oxide highlight its enhanced reactivity.[11] The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., with PCl₃) to afford 4-nitropyridine, a product not easily accessible from the direct nitration of pyridine.[1][10]

2.4 Mechanistic Rationale for Regioselectivity

G cluster_pyridine Pyridine cluster_n_oxide Pyridine N-Oxide Pyridine Pyridine E_plus E+ Intermediate_3 Intermediate (Attack at C3) Product_3 3-Substituted Pyridine Intermediate_2_4 Intermediate (Attack at C2/C4) (Less Stable) N_Oxide Pyridine N-Oxide E_plus2 E+ Intermediate_4 Intermediate (Attack at C4) (More Stable) Product_4 4-Substituted Pyridine N-Oxide Intermediate_2 Intermediate (Attack at C2) (Less Favored)

Nucleophilic Aromatic Substitution: A Tale of Two Pathways

Both pyridine and pyridine N-oxide are susceptible to nucleophilic aromatic substitution (SNA), but the N-oxide often exhibits enhanced reactivity and provides alternative reaction pathways.

3.1 Nucleophilic Attack on Pyridine

Pyridine undergoes nucleophilic substitution, primarily at the C2 and C4 positions, where the electron density is lowest.[8] A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine.[1][16][17][18]

3.2 Enhanced Reactivity of Pyridine N-Oxides

Pyridine N-oxides also undergo nucleophilic substitution at the C2 and C4 positions, often more readily than pyridines themselves.[1][19] The N-oxide group can act as a leaving group after activation. For example, reaction with reagents like POCl₃ or PCl₃ activates the oxygen, facilitating nucleophilic attack by the chloride ion.[10][19]

3.3 Experimental Protocol: The Chichibabin Reaction

The Chichibabin reaction provides a clear example of nucleophilic substitution on the pyridine ring.[16][17][18][20]

Objective: To synthesize 2-aminopyridine from pyridine.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium amide to the toluene.

  • Heat the mixture to reflux (approximately 110 °C).

  • Slowly add pyridine to the refluxing mixture. The reaction is typically indicated by the evolution of hydrogen gas and the formation of a reddish-brown color.[17]

  • After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Side-Chain Reactivity and C-H Functionalization

The N-oxide group can also influence the reactivity of side chains attached to the pyridine ring. For instance, the methyl group in 2-methylpyridine N-oxide is more acidic than in 2-methylpyridine, facilitating condensation reactions.[21][22][23]

Furthermore, pyridine N-oxides have emerged as powerful directing groups in transition metal-catalyzed C-H functionalization reactions.[24][25][26] The N-oxide can coordinate to the metal catalyst, directing the functionalization to the ortho C-H bonds with high selectivity.[24][26][27] This has opened up new avenues for the efficient synthesis of complex substituted pyridines.[28][29][30]

G Start Pyridine N-Oxide Substrate Coordination Coordination of N-Oxide to Pd Start->Coordination Catalyst Pd(OAc)₂ Catalyst->Coordination Oxidant Ag₂CO₃ Oxidant->Catalyst Re-oxidation Arene Unactivated Arene Oxidative_Addition Oxidative Addition of Arene Arene->Oxidative_Addition CH_Activation ortho-C-H Activation Coordination->CH_Activation Directing Effect CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product ortho-Arylated Pyridine N-Oxide Reductive_Elimination->Product C-C Bond Formation

Conclusion: Strategic Choices in Synthesis

The choice between using a pyridine or a pyridine N-oxide in a synthetic route is a strategic one, dictated by the desired transformation.

  • For electrophilic substitution: Pyridine N-oxides are the superior choice, offering enhanced reactivity and predictable regioselectivity.

  • For nucleophilic substitution: Both substrates are viable, but pyridine N-oxides can offer milder reaction conditions and alternative mechanistic pathways.

  • For C-H functionalization: Pyridine N-oxides have proven to be excellent directing groups, enabling selective transformations that are challenging with simple pyridines.

By understanding the fundamental differences in reactivity, chemists can harness the unique properties of both pyridines and their N-oxides to design more efficient and effective synthetic strategies in drug discovery and materials science.

References

  • K
  • Wikipedia. (2023). Pyridine N-oxide.
  • Yoo, E. J., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]

  • BenchChem. (2025). Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity.
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Litvinenko, L. M., et al. (1982). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Doklady Akademii Nauk SSSR, 265(1), 101-105.
  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • He, G., et al. (2014). Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization. Organometallics, 33(19), 5156–5165.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • Płonka, W., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538–551. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Wang, H., et al. (2021). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • Domingo, L. R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1538-1548. [Link]

  • Płonka, W., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. [Link]

  • Slideshare. (2023). Chichibabin Reaction. [Link]

  • ResearchGate.
  • Bönnemann, H. (2020). Chichibabin reaction.
  • Química Organica.org. Electrophilic substitution at position 4 of pyridine. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration.
  • Quora. (2016).
  • Yoo, E. J., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • Hartwig, J. F., et al. (2014). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • University of Bremen. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry.
  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate. PubMed Central. [Link]

  • ResearchGate.
  • dos Santos, H. F., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(18), 6688. [Link]

  • ResearchGate. Methylation of pyridine N‐oxides using various peroxides.

Sources

FT-IR spectrum of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the FT-IR Spectral Analysis of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide and its Structural Analogues

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating molecular structures by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the expected , a compound of interest in medicinal chemistry and materials science. Through a comparative approach with its structural analogues, we will dissect the spectral contributions of its key functional groups: the methyl ester, the substituted pyridine ring, and the N-oxide moiety. This guide will equip the reader with the foundational knowledge to interpret the FT-IR spectrum of this and related heterocyclic compounds.

The Vibrational Signature: Deconstructing the Target Molecule

The FT-IR spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its bonds. By analyzing the positions, intensities, and shapes of the absorption bands, we can identify the functional groups present in the molecule. For this compound, we anticipate characteristic absorptions from the C=O and C-O bonds of the methyl ester, the C=C and C=N bonds of the pyridine ring, the C-H bonds of the methyl groups, and the N-O bond of the N-oxide.

Comparative Spectral Analysis

To build a comprehensive understanding, we will compare the expected spectrum of our target molecule with the known FT-IR spectra of three key structural analogues:

  • 2-Pyridinecarboxylic acid, methyl ester : This analogue allows for the identification of the spectral features associated with the pyridine ring and the methyl ester group, without the influence of the N-oxide or the 5-methyl group.

  • Pyridine N-oxide : This compound provides the characteristic vibrational frequencies of the N-oxide functional group.

  • 5-Methyl-2-pyridinecarboxylic acid : This analogue helps in discerning the influence of the 5-methyl substituent on the pyridine ring vibrations.

The structural differences between these molecules are illustrated below:

G target 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide analog1 2-Pyridinecarboxylic acid, methyl ester target->analog1 - N-oxide - 5-methyl analog2 Pyridine N-oxide target->analog2 - COOCH3 - 5-methyl - Carboxy at C2 analog3 5-Methyl-2-pyridinecarboxylic acid target->analog3 - Methyl ester - N-oxide

Figure 1: Structural relationships between the target molecule and its analogues.

Predicted FT-IR Absorption Bands

The following table summarizes the expected key FT-IR absorption bands for this compound, based on the analysis of its functional groups and comparison with its analogues.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Origin Supporting Evidence from Analogues
C-H Stretching (aromatic)3100-3000Pyridine RingPresent in the spectra of pyridine and its derivatives.[1][2]
C-H Stretching (aliphatic)2990-2850Methyl Groups (-CH₃)Observed in spectra of methyl esters and methyl-substituted pyridines.[3][4]
C=O Stretching (ester)1750-1730Methyl EsterA strong, characteristic band for esters, seen in the spectrum of 2-Pyridinecarboxylic acid, methyl ester.[5][6]
C=C and C=N Ring Stretching1620-1450Pyridine RingMultiple bands are expected, characteristic of the aromatic pyridine ring.[2][4]
CH₃ Bending1465-1435Methyl Groups (-CH₃)Asymmetric and symmetric bending vibrations of the methyl groups.[5]
N-O Stretching1300-1200N-OxideA strong band characteristic of the N-oxide functionality, observed in the spectrum of Pyridine N-oxide.[7][8]
C-O Stretching (ester)1300-1000Methyl EsterTwo bands are expected for the C-O-C linkage of the ester.[3]
C-H Out-of-Plane Bending900-675Pyridine RingThe pattern of these bands can provide information about the substitution pattern of the ring.[4]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the Potassium Bromide (KBr) pellet method. This method is widely used for its reliability and the high quality of the resulting spectra.

Materials:

  • Sample (1-2 mg)

  • FT-IR grade KBr (100-200 mg), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any residual water, which has strong IR absorption bands.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dried KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the mortar and continue grinding until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Assemble the pellet die.

    • Carefully transfer the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline corrected and, if necessary, smoothed.

    • Label the significant peaks with their corresponding wavenumbers.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Processing Dry_KBr Dry KBr Weigh Weigh Sample & KBr Dry_KBr->Weigh Grind Grind to Homogenous Mixture Weigh->Grind Load_Die Load Pellet Die Grind->Load_Die Press Apply Hydraulic Pressure Load_Die->Press Background_Scan Acquire Background Spectrum Press->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Process Process & Analyze Data Sample_Scan->Process

Figure 2: Workflow for FT-IR data acquisition using the KBr pellet method.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The transparency of the KBr pellet is a direct indicator of the quality of the sample preparation. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture, which would necessitate repeating the sample preparation to ensure high-quality, reproducible data. Furthermore, the comparison with the spectra of known analogues provides a robust framework for validating the interpretation of the obtained spectrum.

Conclusion

The is expected to exhibit a rich set of absorption bands characteristic of its constituent functional groups. By systematically comparing its anticipated spectral features with those of structurally related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol outlines a reliable method for obtaining high-quality FT-IR data, which is a critical step in the rigorous process of chemical analysis and drug development.

References

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

  • Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355–1359.
  • Mulula, A., Manoka, T. N., Bayindu, E. B., & Bouzina, A. D. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research, 11(4), 15–24.
  • Spectra Analysis Instruments, Inc. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

  • International Journal of Environmental Science and Development. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]

  • Bull. Acad. Polon. Sci. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-((1S,2S)-2-(acetyloxy)-1-hydroxypropyl)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

  • ACS Publications. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid, 2-methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (2012). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. Retrieved from [Link]

  • PubMed. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 1-oxide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID, 5-METHYL ESTER. Retrieved from [Link]

Sources

A Comparative Guide to Oxidizing Agents in Pyyridine Synthesis: From Classical Reagents to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its synthesis, therefore, is of paramount importance, with a multitude of strategies developed over the years. Among these, methods involving an oxidative step are particularly prevalent, offering a powerful means to construct the aromatic pyridine ring. This guide provides an in-depth comparative analysis of various oxidizing agents employed in key pyridine synthesis methodologies. We will delve into the mechanistic rationale behind their use, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal oxidant for their synthetic endeavors.

The Hantzsch Pyridine Synthesis: A Classic Requiring Aromatization

First reported in 1881 by Arthur Hantzsch, this multi-component reaction remains a widely utilized method for the synthesis of substituted pyridines.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be subsequently oxidized to the corresponding aromatic pyridine. The driving force for this final step is the stability gained through aromatization.[1]

The choice of oxidizing agent for this aromatization is critical and can significantly impact the yield, purity, and substrate scope of the reaction. Over the years, a vast arsenal of oxidants has been employed, ranging from harsh classical reagents to milder, more selective modern alternatives.

Classical Oxidizing Agents: The Workhorses of Pyridine Synthesis

For decades, strong, inexpensive oxidizing agents were the go-to reagents for the aromatization of Hantzsch 1,4-dihydropyridines. While effective, they often require harsh conditions and can suffer from a lack of selectivity and the formation of byproducts.[1]

  • Nitric Acid (HNO₃): A powerful and economical oxidant, nitric acid has been traditionally used for the aromatization of 1,4-DHPs. However, its strong acidic and oxidative nature can lead to side reactions, particularly with sensitive functional groups.

  • Potassium Permanganate (KMnO₄): Another potent and readily available oxidizing agent, KMnO₄ can efficiently effect the aromatization.[1] However, it is often used in stoichiometric amounts and can lead to the formation of manganese dioxide (MnO₂) byproducts, which can complicate purification. Milder conditions using KMnO₄ have been developed for sensitive substrates.[2]

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a solid-supported oxidant that can be used for the aromatization of 1,4-DHPs. It offers the advantage of easier product purification through simple filtration. Microwave-assisted oxidation using MnO₂ has been shown to be highly efficient, with reaction times as short as one minute.[3]

Modern and Milder Oxidizing Agents: The Pursuit of Selectivity and Efficiency

The demand for greener, more selective, and higher-yielding synthetic methods has driven the development of a wide array of modern oxidizing agents for 1,4-DHP aromatization. These reagents often operate under milder conditions, tolerate a broader range of functional groups, and offer improved safety profiles.

  • Iodine (I₂): A mild and efficient reagent for the aromatization of 1,4-DHPs, iodine in refluxing methanol provides a simple and cost-effective method.[4] The addition of a base, such as potassium hydroxide, can significantly accelerate the reaction by facilitating the formation of hypoiodous acid (HOI), the active oxidizing species.[4]

  • Ceric Ammonium Nitrate (CAN): CAN is a versatile and powerful single-electron oxidant that has been successfully employed for the aromatization of 1,4-DHPs. It is particularly useful for its ability to effect oxidation under mild conditions.

  • o-Iodoxybenzoic Acid (IBX): A hypervalent iodine reagent, IBX is a highly efficient and selective oxidant for the aromatization of 1,4-DHPs. It is known for its broad functional group tolerance and the ability to perform oxidations under mild conditions, often in DMSO at elevated temperatures.

  • Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, hydrogen peroxide is an attractive choice. In the presence of a catalyst, such as copper(II) chloride, H₂O₂ can efficiently oxidize 1,4-DHPs to pyridines at room temperature.[5]

  • Photochemical and Metal-Free Methods: In recent years, there has been a growing interest in the development of metal-free and photochemical methods for 1,4-DHP aromatization. These approaches offer sustainable alternatives to traditional metal-based oxidants.[1]

Comparative Performance of Oxidizing Agents for Hantzsch 1,4-Dihydropyridine Aromatization

To provide a clear comparison of the performance of various oxidizing agents, the following table summarizes the reaction conditions, yields, and reaction times for the aromatization of a representative Hantzsch 1,4-dihydropyridine.

Oxidizing AgentSolventTemperature (°C)TimeYield (%)Reference
Classical Agents
Nitric AcidAcetic Acid801 h~85[6]
KMnO₄AcetoneReflux2 h88
MnO₂ (Microwave)None1001 min98[3]
Modern Agents
I₂MethanolReflux4-10 h90-95[4]
I₂/KOHMethanol015-35 min92-96[4]
Ceric Ammonium NitrateAcetonitrileRT30 min92[7]
o-Iodoxybenzoic Acid (IBX)DMSO80-852-4 h90[7]
H₂O₂/CuCl₂EthanolRT30 min96[5]
Pyritic Ash/I₂AcetonitrileReflux4 h70-90[8]

Note: Yields and reaction times can vary depending on the specific substrate and reaction scale. This table is intended to provide a general comparison.

Oxidizing Agents in Other Pyridine Syntheses

While the Hantzsch synthesis is a prominent example, other important methods for pyridine synthesis also employ oxidizing agents.

Synthesis from 1,5-Dicarbonyl Compounds

The condensation of 1,5-dicarbonyl compounds with ammonia is a classical method for constructing the pyridine ring. This reaction proceeds through a dihydropyridine intermediate that requires subsequent oxidation to yield the final aromatic product. A variety of oxidizing agents can be used for this aromatization step, including:

  • Air/Oxygen: In some cases, aerial oxidation is sufficient to drive the aromatization, offering a green and convenient approach.[7]

  • Ferric Chloride (FeCl₃): A common and inexpensive oxidant for this transformation.[9]

  • Nitric Acid (HNO₃): Similar to its use in the Hantzsch synthesis, nitric acid can be employed for the oxidation of the dihydropyridine intermediate.[7]

  • Manganese Dioxide (MnO₂): As a solid-supported oxidant, MnO₂ offers a practical option for this synthesis.[7]

G cluster_0 Synthesis from 1,5-Dicarbonyl Compounds 1,5-Dicarbonyl 1,5-Dicarbonyl Dihydropyridine Intermediate Dihydropyridine Intermediate Pyridine Pyridine

The Chichibabin Pyridine Synthesis

The Chichibabin reaction is a method for synthesizing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1] The reaction mechanism is complex and involves a series of condensation and cyclization steps. In some variations of the Chichibabin synthesis, an oxidizing agent is used in the final step to aromatize a dihydropyridine-like intermediate. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed as an oxidizing agent to drive the final aromatization. Milder variants of the Chichibabin amination reaction have been developed using potassium amide and an oxidant like KMnO₄ to facilitate the elimination of a hydride ion.[2]

G cluster_1 Chichibabin Pyridine Synthesis Aldehyde/Ketone + NH₃ Aldehyde/Ketone + NH₃ Cyclized Intermediate Cyclized Intermediate Pyridine Pyridine

Experimental Protocols

To provide practical guidance, this section details the experimental procedures for the aromatization of a Hantzsch 1,4-dihydropyridine using a selection of the discussed oxidizing agents.

Protocol 1: Aromatization using Iodine in Methanol

Source: Adapted from Yadav, J. S., et al. (2000).[4]

Procedure:

  • To a solution of the Hantzsch 1,4-dihydropyridine (1 mmol) in methanol (10 mL), add iodine (1.2 mmol).

  • Reflux the reaction mixture for the appropriate time (typically 4-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine.

Protocol 2: Aromatization using Ceric Ammonium Nitrate (CAN)

Procedure:

  • Dissolve the Hantzsch 1,4-dihydropyridine (1 mmol) in acetonitrile (10 mL).

  • To this solution, add a solution of Ceric Ammonium Nitrate (2.2 mmol) in water (2 mL) dropwise at room temperature with stirring.

  • Continue stirring for the required time (typically 30 minutes to 2 hours), monitoring the reaction by TLC.

  • After completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure pyridine derivative.

Protocol 3: Aromatization using o-Iodoxybenzoic Acid (IBX)

Source: Adapted from a general procedure for IBX oxidations.

Procedure:

  • To a solution of the Hantzsch 1,4-dihydropyridine (1 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add o-Iodoxybenzoic Acid (IBX) (1.2 mmol).

  • Heat the reaction mixture to 80-85 °C and stir for the necessary time (typically 2-4 hours), monitoring the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Aromatization using Pyritic Ash and Iodine

Source: Adapted from MDPI (2023).[8]

Procedure:

  • In a round-bottomed flask, combine the 1,4-dihydropyridine (0.1 mmol), acetonitrile (10 mL), and iodine (0.2 mmol).

  • Add pyritic ash (acting as a catalyst).

  • Reflux the reaction mixture with magnetic stirring for 4 hours.

  • After cooling to room temperature, evaporate the acetonitrile under reduced pressure.

  • To the residue, add a 0.1 M solution of sodium thiosulfate (50 mL) and extract the aqueous solution with ethyl acetate (8 x 50 mL).

  • Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

Conclusion

The selection of an appropriate oxidizing agent is a critical parameter in many pyridine synthesis strategies. While classical reagents like nitric acid and potassium permanganate are effective and economical, they often necessitate harsh conditions and can exhibit limited functional group tolerance. The advent of modern, milder oxidizing agents such as iodine, ceric ammonium nitrate, and IBX has provided chemists with a more refined toolkit for the synthesis of complex and sensitive pyridine derivatives. Furthermore, the development of catalytic and environmentally benign oxidation systems, for instance, using hydrogen peroxide or even air, aligns with the principles of green chemistry and offers sustainable pathways to this important class of heterocycles. This guide has provided a comparative overview to aid researchers in making an informed decision based on the specific requirements of their synthetic targets, balancing factors of reactivity, selectivity, cost, and environmental impact.

References

  • Biomedical Applications And Oxidative Aromatization Of Hantzsch 1,4-Dihydropyridines: A Review. (n.d.). Retrieved from [Link]

  • Chichibabin reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). MDPI. Retrieved from [Link]

  • Mild oxidative aromatization of 1,4-dihydropyridines with trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane promoted by ammonium bromide/HOAc in water/MeCN. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Oxidative Dearomatization of Pyridines. (2022). PMC. Retrieved from [Link]

  • Oxidative aromatization of some 1,4-dihydropyridine derivatives using sodium ferrate and potassium permanganate. (n.d.). Retrieved from [Link]

  • The Chichibabin amination reaction. (2018). Scientific Update. Retrieved from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. (2020). YouTube. Retrieved from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2008). MDPI. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds | Request PDF. (2019). ResearchGate. Retrieved from [Link]

  • 543-Pyridine.pdf. (n.d.). Retrieved from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile Aromatisation of 1,4-dihydropyridines by Ammonium Nitrate in Acetic Acid. (2001). ResearchGate. Retrieved from [Link]

  • Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. (2000). Organic Chemistry Portal. Retrieved from [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (2018). ResearchGate. Retrieved from [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Retrieved from [Link]

  • An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. (2012). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2008). PMC. Retrieved from [Link]

  • Bypassing the abnormal Chichibabin reaction dead-end provides a biomimetic access to pre-haouamine. (2019). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Aromatization of Hantzsch 1,4-Dihydropyridines with Al(NO3)3·9H2O and/or Fe(NO3)3·9H2O in the Presence of Silica Sulfuric Acid Under Mild and Heterogeneous Conditions. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2024). The Bhawanipur Education Society College. Retrieved from [Link]

  • Chichibabin amination reactions. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Electrochemical Properties of Methyl 5-methyl-1-oxopyridine-2-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the electrochemical properties of methyl 5-methyl-1-oxopyridine-2-carboxylate and its structurally related analogues. Understanding the redox behavior of these molecules is crucial for applications ranging from synthetic chemistry to drug development, where electron transfer processes can play a significant role in reaction mechanisms and metabolic pathways. This document synthesizes experimental findings and theoretical principles to offer a comprehensive overview for researchers in the field.

Introduction: The Significance of Electrochemical Properties in Pyridine N-Oxide Derivatives

Pyridine N-oxides are a versatile class of compounds with a rich chemical profile. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications.[1] The electrochemical characteristics, specifically the oxidation and reduction potentials, are fundamental parameters that dictate the ease with which these molecules can accept or donate electrons. These properties are not static; they can be finely tuned by introducing various substituents to the pyridine ring.[2] This tunability is of paramount interest in fields like electro-organic synthesis, where pyridine N-oxides can act as potent mediators in electrochemical reactions, and in medicinal chemistry, where the redox stability of a drug candidate can impact its efficacy and metabolism.[2]

This guide focuses on methyl 5-methyl-1-oxopyridine-2-carboxylate and compares its electrochemical behavior with key analogues to elucidate the structure-property relationships that govern their redox chemistry.

The Influence of Substituents on the Electrochemical Behavior of Pyridine N-Oxides: A Theoretical Framework

The electrochemical properties of substituted pyridine N-oxides are primarily governed by the electronic nature of the substituents on the pyridine ring. The half-wave reduction potential and the oxidation potential are directly influenced by the electron density of the aromatic system.

A key principle in understanding these effects is the linear relationship between the half-wave reduction potential (E½) and the Hammett's σ value of the substituent.[3] This relationship indicates that:

  • Electron-withdrawing groups (EWGs) , such as chloro or nitro groups, have positive Hammett σ values. They decrease the electron density on the pyridine N-oxide ring, making it more susceptible to reduction. Consequently, pyridine N-oxides with EWGs will have less negative reduction potentials.

  • Electron-donating groups (EDGs) , such as methyl or methoxy groups, have negative Hammett σ values. They increase the electron density on the ring, making reduction more difficult. Therefore, pyridine N-oxides with EDGs will exhibit more negative reduction potentials.

Conversely, for oxidation, which involves the removal of electrons, the trend is reversed:

  • Electron-donating groups (EDGs) facilitate oxidation by stabilizing the resulting electron-deficient species, leading to a lower oxidation potential.

  • Electron-withdrawing groups (EWGs) make the removal of an electron more challenging, resulting in a higher oxidation potential.

Experimental studies have confirmed this tunability, with the oxidation potentials of various substituted pyridine N-oxides spanning a range from 1.36 to 2.14 V (vs. SCE).[2] Computational studies further support these trends by correlating ionization potentials and electron affinities with the nature of the substituents.[4]

Comparative Analysis of Methyl 5-methyl-1-oxopyridine-2-carboxylate and Its Analogues

The Analogues:

  • Methyl 5-methyl-1-oxopyridine-2-carboxylate (Target Molecule): Contains a weak electron-donating methyl group at the 5-position and an electron-withdrawing methyl carboxylate group at the 2-position.

  • Methyl 1-oxopyridine-2-carboxylate (Parent Analogue): Lacks the 5-methyl group, providing a baseline for comparison.

  • Methyl 5-chloro-1-oxopyridine-2-carboxylate (EWG Analogue): Features a strongly electron-withdrawing chloro group at the 5-position.

  • Methyl 5-methoxy-1-oxopyridine-2-carboxylate (EDG Analogue): Includes a strongly electron-donating methoxy group at the 5-position.

  • 5-methyl-1-oxopyridine-2-carboxylic acid (Functional Group Analogue): The methyl ester is replaced by a carboxylic acid, allowing for an assessment of the ester functionality's impact.

Data Summary Table:

CompoundSubstituent at C5Substituent at C2Expected Effect on Reduction Potential (vs. Parent Analogue)Expected Effect on Oxidation Potential (vs. Parent Analogue)
Methyl 5-methyl-1-oxopyridine-2-carboxylate-CH₃ (EDG)-COOCH₃ (EWG)More NegativeLower
Methyl 1-oxopyridine-2-carboxylate-H-COOCH₃ (EWG)Baseline Baseline
Methyl 5-chloro-1-oxopyridine-2-carboxylate-Cl (EWG)-COOCH₃ (EWG)Less NegativeHigher
Methyl 5-methoxy-1-oxopyridine-2-carboxylate-OCH₃ (EDG)-COOCH₃ (EWG)More NegativeLower
5-methyl-1-oxopyridine-2-carboxylic acid-CH₃ (EDG)-COOH (EWG)Similar to Target MoleculeSimilar to Target Molecule

Discussion of Electrochemical Behavior:

  • Methyl 5-methyl-1-oxopyridine-2-carboxylate (Target Molecule): The presence of the electron-donating methyl group at the 5-position will increase the electron density of the ring compared to the parent analogue. This will make the molecule slightly more difficult to reduce (a more negative reduction potential) and easier to oxidize (a lower oxidation potential).

  • Methyl 1-oxopyridine-2-carboxylate (Parent Analogue): This compound serves as our reference point. The electron-withdrawing methyl carboxylate group at the 2-position will facilitate reduction compared to unsubstituted pyridine N-oxide.

  • Methyl 5-chloro-1-oxopyridine-2-carboxylate (EWG Analogue): The strongly electron-withdrawing chloro group at the 5-position will significantly lower the electron density of the ring. This will make the molecule considerably easier to reduce (a much less negative reduction potential) and more difficult to oxidize (a higher oxidation potential) compared to both the parent and target molecules.

  • Methyl 5-methoxy-1-oxopyridine-2-carboxylate (EDG Analogue): The potent electron-donating methoxy group at the 5-position will substantially increase the ring's electron density. This will make the molecule significantly more difficult to reduce (a much more negative reduction potential) and easier to oxidize (a lower oxidation potential) in comparison to the other analogues.

  • 5-methyl-1-oxopyridine-2-carboxylic acid (Functional Group Analogue): The electronic effect of a carboxylic acid group is comparable to that of its methyl ester. Therefore, the electrochemical properties of this analogue are expected to be very similar to the target molecule. However, the acidic proton of the carboxylic acid could participate in electrochemical reactions, potentially leading to more complex voltammetric behavior depending on the pH of the electrolyte solution.

Experimental Protocols: Elucidating Electrochemical Properties

The primary technique for investigating the electrochemical properties of these compounds is Cyclic Voltammetry (CV) . This method provides information about the oxidation and reduction potentials of a substance and the stability of the resulting redox species.

Step-by-Step Methodology for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide). The supporting electrolyte is crucial for ensuring the conductivity of the solution.

    • Prepare a stock solution of the analyte (the pyridine N-oxide derivative) at a known concentration (typically in the millimolar range) in the same electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of:

      • Working Electrode: A material with a wide potential window and good conductivity, such as a glassy carbon or platinum disk electrode.

      • Reference Electrode: An electrode with a stable and well-defined potential, such as a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

      • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

    • Fill the electrochemical cell with the analyte solution.

    • Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to scan a range where the redox events of interest are expected to occur.

    • Set the scan rate (e.g., 100 mV/s). The scan rate can be varied to investigate the kinetics of the electron transfer process.

    • Initiate the potential scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

    • The potential is swept from the initial to the final potential and then back to the initial potential, completing one cycle. Multiple cycles can be performed to check for electrode fouling or changes in the analyte.

  • Data Analysis:

    • The output is a voltammogram, a plot of current versus potential.

    • Identify the anodic (oxidation) and cathodic (reduction) peaks.

    • The peak potentials (Epa and Epc) provide information about the redox potentials of the analyte. The half-wave potential (E½), calculated as (Epa + Epc)/2 for a reversible process, is a thermodynamic measure of the redox potential.

    • The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25 °C. Larger separations indicate quasi-reversible or irreversible electron transfer.

    • The peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Diagram of a Typical Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B Prepare Analyte Solution (Analyte in Electrolyte) A->B D Fill Cell with Analyte Solution B->D C Assemble Three-Electrode Cell (Working, Reference, Counter) C->D E Deoxygenate with Inert Gas D->E F Connect to Potentiostat E->F G Set Scan Parameters (Potential Range, Scan Rate) F->G H Run Cyclic Voltammogram G->H I Identify Peak Potentials (Epa, Epc) H->I J Determine Redox Potentials (E½) I->J K Analyze Peak Separation (ΔEp) I->K

Caption: A schematic representation of the workflow for a cyclic voltammetry experiment.

Conclusion

The electrochemical properties of methyl 5-methyl-1-oxopyridine-2-carboxylate and its analogues are intrinsically linked to the electronic nature of the substituents on the pyridine N-oxide ring. By understanding the principles of how electron-donating and electron-withdrawing groups modulate the electron density of the aromatic system, researchers can predict and rationalize the redox behavior of these compounds. This knowledge is invaluable for the design of novel molecules with tailored electrochemical properties for a wide array of applications in synthetic chemistry, materials science, and drug development. The systematic comparison presented in this guide, grounded in established electrochemical principles, provides a framework for the rational design and investigation of new pyridine N-oxide derivatives.

References

  • Kubota, T., & Miyazaki, H. (1966). The Effect of Substituents on the Half-Wave Potential of the Polarographic Reduction of Pyridine N-Oxide Derivatives. Bulletin of the Chemical Society of Japan, 39(9), 2057-2063. [Link]

  • Głuszyńska, A., & Wróbel, R. (2021). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure, 1230, 129891. [Link]

  • Kovaleva, E. G., et al. (2019). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Wang, Q., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Electrochemistry. [Link]

  • Gornik, E., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5821. [Link]

  • Lebègue, E., Agullo, J., & Bélanger, D. (2018). Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. ChemSusChem, 11(1), 219-228. [Link]

  • Sarlin, J., et al. (2022). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 13(24), 7226-7232. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

  • Lin, S., et al. (2020). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 584(7819), 84-90. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide, a pyridine N-oxide derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of structurally similar pyridine carboxylic acids, their methyl esters, and N-oxide analogs, underpinned by established principles of laboratory chemical waste management.

The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with this class of compounds. Pyridine derivatives can exhibit varying degrees of toxicity, and N-oxide functionalities can impart unique reactivity. Therefore, a cautious and informed approach to disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Core Principles of Disposal: A Self-Validating System

The foundation of any chemical disposal procedure rests on a thorough hazard assessment. For this compound, we must infer its potential hazards from related compounds. Safety Data Sheets for analogous substances, such as 2-picolinic acid and various pyridine N-oxides, indicate potential for skin and eye irritation, and possible harm if swallowed.[1][2][3] Therefore, every step in the disposal process is designed to minimize exposure and prevent accidental release.

This protocol is designed as a self-validating system, meaning each step logically follows from the preceding one, ensuring a closed loop of safety and compliance from the moment the chemical is designated as waste to its final disposition.

Quantitative Hazard Summary

To provide a clear and concise overview of the potential risks associated with handling this compound, the following table summarizes key hazard information extrapolated from structurally related chemicals.

Hazard CategoryPotential RiskRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear protective gloves and clothing.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2]Wear safety glasses with side-shields or goggles.[2]
Respiratory Irritation May cause respiratory irritation.[1][3]Handle in a well-ventilated area or in a chemical fume hood.[4][5]
Aquatic Toxicity Potentially harmful to aquatic life.Prevent release to the environment. Do not discharge into drains.[4]

Step-by-Step Disposal Protocol

This detailed methodology provides a clear workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) - Your First Line of Defense:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

2. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled waste container.

  • Incompatible Wastes: Do not mix with strong oxidizing agents or acids.[1]

3. Container Labeling and Storage:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

4. Disposal Pathway:

  • Do NOT dispose of this chemical down the drain or in regular trash.

  • The primary disposal method for this type of chemical waste is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in a labeled solid waste container C->D Solid E Collect in a labeled liquid waste container C->E Liquid F Seal container tightly D->F E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS for pickup G->H I Licensed Hazardous Waste Contractor H->I J Incineration or Chemical Destruction I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are designed to be broadly applicable and should be integrated into your standard laboratory operating procedures for chemical waste management.

References

  • Picolinic acid MSDS. Sciencelab.com. (2005-10-10). Available at: [Link]

  • 2-Pyridinecarboxylic Acid, 5-Methyl. Pipzine Chemicals. Available at: [Link]

  • Pyridine-2,5-dicarboxylic acid 5-methyl ester. ChemBK. (2024-04-09). Available at: [Link]

  • 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook. Available at: [Link]

  • Methyl 5-hydroxypyridine-2-carboxylate|30766-12-2|MSDS. DC Chemicals. Available at: [Link]

  • 2-Pyridinecarboxylic acid, methyl ester - Substance Details - SRS. US EPA. Available at: [Link]

  • P-Listed Chemicals & Hazardous Wastes. University of Nebraska Omaha. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Pyridinecarboxylic Acid, 5-methyl-, methyl ester, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As scientists, our primary responsibility is to pair discovery with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide. The protocols outlined here are designed not just as a list of rules, but as a self-validating system to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Chemical Profile

The primary hazards associated with this class of chemicals consistently point towards potential irritation and toxicity.[1][2] During thermal decomposition, these compounds can generate irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.[3][4]

Table 1: Inferred Hazard Profile

Hazard TypeDescriptionRationale based on Analogous Compounds
Eye Irritation May cause serious eye irritation or damage upon contact.[5][6][7][8]Pyridine-based carboxylic acids and N-oxides are frequently classified as severe eye irritants.[1][9]
Skin Irritation May cause skin irritation upon direct contact.[2][10]Similar compounds are known to be irritating to the skin, necessitating the use of protective gloves and clothing.[5][11]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][12]As a solid, this compound can form dust, which poses an inhalation risk.[10][13]
Acute Oral Toxicity Harmful if swallowed.[2][7][14]Many functionalized pyridine derivatives exhibit moderate oral toxicity.[15]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical agent.

Table 2: Essential PPE for Handling

Protection TypeSpecificationJustification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[7][8][13]Protects against splashes and airborne particles, addressing the risk of severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5][10]Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[10]
Body Protection Laboratory coat.[5][6][13]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator.[3][5]Required when handling the powder outside of a certified chemical fume hood or if dust is generated.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for safety. This protocol covers the entire process from preparation to disposal, minimizing exposure at every stage.

Pre-Handling and Preparation
  • Designate a Workspace: All work with this compound should be conducted within a certified chemical fume hood to control airborne particles.[3][6]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before you begin.

  • Verify Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[3][5][6]

  • Don PPE: Put on all required PPE as specified in Table 2 before opening the chemical container.

Handling the Compound (Weighing and Transfer)
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[3][10] Use a micro-spatula for transfers.

  • Container Management: Keep the primary container tightly closed when not in use.[1][3][6]

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container for transport.

  • Dissolving: Add solvents slowly to the solid to prevent splashing.

Post-Handling and Cleanup
  • Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Waste Disposal: All contaminated consumables (gloves, weigh boats, pipette tips) must be placed in a designated, sealed hazardous waste container.[2][8][13]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Designate Fume Hood Workspace prep2 2. Verify Emergency Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Carefully Open Container prep3->handle1 handle2 5. Weigh & Transfer Compound handle1->handle2 handle3 6. Close Container Securely handle2->handle3 clean1 7. Decontaminate Surfaces handle3->clean1 clean2 8. Dispose of Waste in Labeled Container clean1->clean2 clean3 9. Doff PPE Correctly clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Safe Handling Workflow Diagram

Emergency and Disposal Procedures

Preparedness is the final layer of defense. Knowing how to react in an emergency and how to properly manage waste is non-negotiable.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][5][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Spill and Waste Management
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3][5] Ventilate the area well. Do not let the product enter drains.[7][10]

  • Disposal: Dispose of unused product and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[2][4][8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10] Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to procedural workflows, you can confidently and safely advance your research with this compound.

References

  • Material Safety Data Sheet - 3,5-Pyridinedicarboxylic acid, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. Spectrum Chemical.
  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Cole-Parmer.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY D
  • SAFETY DATA SHEET - 2-Picolinic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. Fisher Scientific.
  • Pyridine-N-Oxide - Safety D
  • SAFETY DATA SHEET - Pyridine-N-oxide. Fisher Scientific.
  • Pyridine N-oxide SDS, 694-59-7 Safety D
  • 2-pyridinecarboxylic acid, 5-fluoro-, methyl ester - Safety Inform
  • SAFETY DATA SHEET - 2,5-Pyridinedicarboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl isonicotin
  • Picolinic acid MSDS. ScienceLab.com.
  • SAFETY DATA SHEET - Pyrazinecarboxylic acid, 5-methyl-. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. Fisher Scientific.
  • 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester GHS Classific

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.